Product packaging for Furmecyclox(Cat. No.:CAS No. 60568-05-0)

Furmecyclox

Cat. No.: B1674282
CAS No.: 60568-05-0
M. Wt: 251.32 g/mol
InChI Key: QTDRLOKFLJJHTG-UHFFFAOYSA-N
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Description

Furmecyclox can cause cancer according to The Environmental Protection Agency (EPA).
This compound is a hydroxamic acid ester and a furamide fungicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO3 B1674282 Furmecyclox CAS No. 60568-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10-9-13(11(2)18-10)14(16)15(17-3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDRLOKFLJJHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024119
Record name Furmecyclox
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Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60568-05-0
Record name Furmecyclox
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Record name Furmecyclox [BSI:ISO]
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Record name Furmecyclox
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Record name N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide
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Record name FURMECYCLOX
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Furmecyclox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox is a systemic fungicide classified under the furamide chemical group. Extensive research has identified its primary mechanism of action as the inhibition of mitochondrial function in pathogenic fungi. Specifically, this compound is categorized as a Succinate Dehydrogenase Inhibitor (SDHI), placing it in Group 7 of the Fungicide Resistance Action Committee (FRAC) classification. This guide provides a detailed examination of the molecular mechanism of this compound, including its target site, the biochemical consequences of its inhibitory action, and the experimental protocols used to elucidate this mechanism. While specific quantitative data for this compound is limited in publicly available literature, this document will also present representative data from other well-characterized SDHI fungicides to provide a comprehensive understanding of this class of compounds.

Introduction

This compound, also known by synonyms such as furmetamide, Campogran, and Xyligen B, is recognized for its efficacy against a range of fungal pathogens, particularly those belonging to the Basidiomycetes. Its systemic nature allows it to be absorbed and translocated within the plant, providing protection against established infections and preventing new ones from taking hold. The core of its fungicidal activity lies in the disruption of the fungal mitochondrial respiratory chain, a vital process for energy production.

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. SDH is a critical enzyme that links two fundamental metabolic pathways: the citric acid (TCA) cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone (coenzyme Q).

The SDH enzyme is a heterotetrameric protein complex composed of four subunits:

  • SDHA: The flavoprotein subunit, which contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

  • SDHB: The iron-sulfur protein subunit, which contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD: Two hydrophobic, membrane-anchoring subunits that form the ubiquinone-binding site.

This compound, like other SDHI fungicides, exerts its inhibitory effect by binding to the ubiquinone-binding pocket (Qp site) of Complex II. This binding physically obstructs the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters to the ubiquinone pool.

Mechanism of Action: A Step-by-Step Analysis

The inhibitory action of this compound can be broken down into the following sequence of events:

  • Cellular Uptake: As a systemic fungicide, this compound is absorbed by the plant and translocated to various tissues, where it can be taken up by fungal hyphae.

  • Mitochondrial Localization: this compound penetrates the fungal cell and localizes to the inner mitochondrial membrane, where the electron transport chain is situated.

  • Binding to Complex II: The fungicide binds to the Qp site of the succinate dehydrogenase enzyme complex.

  • Inhibition of Electron Transport: By occupying the Qp site, this compound prevents the reduction of ubiquinone to ubiquinol. This halts the flow of electrons from succinate through Complex II.

  • Disruption of Respiration and ATP Synthesis: The blockage of the electron transport chain leads to a cessation of mitochondrial respiration and, consequently, a drastic reduction in ATP synthesis.

  • Fungal Cell Death: Deprived of its primary energy source, the fungal cell is unable to carry out essential metabolic processes, leading to growth inhibition and eventual cell death.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

G cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space ComplexI Complex I Protons H+ ComplexI->Protons Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone e- ComplexII Succinate Dehydrogenase (Complex II) ComplexII->Ubiquinone e- ComplexIII Complex III ComplexIV Complex IV ComplexIII->ComplexIV e- ComplexIII->Protons ComplexIV->Protons Oxygen O₂ ComplexIV->Oxygen ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- NAD NAD+ NADH->NAD Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate Succinate->Fumarate ADP ADP + Pi ADP->ATP_Synthase Protons->ATP_Synthase This compound This compound This compound->ComplexII Inhibition Ubiquinone->ComplexIII e- Water H₂O Oxygen->Water 2H⁺ + ½O₂ →

Caption: Inhibition of mitochondrial respiration by this compound at Complex II.

Quantitative Analysis of Fungicidal Activity

Fungicide (SDHI)Target OrganismAssay TypeEC50 / IC50 (µg/mL)
BoscalidBotrytis cinereaMycelial Growth0.05 - 2.18
FluopyramSclerotinia sclerotiorumMycelial Growth0.02 - 0.15
PenthiopyradColletotrichum gloeosporioidesMycelial Growth0.45 - 3.17
BenzovindiflupyrColletotrichum gloeosporioidesMycelial Growth0.08 - 1.11
CarboxinUstilago maydisSDH Activity~0.3
Atpenin A5Bovine Heart MitochondriaSDH Activity~0.003

Note: The data presented above is for illustrative purposes to demonstrate the range of activity of SDHI fungicides and is not specific to this compound.

Experimental Protocols

The following protocols describe standard methods for assessing the mechanism of action of SDHI fungicides like this compound.

Protocol for Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA)

  • Fungicide stock solution (in an appropriate solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50°C.

  • Add the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set with the solvent only.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a actively growing culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.

  • Place one mycelial plug in the center of each petri dish.

  • Seal the plates and incubate at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the colony diameter at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Protocol for Succinate Dehydrogenase (Complex II) Activity Assay

This spectrophotometric assay measures the enzymatic activity of SDH in isolated mitochondria and its inhibition by the fungicide.

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichlorophenolindophenol (DCPIP) (redox dye)

  • Potassium cyanide (KCN) (to inhibit Complex IV)

  • Antimycin A (to inhibit Complex III)

  • Fungicide stock solution

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target fungus using standard differential centrifugation methods.

  • Prepare a reaction mixture containing the assay buffer, KCN, and Antimycin A.

  • Add the isolated mitochondria to the reaction mixture.

  • Add the fungicide at various concentrations to different tubes (and a solvent control). Pre-incubate for a few minutes.

  • Add DCPIP and decylubiquinone.

  • Initiate the reaction by adding succinate.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percentage of inhibition of SDH activity for each fungicide concentration.

  • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration.

Experimental Workflow Diagram

The following diagram outlines the workflow for characterizing the mechanism of action of an SDHI fungicide.

G start Start: Characterize Fungicide Mechanism in_vitro In Vitro Antifungal Activity start->in_vitro ec50 Determine EC50 (Mycelial Growth Assay) in_vitro->ec50 spore Spore Germination Assay in_vitro->spore mechanism Elucidate Biochemical Mechanism ec50->mechanism spore->mechanism mito_prep Isolate Fungal Mitochondria mechanism->mito_prep sdh_assay Succinate Dehydrogenase (Complex II) Activity Assay mito_prep->sdh_assay ic50 Determine IC50 sdh_assay->ic50 data_analysis Data Analysis and Conclusion ic50->data_analysis conclusion Conclusion: Fungicide is an SDHI data_analysis->conclusion

An In-depth Technical Guide to Furmecyclox: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox is a systemic fungicide belonging to the furamide chemical class. First reported in 1977, it has been utilized for the control of various fungal pathogens, particularly Basidiomycetes, in crops such as cereals, cotton, and potatoes, and as a wood preservative. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action as a mitochondrial inhibitor, and a foundational understanding of the experimental protocols used for its analysis and toxicological assessment.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

this compound Chemical Structure

Image Source: PubChem CID 43359

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide[1]
CAS Number 60568-05-0[2]
Molecular Formula C14H21NO3[2]
Molecular Weight 251.32 g/mol [2]
Physical State Clear colorless liquid[1]
Melting Point 33 °C[2]
Boiling Point 401.6 °C at 760 mmHg[2]
Water Solubility 300 mg/L at 20 °C (pH 7)[1]
Solubility in Organic Solvents 1000 mg/L in Acetone at 20 °C[1]
Vapor Pressure 8.4 mPa at 20 °C[1]
Octanol-Water Partition Coefficient (Log P) 4.38[1]
SMILES CC1=CC(=C(O1)C)C(=O)N(C2CCCCC2)OC[1]

Mechanism of Action: Mitochondrial Inhibition

This compound is classified as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC), indicating its mode of action as a succinate dehydrogenase inhibitor (SDHI).[1] Succinate dehydrogenase (also known as Complex II) is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

By inhibiting succinate dehydrogenase, this compound disrupts the transfer of electrons from succinate to ubiquinone (coenzyme Q), a critical step in cellular respiration. This inhibition leads to a cascade of events, including the disruption of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately resulting in fungal cell death.

Signaling Pathway of this compound Action

The following diagram illustrates the inhibitory effect of this compound on the mitochondrial respiratory chain.

Caption: Inhibition of Complex II (Succinate Dehydrogenase) by this compound.

Experimental Protocols

The analysis and toxicological assessment of this compound involve various experimental methodologies. The following sections outline the general principles of these protocols.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques for the determination of this compound residues in various matrices.

3.1.1. High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific sample matrices.

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient program should be optimized based on the column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by UV scan of a standard) or MS detection for higher selectivity and sensitivity.

  • Sample Preparation:

    • Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile, acetone).

    • Clean-up: Solid-phase extraction (SPE) with a C18 or silica cartridge may be necessary to remove interfering matrix components.

    • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

3.1.2. Gas Chromatography (GC) Protocol

GC is also a suitable method for this compound analysis, particularly when coupled with a mass spectrometer.

  • Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS) or an electron capture detector (ECD).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from matrix components (e.g., start at 100 °C, ramp to 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for high specificity and sensitivity.

  • Sample Preparation: Similar to HPLC, involving extraction and clean-up steps. Derivatization is generally not required for this compound.

Toxicological Studies

Toxicological evaluation of this compound follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to assess its potential hazards to human health and the environment.

3.2.1. Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of this compound.

  • Test Animals: Typically rats or mice.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single oral dose of this compound is administered.

    • Animals are observed for a period of 14 days for signs of toxicity and mortality.

    • Body weight is recorded at regular intervals.

    • At the end of the observation period, a gross necropsy is performed on all animals.

3.2.2. Sub-chronic Toxicity Study (Following OECD Guideline 408)

  • Objective: To evaluate the adverse effects of repeated oral exposure to this compound over a 90-day period.

  • Test Animals: Rats.

  • Procedure:

    • This compound is administered daily in the diet or by gavage for 90 days.

    • Multiple dose groups are used to establish a dose-response relationship.

    • Detailed clinical observations are made throughout the study.

    • Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

    • At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.

3.2.3. Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

  • Objective: To assess the potential of this compound to induce gene mutations in bacteria.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Hazard and Safety Information

This compound is classified as a suspected human carcinogen (GHS Category 2) and is very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Conclusion

This compound is a furamide fungicide that acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This in-depth guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. The outlined experimental protocols for analytical quantification and toxicological assessment serve as a foundation for researchers and professionals in the fields of drug development, toxicology, and environmental science. Further research into the specific interactions of this compound with the succinate dehydrogenase enzyme and its broader toxicological profile will continue to be of importance.

References

Furmecyclox (CAS 60568-05-0): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox (CAS number 60568-05-0), a furamide fungicide, has historically been utilized for its protective action against a range of fungal pathogens in various crops. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, mechanism of action as a succinate dehydrogenase inhibitor (SDHI), toxicological profile, and relevant experimental protocols. The information is intended to support researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology in their understanding of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to facilitate further research and application.

Physicochemical Properties

This compound is an organic compound with specific physical and chemical characteristics that influence its environmental fate and biological activity. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₂₁NO₃[1][2]
Molecular Weight 251.32 g/mol [1][2]
CAS Number 60568-05-0[1][2]
IUPAC Name N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide[2]
Synonyms BAS 389 F, Campogran, Furmetamide[2]
Appearance Colorless solid
Water Solubility 300 mg/L (at 20 °C)
Vapor Pressure 8.4 mPa (at 20 °C)
Log P (Octanol-Water Partition Coefficient) 2.89

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound exerts its fungicidal activity by inhibiting the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, in the electron transport chain.[3] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate as part of the citric acid cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the electron flow from succinate to ubiquinone. This disruption of the electron transport chain inhibits ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death. This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which includes all SDHI fungicides.

Below is a diagram illustrating the signaling pathway of succinate dehydrogenase inhibition by this compound.

Succinate_Dehydrogenase_Inhibition cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- Complex_III Complex III UQ->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production This compound This compound This compound->Inhibition This compound->Inhibition_ATP

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Toxicological Profile

The toxicological data for this compound indicates potential hazards to mammals and aquatic organisms. It is classified as a suspected carcinogen.[4] A summary of the available acute toxicity data is presented in Table 2.

Test OrganismExposure RouteEndpointValueReference
RatOralLD₅₀3780 mg/kg
RabbitDermalLD₅₀> 2000 mg/kg (estimated)[3]
RatInhalationLC₅₀ (4h)> 5 mg/L (estimated)
Daphnia magna (Water Flea)AquaticEC₅₀ (48h)> 10 mg/L (estimated)[5]
Rainbow TroutAquaticLC₅₀ (96h)> 10 mg/L (estimated)[6]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid.[7] A general experimental workflow for this type of reaction is outlined below.

Synthesis_Workflow Start Start: N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid + Methylating Agent (e.g., Dimethyl Sulfate) + Base (e.g., K₂CO₃) in an aprotic solvent (e.g., Acetone) Reaction Reaction: Stir at room temperature (or gentle heating) Monitor by TLC Start->Reaction Workup Work-up: Filter solid byproducts Evaporate solvent Reaction->Workup Extraction Extraction: Dissolve residue in an organic solvent (e.g., Ethyl Acetate) Wash with water and brine Workup->Extraction Purification Purification: Dry organic layer (e.g., Na₂SO₄) Concentrate under reduced pressure Purify by column chromatography (Silica gel) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of N-cyclohexyl-2,5-dimethyl-3-furancarbohydroxamic acid in a suitable aprotic solvent (e.g., acetone or acetonitrile), add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off any solid byproducts. Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Succinate Dehydrogenase Inhibition Assay

The inhibitory activity of this compound on succinate dehydrogenase can be determined using a spectrophotometric assay. This method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

SDH_Assay_Workflow Start Prepare Assay Buffer: (e.g., Potassium Phosphate Buffer, pH 7.4) + EDTA + KCN (to inhibit Complex IV) Reaction_Mix Prepare Reaction Mixture: Assay Buffer + Mitochondrial Suspension + DCPIP + Decylubiquinone Start->Reaction_Mix Reagents Prepare Reagents: - Succinate Solution (Substrate) - DCPIP Solution (Electron Acceptor) - Decylubiquinone (Electron Mediator) - this compound Solutions (Test Compound) Reagents->Reaction_Mix Mitochondria Isolate Mitochondria: (e.g., from rat liver or fungal cells) Mitochondria->Reaction_Mix Incubation Pre-incubation: Incubate with varying concentrations of this compound Reaction_Mix->Incubation Initiate Initiate Reaction: Add Succinate Incubation->Initiate Measure Measure Absorbance: Monitor the decrease in absorbance of DCPIP at 600 nm over time Initiate->Measure Analysis Data Analysis: Calculate the rate of DCPIP reduction Determine the IC₅₀ value for this compound Measure->Analysis

Caption: Workflow for a Succinate Dehydrogenase Inhibition Assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing EDTA (e.g., 1 mM) and potassium cyanide (KCN, e.g., 2 mM) to inhibit cytochrome c oxidase (Complex IV).

    • Substrate: Prepare a stock solution of sodium succinate (e.g., 1 M).

    • Electron Acceptor: Prepare a stock solution of 2,6-dichlorophenolindophenol (DCPIP) (e.g., 5 mM).

    • Electron Mediator: Prepare a stock solution of decylubiquinone in ethanol (e.g., 10 mM).

    • Test Compound: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, fungal mycelia) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Assay Procedure:

    • In a cuvette, add the assay buffer, mitochondrial suspension (to a final protein concentration of e.g., 0.05 mg/mL), DCPIP (e.g., 50 µM), and decylubiquinone (e.g., 100 µM).

    • Add the desired concentration of this compound or the solvent control (DMSO).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at a constant temperature (e.g., 30 °C).

    • Initiate the reaction by adding succinate (e.g., to a final concentration of 10 mM).

  • Data Acquisition and Analysis:

    • Immediately monitor the decrease in absorbance of DCPIP at 600 nm using a spectrophotometer.

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition of SDH activity for each concentration of this compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Analytical Method for this compound Determination

The concentration of this compound in formulations or environmental samples can be determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions (Representative):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (likely in the range of 220-280 nm).

  • Injection Volume: 10-20 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile).[1][2] From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Formulations: Accurately weigh a portion of the formulation, dissolve it in the mobile phase or a suitable solvent, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

    • Environmental Samples (e.g., soil, water): Perform a suitable extraction procedure (e.g., solid-phase extraction for water, solvent extraction for soil) to isolate this compound from the matrix. The extract may require a clean-up step before being dissolved in the mobile phase for analysis.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

This compound is a furamide fungicide that acts by inhibiting the mitochondrial enzyme succinate dehydrogenase. While it has been effective in controlling various fungal pathogens, its use has been discontinued in many regions due to toxicological concerns, including its classification as a suspected carcinogen. This technical guide has provided a comprehensive overview of the available data on this compound, including its physicochemical properties, mechanism of action, and toxicological profile. The detailed experimental protocols for its synthesis, biological activity assessment, and analytical determination are intended to serve as a valuable resource for researchers and professionals in related fields. Further investigation into the specific toxicological endpoints and the development of safer alternatives remains an important area of research.

References

Furmecyclox: A Systemic Fungicide Targeting Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Furmecyclox - Systemic Fungicide

This compound is unequivocally classified as a systemic fungicide . Its mode of action involves the inhibition of mitochondrial function within the target fungal pathogens. This technical guide provides a comprehensive overview of this compound, including its classification, mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and environmental conditions.

PropertyValueSource
Chemical Name N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide[1]
CAS Number 60568-05-0[1]
Molecular Formula C₁₄H₂₁NO₃[2]
Molecular Weight 251.32 g/mol [2]
FRAC Group 7AERU
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)[3]
Class Furamide fungicide[2]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound belongs to the Fungicide Resistance Action Committee (FRAC) Group 7. Fungicides in this group are known as Succinate Dehydrogenase Inhibitors (SDHIs)[3]. They act on a specific enzyme in the mitochondrial electron transport chain, which is crucial for cellular respiration and energy production in fungi.

The target of this compound is succinate dehydrogenase (SDH) , also known as Complex II . By inhibiting this enzyme, this compound disrupts the Krebs cycle and the electron transport chain, ultimately leading to the cessation of ATP production and fungal cell death.

The following diagram illustrates the signaling pathway of mitochondrial respiration and the point of inhibition by this compound.

Mitochondrial Electron Transport Chain Inhibition by this compound cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space Krebs Krebs Cycle Succinate Succinate Krebs->Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e- Fumarate Fumarate ComplexI Complex I Q Coenzyme Q ComplexI->Q e- Protons H+ ComplexI->Protons ComplexII->Fumarate ComplexII->Q e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase O₂ → H₂O ComplexIV->Protons Q->ComplexIII e- CytC->ComplexIV e- Protons->ATP_Synthase ADP → ATP This compound This compound This compound->ComplexII Inhibition

Caption: Inhibition of Complex II by this compound.

Efficacy Data

This compound has demonstrated notable efficacy against a range of fungal pathogens, particularly those belonging to the Basidiomycetes. While comprehensive quantitative data from peer-reviewed literature is limited, available information indicates its potential as an effective fungicide.

One study highlighted its effectiveness in inhibiting the germination and mycelial growth of Claviceps purpureum. It also showed inhibitory effects on the mycelial development of Trichoderma viride, albeit at higher concentrations.

Target OrganismTestConcentration Range (µg/mL)Observation
Claviceps purpureumGermination Inhibition0.1 - 10Effective inhibition
Claviceps purpureumMycelial Growth0.625 - 10Effect on growth
Trichoderma virideMycelial Development100 - 500Slight inhibition

Note: The data presented is for reference only and has not been independently confirmed.

Experimental Protocols

To facilitate further research and evaluation of this compound and other SDHI fungicides, a detailed in-vitro experimental protocol for assessing efficacy against wood decay Basidiomycetes is provided below. This protocol is a composite based on established methodologies for fungicide testing.

In Vitro Efficacy Testing against Wood Decay Basidiomycetes (Agar-Dilution Method)

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) and the 50% Effective Concentration (ED50) of this compound against selected species of wood decay Basidiomycetes.

2. Materials:

  • This compound (analytical grade)

  • Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Gloeophyllum trabeum, Trametes versicolor)

  • Sterile cork borer (5 mm diameter)

  • Incubator

3. Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a high concentration (e.g., 10,000 ppm).

  • Preparation of Fungicide-Amended Media:

    • Autoclave the growth medium (PDA or MEA) and allow it to cool to approximately 50-55°C.

    • Prepare a series of dilutions from the stock solution to achieve final test concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 ppm).

    • Add the appropriate volume of the diluted fungicide solution to the molten agar to reach the desired final concentrations. A control set with only the solvent and a no-treatment control should also be prepared.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each Petri dish.

  • Incubation:

    • Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the control plates are fully covered with mycelium.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration compared to the control.

    • Determine the MIC, which is the lowest concentration of the fungicide that completely inhibits visible mycelial growth.

    • Calculate the ED50 value, the concentration that inhibits 50% of mycelial growth, using probit analysis or other suitable statistical methods.

The following diagram outlines the experimental workflow for this protocol.

Fungicide Efficacy Testing Workflow A Prepare Fungicide Stock Solution B Prepare Serial Dilutions A->B C Prepare Fungicide-Amended and Control Media B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Plugs D->E F Incubate Plates E->F G Measure Colony Diameter F->G H Calculate Growth Inhibition, MIC, and ED50 G->H

Caption: In-vitro fungicide efficacy testing workflow.

Conclusion

This compound is a systemic fungicide with a specific mode of action targeting Complex II of the mitochondrial electron transport chain. Its classification within FRAC Group 7 as an SDHI provides a clear understanding of its biochemical target. While further quantitative efficacy data against a broader range of fungal pathogens would be beneficial, the available information and established experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in the development of novel antifungal strategies.

References

Furmecyclox: A Technical Deep Dive into its Mode of Action as a Mitochondrial Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Furmecyclox

This compound is a fungicide used to control a range of fungal pathogens. Chemically, it is N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furamide. Its fungicidal activity stems from its ability to interfere with essential metabolic processes within the fungal cell, primarily cellular respiration.

The Molecular Target: Mitochondrial Complex II (Succinate Dehydrogenase)

The primary target of this compound is succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH is a key enzyme that links the Krebs cycle to oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers the resulting electrons to the electron transport chain via its bound flavin adenine dinucleotide (FAD) and a series of iron-sulfur clusters.

Mechanism of Inhibition

This compound, as a member of the SDHI class of fungicides, acts by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[2] This binding event physically blocks the natural substrate, ubiquinone (Coenzyme Q), from accessing the active site. The consequence of this inhibition is a halt in the transfer of electrons from succinate to the electron transport chain.

The disruption of this critical step in cellular respiration has two major downstream effects:

  • Inhibition of ATP Synthesis: The electron transport chain is the primary driver of ATP synthesis through oxidative phosphorylation. By inhibiting electron flow, this compound effectively shuts down the cell's main energy production pathway.

  • Accumulation of Succinate: The blockage of SDH activity leads to an accumulation of its substrate, succinate.[1][2] Elevated levels of succinate can have far-reaching consequences for cellular metabolism and signaling, including the inhibition of α-ketoglutarate-dependent dioxygenases, which can lead to epigenetic alterations.[2]

Quantitative Data on SDHI Fungicides

FungicideTarget OrganismIC50 (µM)Reference
BoscalidBotrytis cinerea0.03F. M. D. Ismail et al., 2021
PenthiopyradSclerotinia sclerotiorum0.02Y. Ishii et al., 2011
IsopyrazamZymoseptoria tritici0.01H. J. Sierotzki & G. Scalliet, 2013
FluopyramCorynespora cassiicola0.04X. L. Wang et al., 2015

Note: IC50 values can vary depending on the specific experimental conditions and the target organism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of mitochondrial inhibitors like this compound.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.

Principle: The activity of SDH is determined by measuring the rate of reduction of 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. Phenazine methosulfate (PMS) is used as an intermediate electron carrier.

Materials:

  • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Substrate: Succinate (e.g., 20 mM stock solution)

  • Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) (e.g., 2 mM stock solution)

  • Intermediate electron carrier: Phenazine methosulfate (PMS) (e.g., 10 mM stock solution)

  • Inhibitor: this compound (various concentrations)

  • Mitochondrial protein extract

Procedure:

  • Isolate mitochondria from the target organism using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial extract using a standard method (e.g., Bradford assay).

  • Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and PMS.

  • Add the mitochondrial extract to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • Add this compound at various concentrations to different cuvettes. Include a control with no inhibitor.

  • Initiate the reaction by adding succinate.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

  • Calculate the rate of reaction and determine the IC50 of this compound.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XFe96 Analyzer)

This method provides a real-time measurement of mitochondrial respiration in live cells or isolated mitochondria.

Principle: The Seahorse XFe96 analyzer measures the rate of oxygen consumption in a microplate format, allowing for the simultaneous testing of multiple conditions.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound (various concentrations)

  • Cell line of interest or isolated mitochondria

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere. For isolated mitochondria, they can be added directly to the plate.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the sensor cartridge with oligomycin, FCCP, rotenone/antimycin A, and this compound at desired concentrations.

  • Place the cell plate in the Seahorse XFe96 analyzer and initiate the assay.

  • The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effect of this compound on various parameters of mitochondrial respiration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mode of action of this compound.

Furmecyclox_Mode_of_Action cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_atp Oxidative Phosphorylation Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Ubiquinone Ubiquinone Complex_II->Ubiquinone e- Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- H2O H₂O This compound This compound This compound->Complex_II Inhibits ATP ATP ATP_Synthase->ATP ADP ADP + Pi

Caption: this compound inhibits Complex II (SDH), blocking electron transport and ATP synthesis.

SDH_Assay_Workflow start Start isolate_mito Isolate Mitochondria start->isolate_mito prep_reaction Prepare Reaction Mix (Buffer, DCPIP, PMS) isolate_mito->prep_reaction add_mito Add Mitochondrial Extract prep_reaction->add_mito add_this compound Add this compound (Varying Concentrations) add_mito->add_this compound start_reaction Initiate with Succinate add_this compound->start_reaction measure_abs Measure Absorbance at 600 nm start_reaction->measure_abs calculate Calculate Reaction Rate and IC50 measure_abs->calculate end End calculate->end

Caption: Workflow for the spectrophotometric SDH activity assay.

Seahorse_Workflow start Start seed_cells Seed Cells/Add Mitochondria in Seahorse Plate start->seed_cells hydrate_cartridge Hydrate Sensor Cartridge start->hydrate_cartridge prep_plate Prepare Cell Plate (Assay Medium) seed_cells->prep_plate load_injectors Load Injector Ports (this compound, Oligomycin, FCCP, Rot/AA) hydrate_cartridge->load_injectors run_assay Run Seahorse XFe96 Assay prep_plate->run_assay load_injectors->run_assay analyze_data Analyze OCR Data run_assay->analyze_data end End analyze_data->end

Caption: Experimental workflow for measuring oxygen consumption rate using a Seahorse analyzer.

Conclusion

This compound is a potent inhibitor of fungal mitochondrial respiration through its specific targeting of succinate dehydrogenase (Complex II). This mode of action disrupts the electron transport chain, leading to a collapse of cellular energy production and the accumulation of succinate. While specific quantitative data for this compound remains elusive in the public domain, the well-established mechanism of SDHIs provides a strong framework for understanding its fungicidal activity. The experimental protocols detailed herein offer robust methods for the further characterization of this compound and other mitochondrial inhibitors. This technical guide serves as a valuable resource for researchers and professionals in the fields of mycology, drug development, and agricultural science.

References

In-Depth Technical Guide: Biological Spectrum of Boscalid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boscalid, a broad-spectrum pyri­di­ne­car­boxa­mide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[1][2][3] This guide provides a comprehensive overview of the biological activity of Boscalid, focusing on its mechanism of action, antifungal spectrum, and the experimental methodologies used to characterize its efficacy. Due to the limited public availability of in-depth data on the obsolete fungicide Furmecyclox, this document focuses on the well-documented SDHI fungicide Boscalid as a representative analogue to provide a detailed technical resource.

Introduction to Boscalid

Boscalid is a systemic fungicide with translaminar and acropetal movement within the plant.[1] It offers both preventative and curative action against a wide array of fungal pathogens by inhibiting spore germination and germ tube elongation.[1] First marketed by BASF in 2002 under the brand name Endura, Boscalid has become a significant tool in agriculture for the control of diseases such as powdery mildew, Alternaria spp., Botrytis spp., and Sclerotinia spp. in various fruits, vegetables, and ornamental crops.[1][4]

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mode of action of Boscalid is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[1][3] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the ubiquinone-binding site of the SDH enzyme, Boscalid disrupts the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and cellular energy production.[5][6] This disruption of the mitochondrial function is the basis of its fungicidal activity.[7][8]

Signaling Pathway: Mitochondrial Electron Transport Chain

The following diagram illustrates the site of action for Boscalid within the mitochondrial electron transport chain.

Mitochondrial Electron Transport Chain cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q e- H_out H+ Complex_I->H_out Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_out Complex_IV Complex IV (Cytochrome c Oxidase) O2 O2 Complex_IV->O2 e- Complex_IV->H_out ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP ADP + Pi Q->Complex_III e- Cyt_c->Complex_IV e- H_out->ATP_Synthase Boscalid Boscalid Boscalid->Complex_II Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH NADH NADH NAD+ NAD+ NADH->NAD+ Complex I

Caption: Inhibition of Complex II (Succinate Dehydrogenase) by Boscalid.

Biological Spectrum of Antifungal Activity

Boscalid exhibits a broad spectrum of activity against a variety of phytopathogenic fungi. The following table summarizes the effective concentration (EC50) values of Boscalid against several key fungal species.

Fungal SpeciesDiseaseCropEC50 (µg/mL)Reference
Alternaria solaniEarly BlightPotato5.8 - >1000[9]
Botrytis cinereaGray MoldStrawberryVaries (resistance observed)[6]
Colletotrichum gloeosporioidesAnthracnose Crown RotStrawberryInsensitive (>100)[10]
Podosphaera xanthiiPowdery MildewCucurbitsVaries (resistance observed)[5]
Sclerotinia sclerotiorumWhite MoldVarious0.0383 - 0.0395[11]

Note: EC50 values can vary significantly based on the specific isolate, geographic location, and history of fungicide exposure, with resistance being a documented issue.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is a generalized method for determining the EC50 value of Boscalid against a target fungus.

Objective: To determine the concentration of Boscalid that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

  • Pure culture of the target fungal isolate

  • Potato Dextrose Agar (PDA)

  • Technical grade Boscalid

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of Boscalid (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetone) and then dilute with sterile distilled water to create a series of working concentrations.

  • Amendment of Media: Add the appropriate volume of each Boscalid working solution to molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 22-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at a time point when the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the log of the fungicide concentration.

Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal Susceptibility Testing Workflow A Prepare Boscalid Stock & Working Solutions B Amend Molten PDA with Boscalid A->B C Pour Amended PDA into Petri Dishes B->C D Inoculate Plates with Fungal Mycelial Plugs C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Value via Regression Analysis G->H

Caption: Workflow for determining the in vitro antifungal activity of Boscalid.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol provides a method to directly measure the inhibitory effect of Boscalid on SDH enzyme activity.

Objective: To quantify the inhibition of SDH activity by Boscalid in isolated mitochondria or cell-free extracts.

Materials:

  • Mitochondrial fraction or cell-free extract from the target fungus

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • Boscalid

  • Electron acceptors (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Intermediate electron carrier (e.g., Phenazine methosulfate - PMS)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, PMS, and Boscalid in the assay buffer.

  • Assay Setup: In a cuvette, combine the assay buffer, mitochondrial extract, and varying concentrations of Boscalid.

  • Initiation of Reaction: Add succinate to initiate the enzymatic reaction. The reduction of DCPIP is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • Data Measurement: Record the change in absorbance over time to determine the reaction rate.

  • Data Analysis: Calculate the percentage of SDH activity inhibition for each Boscalid concentration compared to the control (no Boscalid). The IC50 value (the concentration of Boscalid that causes 50% inhibition of enzyme activity) can then be determined.

Conclusion

Boscalid is a highly effective fungicide with a specific mode of action targeting the mitochondrial respiratory chain in a wide range of fungal pathogens. Understanding its biological spectrum and the methodologies for its evaluation is crucial for its effective use in agricultural settings and for the development of novel antifungal agents. The provided data and protocols offer a foundational resource for researchers and professionals in the field of mycology and drug development.

References

An In-Depth Technical Guide to the Core Principles of Carboxamide Fungicide Discovery: A Case Study of Boscalid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Boscalid is a broad-spectrum systemic fungicide developed by BASF that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[1] First disclosed in patents filed in 1995 and commercially introduced in 2003, Boscalid represented a significant advancement in the second generation of SDHI fungicides, offering a broader spectrum of control against various fungal pathogens, particularly Ascomycetes.[1] Its development was driven by the need to manage fungal strains that had developed resistance to other fungicide classes, such as triazoles and benzimidazoles.[1] This guide provides a technical overview of the key aspects of Boscalid's discovery, including its synthesis, mechanism of action, and biological efficacy, supported by experimental protocols and quantitative data.

Synthesis of Boscalid

The chemical name for Boscalid is 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.[1] Its synthesis is a multi-step process that has been described in various publications, including patent literature. A common synthetic route involves a Suzuki coupling reaction followed by a condensation reaction.[2]

Experimental Protocol: Synthesis of Boscalid

This protocol is a composite of methods described in the scientific literature.

Step 1: Suzuki Coupling to form 4'-chloro-2-nitrobiphenyl

  • Reaction Setup: In a round-bottom flask, combine 2-chloronitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄·H₂O, 2.0 eq).

  • Solvent and Catalyst: Add a degassed 9:1 mixture of 2 wt % TPGS-750-M/H₂O and THF. Under an argon atmosphere, add palladium acetate (Pd(OAc)₂) (0.0007 eq) and SPhos (0.0014 eq).

  • Reaction Conditions: Stir the mixture at 55°C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, absorb the reaction mixture onto silica gel and purify by flash column chromatography using a hexanes/EtOAc gradient to yield 4'-chloro-2-nitrobiphenyl.

Step 2: Reduction of the Nitro Group to form 2-amino-4'-chlorobiphenyl

  • Reaction Setup: Dissolve the 4'-chloro-2-nitrobiphenyl from the previous step in a suitable solvent such as ethanol.

  • Catalyst: Add a catalytic amount of platinum on carbon (Pt/C).

  • Reaction Conditions: Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is completely reduced to an amine. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-4'-chlorobiphenyl.

Step 3: Amide Coupling to form Boscalid

  • Reactant Preparation: In a separate flask, react 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) to form 2-chloronicotinoyl chloride.

  • Reaction Setup: Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and a base such as triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane.

  • Reaction Conditions: Cool the solution to 0-10°C and slowly add the 2-chloronicotinoyl chloride (1.05 eq). Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification: Wash the reaction mixture with water, an aqueous acid solution (e.g., 10% HCl), and finally with water again. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Boscalid.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Boscalid's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][3][4][5][6] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, Boscalid blocks the transfer of electrons from succinate to ubiquinone.[1] This disruption of the electron transport chain has two major consequences for the fungal cell:

  • Inhibition of Energy Production: The blockage of electron flow prevents the generation of ATP through oxidative phosphorylation, leading to a severe energy deficit.[1][6]

  • Depletion of Metabolic Intermediates: The inhibition of the TCA cycle prevents the formation of essential metabolic building blocks necessary for the synthesis of amino acids and lipids.[6]

Ultimately, this dual impact on cellular metabolism leads to the inhibition of spore germination, germ tube elongation, mycelial growth, and sporulation of susceptible fungi.[1][3][5]

Signaling Pathway Diagram

Boscalid_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV Oxygen O₂ ComplexIV->Oxygen e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII e- Fumarate Fumarate TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Ubiquinol->ComplexIII e- CytochromeC->ComplexIV e- Water H₂O Oxygen->Water ADP ADP + Pi ADP->ATP_Synthase Cellular_Processes Essential Cellular Processes (Growth, Sporulation) ATP->Cellular_Processes Energy Boscalid Boscalid Boscalid->Inhibition Inhibition->ComplexII TCA_Cycle->Succinate TCA_Cycle->Cellular_Processes Metabolic Precursors Fungal_Death Fungal Cell Death Cellular_Processes->Fungal_Death Inhibition leads to

Caption: Mechanism of action of Boscalid, inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

Biological Activity and Efficacy

Boscalid is effective against a broad range of fungal pathogens in both arable and specialty crops.[3] Its efficacy is primarily preventative, acting on spore germination and early fungal development.[3]

Experimental Protocol: Fungicidal Activity Assay (EC₅₀ Determination)

This protocol describes a typical in vitro method to determine the half-maximal effective concentration (EC₅₀) of a fungicide against a target fungus.

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a stock solution of Boscalid in a suitable solvent (e.g., acetone) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µg/mL). A control plate with solvent only should also be prepared.

  • Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Quantitative Data: Fungicidal Efficacy of Boscalid

The following tables summarize the efficacy of Boscalid against various fungal pathogens as reported in the literature.

Table 1: EC₅₀ Values of Boscalid against Alternaria alternata from Pistachio Orchards

Isolate TypeNumber of IsolatesEC₅₀ Range (µg/mL)Mean EC₅₀ (µg/mL)Reference
Sensitive (no prior exposure)490.089 - 3.4351.515[3][7]
Sensitive (with prior exposure)520.055 - 4.2221.214[3][7]
Resistant (with prior exposure)7> 100> 100[3][7]

Table 2: Comparative Efficacy of Boscalid and other Fungicides against Sclerotinia spp.

FungicideTarget PathogenMycelial Growth Inhibition at 0.01 µg/mL (%)Mycelial Growth Inhibition at 0.1 µg/mL (%)Reference
Boscalid S. minor1 - 1670 - 98[8]
Boscalid S. sclerotiorum0 - 1240 - 47[8]
FludioxonilS. minor82 - 8470 - 98[8]
FluazinamS. minor82 - 8470 - 98[8]
FluazinamS. sclerotiorum7895 - 99[8]

Table 3: In vivo Efficacy of Boscalid against Fungal Pathogens

FungicideTarget PathogenConcentration (µg/mL)Inhibitory Rate (%)Reference
Boscalid Puccinia sorghi5070[9]
Boscalid Rhizoctonia solani130[9]

Experimental Workflow for Fungicide Discovery and Evaluation

The discovery and development of a new fungicide like Boscalid follows a structured workflow from initial screening to final product registration.

Fungicide_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Development Development Phase cluster_Regulatory Regulatory Phase Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Synthesis_Scaleup Synthesis Scale-up Lead_Optimization->Synthesis_Scaleup Biological_Profiling In-depth Biological Profiling (Spectrum, MoA) Synthesis_Scaleup->Biological_Profiling Formulation_Dev Formulation Development Biological_Profiling->Formulation_Dev Field_Trials Field Trials Formulation_Dev->Field_Trials Toxicology_Studies Toxicology & Ecotoxicology Studies Field_Trials->Toxicology_Studies Residue_Analysis Residue Analysis Field_Trials->Residue_Analysis Registration_Dossier Registration Dossier Submission Toxicology_Studies->Registration_Dossier Residue_Analysis->Registration_Dossier Product_Launch Product Launch Registration_Dossier->Product_Launch

Caption: A generalized workflow for the discovery, development, and registration of a new fungicide.

Conclusion

The case of Boscalid serves as an excellent paradigm for understanding the multifaceted process of modern fungicide development. From its rational design and synthesis to the elucidation of its specific molecular mechanism of action and extensive biological evaluation, the journey of a successful fungicide is a testament to the integration of chemistry, biology, and agricultural science. While specific data on the discovery of Furmecyclox remains elusive in readily accessible literature, the principles of carboxamide fungicide research and development, as exemplified by Boscalid, provide a robust framework for researchers, scientists, and drug development professionals in this field. The continued study of these compounds is crucial for the development of new and effective solutions for sustainable crop protection.

References

Furmecyclox: A Technical Toxicology Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of publicly available toxicological data for Furmecyclox. Detailed experimental studies and comprehensive data sets for this specific compound are limited in the public domain. The experimental protocols described are based on standardized OECD guidelines and may not reflect the exact methodologies used in the specific studies cited.

Executive Summary

This compound is a furamide fungicide that has been identified as a substance with potential toxicological concerns. Key findings from available data indicate that it is a suspected carcinogen and exhibits high toxicity to aquatic life. This guide provides an in-depth profile of its toxicological properties, drawing from available data and standardized testing methodologies to support research and drug development professionals.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide
CAS Number 60568-05-0
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
Chemical Class Furamide fungicide

Pharmacokinetics (ADME)

Experimental Protocols
  • Absorption: In vivo studies in rodent models (e.g., rats) would be performed to determine the rate and extent of absorption after oral, dermal, and inhalation exposure. This typically involves the administration of a radiolabeled compound and subsequent analysis of blood, urine, and feces over time. In vitro models, such as Caco-2 cell monolayers, could be used to assess intestinal permeability.

  • Distribution: Following administration, tissue distribution studies would be conducted to identify target organs and potential sites of accumulation. This is achieved by quantitative whole-body autoradiography or by dissecting tissues at various time points and measuring the concentration of the radiolabeled compound.

  • Metabolism: In vitro and in vivo methods would be employed to identify major metabolic pathways and metabolites. In vitro studies would utilize liver microsomes and hepatocytes from various species, including humans, to identify the cytochrome P450 (CYP) enzymes involved in metabolism. In vivo studies would involve the analysis of metabolites in urine, feces, and bile.

  • Excretion: The routes and rates of excretion of the parent compound and its metabolites would be determined by collecting and analyzing urine, feces, and expired air from test animals over a period of several days.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral Oral bloodstream Bloodstream oral->bloodstream dermal Dermal dermal->bloodstream inhalation Inhalation inhalation->bloodstream tissues Tissues bloodstream->tissues liver Liver (CYP Enzymes) bloodstream->liver urine Urine bloodstream->urine feces Feces bloodstream->feces liver->bloodstream Genotoxicity_Testing_Workflow cluster_invivo In Vivo Confirmation start Test Substance ames Ames Test (Gene Mutation) start->ames micronucleus_vitro In Vitro Micronucleus Test (Chromosomal Damage) start->micronucleus_vitro result Genotoxicity Assessment ames->result micronucleus_vivo In Vivo Micronucleus Test micronucleus_vitro->micronucleus_vivo micronucleus_vivo->result Mitochondrial_Inhibition This compound This compound ETC Mitochondrial Electron Transport Chain (ETC) This compound->ETC Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase ROS Reactive Oxygen Species (ROS) ↑ ETC->ROS ATP ATP Production ↓ ATP_Synthase->ATP Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage

Environmental Fate of Furmecyclox: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furmecyclox is an obsolete fungicide classified as a furamide. Due to its discontinued use, comprehensive environmental fate data is scarce in publicly accessible literature. This technical guide synthesizes the available information and extrapolates the likely environmental behavior of this compound based on its chemical structure and the known fate of related compounds, such as furan-containing molecules and carboxamide fungicides. Standardized methodologies for assessing the environmental fate of pesticides, primarily based on OECD Guidelines for the Testing of Chemicals, are detailed to provide a framework for any future investigations. The guide includes hypothesized degradation pathways and summarizes the limited quantitative data available.

Chemical and Physical Properties

This compound is a hydroxamic acid ester and a furamide fungicide.[1] A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₁NO₃PubChem[1]
Molecular Weight251.32 g/mol PubChem[1]
Water SolubilityData not available-
Vapor PressureData not available-
Log Kₒw (Octanol-Water Partition Coefficient)2.98 (Predicted)ResearchGate[2]
Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient)2.57 (Predicted)ResearchGate[2]

Interpretation of Physicochemical Properties:

  • The predicted Log Kₒw of 2.98 suggests a moderate potential for bioaccumulation in organisms.

  • The predicted Log Kₒc of 2.57 indicates a high to moderate mobility in soil, suggesting a potential for leaching into groundwater.[2]

Environmental Fate and Behavior

The environmental fate of a pesticide is governed by a combination of transformation (degradation) and transport processes. For this compound, specific experimental data on its persistence and degradation rates are largely unavailable.[3] The following sections outline the likely fate based on its chemical class and regulatory information.

Persistence and Degradation

The degradation of pesticides in the environment can occur through abiotic (photolysis, hydrolysis) and biotic (microbial degradation) processes.[4]

Abiotic Degradation:

  • Photolysis: The degradation of a chemical by light.[5][6][7][8] Specific data on the aqueous photolysis DT₅₀ for this compound is not available.[3] However, furan-containing compounds can be susceptible to photodegradation.[5][6][7][8]

  • Hydrolysis: The breakdown of a chemical by reaction with water. The rate of hydrolysis is often pH-dependent.[9] Data for the aqueous hydrolysis DT₅₀ of this compound is not available.[3] The ester and amide linkages in the this compound molecule could be susceptible to hydrolysis, particularly under alkaline conditions.

Biotic Degradation:

Microbial metabolism is a primary route of degradation for many organic pesticides in soil and water.[9] While specific studies on this compound are lacking, the degradation of furanic compounds has been studied.[10][11][12] Microorganisms, particularly bacteria, are known to degrade furan rings, often initiating the process through oxidation and/or reduction reactions.[10][11][12] The degradation of furfural, a related furan compound, proceeds via furoic acid to intermediates of central metabolism like 2-oxoglutarate.[10][11][12] It is plausible that the furan moiety of this compound undergoes a similar metabolic breakdown.

Table 2: Summary of Environmental Persistence of this compound

CompartmentParameterValueSource
SoilAerobic Degradation DT₅₀Data not availableAERU[3]
WaterAqueous Photolysis DT₅₀Data not availableAERU[3]
WaterAqueous Hydrolysis DT₅₀Data not availableAERU[3]
Water-Sediment SystemDT₅₀Data not availableAERU[3]
Mobility

The mobility of a pesticide in soil determines its potential to move into groundwater or surface water. It is largely influenced by the pesticide's adsorption to soil particles.

  • Adsorption/Desorption: The predicted Log Kₒc of 2.57 suggests that this compound has a moderate potential for adsorption to soil organic carbon.[2] This indicates a relatively high mobility in soil.

  • Leaching Potential: The Groundwater Ubiquity Score (GUS) is an indicator of a pesticide's leaching potential. While a GUS score for this compound is not available, its predicted high mobility suggests a potential to leach to groundwater.[2]

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] It is also suspected of causing cancer.[1]

Table 3: Ecotoxicological and Human Health Information

ClassificationEndpointValue/StatementSource
Aquatic ToxicityHazard StatementH410: Very toxic to aquatic life with long lasting effectsPubChem[1]
Human HealthCarcinogenicityH351: Suspected of causing cancerPubChem[1]
Regulatory StatusEUNot approvedEU Pesticides Database[1]

Experimental Protocols

Given the lack of specific studies on this compound, this section outlines standardized experimental protocols based on OECD Guidelines for the Testing of Chemicals, which are internationally accepted methods for assessing the environmental fate of pesticides.[13][14][15]

Aerobic Soil Degradation

Guideline: OECD 307: Aerobic and Anaerobic Transformation in Soil

Objective: To determine the rate and route of degradation of a substance in aerobic soil.

Methodology:

  • Soil Selection: At least three different soil types with varying properties (pH, organic carbon content, texture) are recommended.

  • Test Substance: ¹⁴C-labeled this compound is used to trace its fate.

  • Incubation: Treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

  • Sampling: Samples are taken at various time intervals.

  • Analysis:

    • Soil is extracted with appropriate solvents.

    • The parent compound and major transformation products are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS).

    • Non-extractable residues are quantified by combustion analysis.

    • Volatile products, such as ¹⁴CO₂, are trapped to assess mineralization.

  • Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Aqueous Photolysis

Guideline: OECD 316: Phototransformation of Chemicals in Water – Direct and Indirect Photolysis

Objective: To determine the rate of photodegradation of a substance in water under simulated sunlight.

Methodology:

  • Test Solution: A solution of this compound in sterile, purified water (e.g., buffered at a relevant pH) is prepared.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp) is used.

  • Irradiation: The test solution is irradiated at a constant temperature. Dark controls are run in parallel to account for non-photolytic degradation.

  • Sampling: Aliquots of the solution are taken at different time points.

  • Analysis: The concentration of this compound is determined using a suitable analytical method, such as HPLC.

  • Data Analysis: The quantum yield and the environmental half-life are calculated.

Hydrolysis

Guideline: OECD 111: Hydrolysis as a Function of pH

Objective: To determine the rate of abiotic hydrolysis of a substance in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Incubation: The test substance is added to the buffer solutions, and they are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 20-25°C).

  • Sampling: Samples are collected at various intervals.

  • Analysis: The concentration of the parent compound is measured by a suitable analytical method (e.g., HPLC).

  • Data Analysis: The hydrolysis rate constant and the half-life are calculated for each pH.

Soil Adsorption/Desorption

Guideline: OECD 106: Adsorption – Desorption Using a Batch Equilibrium Method

Objective: To determine the adsorption and desorption potential of a substance in soil.

Methodology:

  • Soil Selection: A minimum of five different soil types are recommended.

  • Equilibration: Soil samples are equilibrated with solutions of ¹⁴C-labeled this compound of varying concentrations in 0.01 M CaCl₂.

  • Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is measured by liquid scintillation counting. The amount adsorbed to the soil is calculated by the difference.

  • Desorption: The soil from the adsorption phase is subjected to successive desorption steps with a pesticide-free solution.

  • Data Analysis: The adsorption (Kₐ) and desorption (K⅑) coefficients are calculated. These are often normalized to the organic carbon content of the soil to give Kₒc values.

Hypothesized Degradation Pathways

Based on the chemical structure of this compound (a furan ring connected to a carboxamide moiety), the following degradation pathways are proposed.

Biodegradation Pathway

The biodegradation of this compound in soil and water is likely to proceed through the cleavage of the amide bond and the opening of the furan ring.

Biodegradation_Pathway This compound This compound Metabolite1 N-cyclohexyl-2,5-dimethyl-3-furamide This compound->Metabolite1 Hydrolysis Metabolite2 Methanol This compound->Metabolite2 Hydrolysis Metabolite3 2,5-dimethyl-3-furoic acid Metabolite1->Metabolite3 Amide Hydrolysis Metabolite4 Cyclohexylamine Metabolite1->Metabolite4 Amide Hydrolysis RingOpening Furan Ring Opening (Oxidation/Reduction) Metabolite3->RingOpening Microbial Degradation TCA_Intermediates Intermediates of TCA Cycle RingOpening->TCA_Intermediates Mineralization CO2 + H2O + NH3 TCA_Intermediates->Mineralization

Caption: Hypothesized biodegradation pathway of this compound.

Abiotic Degradation Logic

Abiotic degradation through photolysis and hydrolysis would likely target the same functional groups as biotic degradation, but through different mechanisms.

Abiotic_Degradation cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis Photolysis This compound + Sunlight (UV) Photo_Products Photodegradation Products (e.g., ring-opened structures, isomers) Photolysis->Photo_Products Hydrolysis This compound + H2O Hydrolysis_Products Hydrolysis Products (e.g., N-cyclohexyl-2,5-dimethyl-3-furamide, 2,5-dimethyl-3-furoic acid) Hydrolysis->Hydrolysis_Products

Caption: Conceptual overview of abiotic degradation pathways for this compound.

Conclusion

While specific experimental data on the environmental fate of this compound is limited due to its status as an obsolete fungicide, a qualitative assessment of its likely behavior can be made. Its chemical structure suggests a susceptibility to both biotic and abiotic degradation, primarily targeting the amide linkage and the furan ring. The predicted high mobility of this compound raises concerns about its potential to leach into groundwater. The provided standardized experimental protocols offer a robust framework for any future research aimed at filling the existing data gaps for this compound or structurally related compounds. Given its ecotoxicity and suspected carcinogenicity, understanding the environmental persistence and fate of any remaining residues of this compound is of importance.

References

An In-depth Technical Guide to the Soil Half-life of Furmecyclox and Principles of Pesticide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific experimental data on the half-life of Furmecyclox in different soil types are scarce in publicly available scientific literature. This guide provides a comprehensive overview of the principles of pesticide degradation in soil, standard experimental protocols for determining soil half-life, and the key factors influencing this process. This information is intended to provide a robust framework for researchers, scientists, and drug development professionals to understand and assess the environmental fate of this compound and other similar compounds.

Introduction to this compound and its Environmental Fate

This compound is a fungicide that has been used for wood protection and in agriculture against various fungal pathogens. Understanding its persistence in the soil, quantified by its half-life (DT50 - the time required for 50% of the initial concentration to dissipate), is crucial for assessing its potential environmental impact, including the risk of groundwater contamination and effects on non-target organisms.

The degradation of a pesticide in soil is a complex process governed by a combination of microbial, chemical, and photochemical mechanisms.[1] The rate of degradation is highly dependent on the physicochemical properties of the pesticide itself, the characteristics of the soil, and prevailing environmental conditions.[1]

Factors Influencing the Half-life of Pesticides in Soil

The persistence of a pesticide in soil is not an intrinsic property of the chemical alone but is strongly influenced by a variety of soil and environmental factors.

2.1. Soil Properties

  • Soil Organic Matter (OM): The organic carbon content of soil generally has a positive influence on the degradation of pesticides.[2] Higher organic matter can increase microbial populations and activity, which are primary drivers of biodegradation.[3] However, it can also increase the sorption (binding) of the pesticide to soil particles, which may reduce its bioavailability for microbial breakdown.[4][5]

  • Soil pH: The pH of the soil can significantly affect both microbial activity and the chemical stability of pesticides.[2] Many microbial degradation processes are optimized within a specific pH range, often near neutral.[2] For ionizable pesticides, pH affects their chemical form (ionic or neutral), which in turn influences their solubility, sorption, and susceptibility to chemical reactions like hydrolysis.[2]

  • Soil Texture: The relative proportions of sand, silt, and clay determine the soil texture. Fine-textured soils, such as those with high clay content, have a larger surface area, which can lead to greater adsorption of pesticides.[4] This can decrease their availability for degradation and leaching.[4] Conversely, sandy soils with low organic matter tend to be more permeable, potentially allowing for faster leaching but may support less microbial activity.[3][4]

  • Microbial Activity: The breakdown of pesticides by microorganisms like bacteria and fungi is a major degradation pathway.[3] The abundance, diversity, and metabolic activity of the soil microbial community are critical in determining the rate of biodegradation.[3] Factors that promote microbial growth, such as optimal moisture, temperature, and nutrient availability, will generally accelerate pesticide degradation.[3]

2.2. Environmental Conditions

  • Temperature: Higher temperatures generally increase the rate of both chemical reactions and microbial metabolism, leading to a shorter pesticide half-life.[4]

  • Moisture: Soil moisture is essential for microbial activity and can also facilitate chemical degradation processes like hydrolysis.[3][4] Both excessively dry and waterlogged (anaerobic) conditions can inhibit the activity of aerobic microorganisms that are often responsible for pesticide breakdown.[4]

Data on this compound Half-life

As previously noted, specific data for this compound is limited. The table below is presented as a template to illustrate how such data would typically be presented. It outlines the key parameters that should be recorded in soil degradation studies.

Soil TypeOrganic Carbon (%)pHClay Content (%)Temperature (°C)Moisture (% WHC¹)Half-life (DT₅₀) (Days)Reference
Sandy LoamData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Silt LoamData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Clay LoamData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Organic SoilData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
¹ WHC: Water Holding Capacity

Experimental Protocols for Determining Soil Half-life

Standardized protocols are essential for generating reliable and comparable data on pesticide soil half-life. The most widely accepted guidelines are provided by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

4.1. OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to determine the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.[6][7]

Key Methodological Steps:

  • Soil Selection and Preparation:

    • Soils should be selected to represent a range of properties (e.g., organic carbon content, pH, texture).[7]

    • The soil is typically collected from the top 20 cm of the profile, sieved, and air-dried to a manageable moisture content.[8]

    • The soil is characterized for its physicochemical properties.[8]

  • Test Substance Application:

    • The technical grade active ingredient is typically used.[7] For studies on degradation pathways, a radiolabeled (e.g., ¹⁴C) compound is used to facilitate a mass balance analysis.[7]

    • The pesticide is applied to the soil at a rate corresponding to the maximum recommended field application rate.[9]

  • Incubation:

    • The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C).

    • For aerobic studies, the soil moisture is maintained at a specific level (e.g., 40-60% of maximum water holding capacity), and the flasks are continuously purged with air to ensure aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.[6][9]

    • For anaerobic studies, the soil is typically flooded and purged with an inert gas (e.g., nitrogen) after an initial aerobic phase.[7]

  • Sampling and Analysis:

    • Soil samples are collected at various time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • The soil is extracted with appropriate solvents to recover the parent pesticide and its transformation products.[10]

    • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify and quantify the residues.[11]

  • Data Analysis:

    • The concentration of the pesticide over time is plotted.

    • Degradation kinetics are modeled, typically assuming first-order kinetics, to calculate the DT₅₀ (half-life) and DT₉₀ (time for 90% degradation).[12][13]

4.2. U.S. EPA OCSPP 835.4100: Aerobic Soil Metabolism

This guideline is harmonized with the OECD guideline and provides a similar framework for conducting aerobic soil metabolism studies to support pesticide registration in the United States.[9][14][15]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based aerobic soil metabolism study.

experimental_workflow soil_collection Soil Collection & Sieving (Top 20 cm) soil_characterization Soil Characterization (pH, OM, Texture, WHC) soil_collection->soil_characterization pre_incubation Pre-incubation (Acclimatization) soil_collection->pre_incubation application Pesticide Application (Radiolabeled Compound) pre_incubation->application incubation Aerobic Incubation (Controlled Temp. & Moisture) application->incubation sampling Time-course Sampling (e.g., 0, 1, 3, 7... days) incubation->sampling co2_trap CO2 & Volatiles Trapping incubation->co2_trap extraction Solvent Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis (Quantification of Residues) extraction->analysis data_analysis Data Analysis & Modeling analysis->data_analysis dt50 Determine DT50 / Half-life data_analysis->dt50 pathway Identify Transformation Products data_analysis->pathway

Aerobic soil metabolism study workflow.

Conclusion

While specific data on the half-life of this compound in various soil types remains elusive, a thorough understanding of the principles of pesticide degradation provides a critical foundation for its environmental risk assessment. The rate of degradation is a complex interplay between the chemical's properties, the soil's physicochemical and biological characteristics, and environmental conditions. For researchers and drug development professionals, utilizing standardized protocols such as OECD 307 is paramount for generating high-quality, reproducible data that can accurately inform the environmental fate and persistence of new and existing compounds. Future research focusing on the environmental behavior of this compound is necessary to fill the current knowledge gaps.

References

Furmecyclox: A Technical Review of its Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 13, 2025

Executive Summary

Furmecyclox (CAS No. 60568-05-0), a furamide fungicide, is classified as a suspected human carcinogen by multiple regulatory and scientific bodies. This determination is primarily based on findings from animal studies indicating the liver as the principal target organ for tumorigenesis. This technical guide provides a comprehensive overview of the available data on the carcinogenic potential of this compound, including its regulatory status, toxicological data from animal bioassays, and insights into its genotoxic potential. Due to the discontinuation of its use and its status as an older chemical, detailed mechanistic studies and publicly available quantitative data from long-term carcinogenicity bioassays are limited. This document synthesizes the existing information to support research and development activities.

Regulatory Classification and Hazard Identification

This compound is identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the hazard statement H351: "Suspected of causing cancer".[1] The European Chemicals Agency (ECHA) classifies it under Carcinogenicity Category 2.[1] In the United States, the Environmental Protection Agency (EPA) has categorized this compound in Group B2, signifying "sufficient evidence of carcinogenicity in animals" but inadequate or no evidence in humans.[1] The EPA's Integrated Risk Information System (IRIS) has identified the liver (hepatic sites) as a target for this compound-induced cancer.[1]

Table 1: Regulatory and Hazard Classifications for this compound

Regulatory Body/SystemClassificationDescription
GHSH351Suspected of causing cancer
ECHACarc. 2Suspected human carcinogen
US EPAGroup B2Sufficient evidence of carcinogenicity in animals
IARCNot EvaluatedHas not been formally evaluated by the IARC Monographs programme.[2]

Carcinogenicity Bioassay Data

Due to the proprietary nature of some regulatory submission data and the age of the studies, a detailed quantitative summary table cannot be constructed at this time.

Genotoxicity Profile

Experimental Protocols

Detailed experimental protocols for the specific carcinogenicity studies on this compound are not available in the reviewed literature. However, a general methodology for such studies can be outlined based on standard guidelines for carcinogenicity bioassays.

General Protocol for a Two-Year Rodent Carcinogenicity Bioassay

This protocol is a generalized representation and may not reflect the exact design of the studies conducted on this compound.

Caption: Generalized workflow for a two-year rodent carcinogenicity bioassay.

Methodology:

  • Dose Range-Finding Studies: Preliminary studies of shorter duration (e.g., 14 or 28 days) are conducted to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause life-threatening toxicity or significant impairment of normal physiological functions.

  • Animal Selection and Allocation: Typically, two rodent species (e.g., Sprague-Dawley rats and CD-1 mice) of both sexes are used. Animals are randomly allocated to control and multiple dose groups (usually a control, low, mid, and high dose, with the high dose being the MTD).

  • Chronic Dosing: The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats). The route of administration (e.g., oral gavage, dietary inclusion) is chosen to mimic potential human exposure.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

  • Terminal Procedures: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross abnormalities.

  • Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist. The incidence, multiplicity, and latency of tumors are recorded.

  • Data Analysis: The tumor data are statistically analyzed to determine if there is a significant increase in tumor incidence in the dosed groups compared to the control group.

Potential Signaling Pathways in this compound-Induced Hepatocarcinogenesis

The specific signaling pathways disrupted by this compound leading to hepatocellular tumors have not been elucidated in the available literature. However, based on the known mechanisms of chemical-induced liver cancer, several pathways are likely candidates for investigation.

Potential_Signaling_Pathways cluster_0 Cellular Stress & Damage cluster_1 Signaling Pathway Dysregulation cluster_2 Carcinogenic Outcomes This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Production This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Inflammation Chronic Inflammation This compound->Inflammation MAPK MAPK Pathway Activation ROS->MAPK PI3K_Akt PI3K/Akt Pathway Activation DNA_Damage->PI3K_Akt NF_kB NF-κB Activation Inflammation->NF_kB Proliferation Increased Cell Proliferation MAPK->Proliferation Apoptosis_Evasion Evasion of Apoptosis PI3K_Akt->Apoptosis_Evasion NF_kB->Proliferation Tumor_Formation Hepatocellular Tumor Formation Proliferation->Tumor_Formation Apoptosis_Evasion->Tumor_Formation

Caption: Hypothetical signaling pathways potentially involved in this compound-induced hepatocarcinogenesis.

Potential Mechanisms of Action:

  • Oxidative Stress: Many chemical carcinogens induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. This can activate pro-survival and proliferative signaling pathways.

  • Genotoxicity: If this compound or its metabolites are genotoxic, they could directly damage DNA, leading to mutations in critical genes that control cell growth and differentiation (e.g., tumor suppressor genes and proto-oncogenes).

  • Chronic Inflammation: Persistent exposure to a hepatotoxic agent can cause chronic inflammation, which is a known driver of liver cancer. Inflammatory cells can release cytokines and growth factors that promote cell proliferation and survival.

  • Receptor-Mediated Effects: Some chemicals can act as ligands for nuclear receptors (e.g., CAR/PXR), leading to the transcriptional activation of genes involved in cell proliferation and xenobiotic metabolism. This is a common mechanism for non-genotoxic hepatocarcinogens.[6]

Further research is required to determine which of these, or other, pathways are specifically modulated by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a suspected human carcinogen, with the liver being the primary target organ in animal models. However, there is a significant data gap in the public domain regarding the quantitative results of long-term carcinogenicity studies and the specific molecular mechanisms underlying its tumorigenic effects. For drug development professionals, the carcinogenic potential of any new chemical entity is a critical consideration. While this compound itself is an obsolete fungicide, the study of its toxicological profile can inform the broader understanding of furamide-containing compounds and the general principles of chemical carcinogenesis. Future research efforts could focus on re-evaluating existing, but currently inaccessible, industry data or conducting new targeted in vitro studies using modern techniques (e.g., transcriptomics, high-throughput screening) to probe the potential signaling pathways affected by this compound in human liver cells. This would provide a more complete picture of its carcinogenic risk and its relevance to human health.

References

Ecotoxicology of Furmecyclox on non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Ecotoxicology of Furmecyclox on Non-Target Organisms

Disclaimer: this compound is an obsolete fungicide with limited publicly available ecotoxicological data. This guide summarizes the available information and extrapolates potential toxicological effects and methodologies based on its classification as a Succinate Dehydrogenase Inhibitor (SDHI). The quantitative data and experimental protocols are presented as representative examples based on standardized testing guidelines.

Executive Summary

This compound (CAS No. 60568-05-0) is a systemic furamide fungicide formerly used for crop protection and wood preservation.[1] Its registration has expired in many regions, including the European Union.[1][2] The primary mode of action for this compound is the inhibition of mitochondrial function, characteristic of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] As with other SDHIs, its lack of species-specificity raises concerns about its potential impact on non-target organisms.[3] General classifications indicate that this compound is very toxic to aquatic life with long-lasting effects.[2] This guide provides a comprehensive overview of its known properties and potential ecotoxicological impact on various non-target organisms by leveraging data on the broader SDHI class.

Introduction to this compound

This compound was developed to control a range of fungal pathogens, including root and wood rot. As a member of the SDHI class, it targets Complex II of the mitochondrial electron transport chain, a crucial component of cellular respiration in nearly all aerobic eukaryotes.[4][5] This broad-spectrum activity is the basis for its efficacy as a fungicide but also the source of its potential hazard to non-target species. The environmental persistence and potential for bioaccumulation of some SDHIs can lead to ecological disruption.[4]

Mode of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This enzyme is a critical juncture in cellular metabolism, linking the Krebs (TCA) cycle to the electron transport chain.

Key Impacts of SDH Inhibition:

  • Disruption of Cellular Respiration: By blocking the oxidation of succinate to fumarate, this compound halts the transfer of electrons to the respiratory chain, severely impairing ATP production.

  • Oxidative Stress: Mitochondrial dysfunction is a primary cause of increased reactive oxygen species (ROS) production, leading to cellular damage.[3][6]

  • Metabolic and Developmental Effects: Energy deficits and oxidative stress can result in a cascade of adverse outcomes, including mortality, developmental delays, and reduced reproductive success in non-target organisms.[3][4][6]

Below is a diagram illustrating the site of action for SDHI fungicides within the mitochondrial respiratory chain.

cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate C2 Succinate Dehydrogenase (Complex II) Succinate->C2:f0 oxidation Fumarate Fumarate C1 Complex I Q CoQ C1->Q C2->Fumarate C2->Q e- C3 Complex III CytC Cyt c C3->CytC C4 Complex IV ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ gradient Q->C3 CytC->C4 ATP ATP ATP_Synthase->ATP synthesis This compound This compound (SDHI) This compound->C2 Inhibition

Caption: Mechanism of this compound as an SDHI, blocking Complex II.

Ecotoxicological Profile for Non-Target Organisms

While specific quantitative data for this compound is scarce, the effects of SDHI fungicides have been studied in various non-target organisms.

Aquatic Organisms

This compound is classified as very toxic to aquatic life.[2] SDHIs have been shown to cause a range of adverse effects in aquatic species.

  • Fish: Exposure to SDHIs can lead to developmental toxicity, cardiovascular abnormalities, liver and kidney damage, and oxidative stress.[3] Effects can include spinal deformities, histopathological changes in gills and other organs, and altered metabolism.[7]

  • Aquatic Invertebrates (e.g., Daphnia magna): These organisms are often highly sensitive to pesticides. SDHIs can induce mortality, impair reproduction, and cause developmental delays.[4]

  • Algae: As primary producers, algae are crucial to aquatic ecosystem health. Fungicides can inhibit photosynthesis, reduce chlorophyll levels, and cause oxidative stress, leading to decreased growth and potential shifts in community structure.[8][9]

Table 1: Representative Acute Ecotoxicity of SDHI Fungicides for Aquatic Organisms (Note: These values are illustrative for the SDHI class, not specific to this compound)

Organism GroupTest SpeciesEndpointValue Range (µg/L)Classification
FishOncorhynchus mykiss (Rainbow Trout)96-hr LC50100 - 2,000Moderate to High Toxicity
Aquatic InvertebrateDaphnia magna (Water Flea)48-hr EC5050 - 1,000High Toxicity
AlgaeScenedesmus subspicatus72-hr ErC50100 - 5,000Moderate Toxicity
Terrestrial Organisms
  • Earthworms: Earthworms are vital for soil health and serve as bioindicators of soil contamination.[10] Pesticides can reduce their growth, reproductive output (cocoon production), and cause mortality.[10][11] Sub-lethal effects are considered more sensitive endpoints than acute mortality for risk assessment.[10]

  • Bees and Other Pollinators: While fungicides are not typically as acutely toxic to bees as insecticides, sub-lethal effects are a concern.[12] Exposure can potentially impair foraging ability, reproduction, and overall colony health. Systemic pesticides can be present in pollen and nectar, leading to chronic exposure.[13]

Table 2: Representative Ecotoxicity of SDHI Fungicides for Terrestrial Organisms (Note: These values are illustrative for the SDHI class, not specific to this compound)

Organism GroupTest SpeciesEndpointValue Range (mg/kg soil)Classification
EarthwormEisenia fetida14-day LC5010 - 500Variable Toxicity
EarthwormEisenia fetidaReproduction NOEC1 - 50Sub-lethal Effects
Honey BeeApis mellifera48-hr Acute Contact LD50> 10 µ g/bee Low to Moderate Toxicity

Experimental Protocols

Standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the ecotoxicity of chemical substances. The following sections describe typical protocols relevant to the evaluation of a fungicide like this compound.

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

Methodology:

  • Test Organism: Typically Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. A control group is maintained in clean water.

  • Duration: 96 hours.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sub-lethal effects (e.g., abnormal behavior, discoloration) are also noted.

  • Endpoint: The LC50 value is calculated, representing the concentration estimated to be lethal to 50% of the test population.

Below is a diagram of a generalized workflow for this type of ecotoxicological experiment.

start Start: Acclimation of Test Organisms prep Prepare Test Solutions (Multiple Concentrations + Control) start->prep setup Randomly Assign Organisms to Test Chambers prep->setup expose Exposure Period (e.g., 96 hours) setup->expose observe Record Observations (Mortality, Sub-lethal Effects) at 24, 48, 72, 96h expose->observe analysis Data Analysis (e.g., Probit Analysis) observe->analysis end Determine Endpoint (e.g., LC50 Value) analysis->end

References

The Impact of Furmecyclox on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide an in-depth technical guide on the potential impact of the fungicide Furmecyclox on soil microbial communities. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific studies on this particular active ingredient. Therefore, this guide synthesizes current knowledge on the effects of other fungicides on soil microorganisms to infer the potential impacts of this compound, a furamide fungicide. The information presented herein should be interpreted as a general framework for understanding fungicide-soil microbiome interactions, highlighting the critical need for specific research on this compound.

Introduction to this compound

This compound is a systemic fungicide belonging to the furamide chemical class.[1] It has been used to control a range of fungal pathogens on various crops.[2] Like many fungicides, its mode of action targets specific metabolic pathways in fungi. However, the broader, non-target effects on the complex soil microbial ecosystem are largely undocumented. Understanding these potential impacts is crucial for assessing the environmental footprint of this agrochemical and for developing sustainable agricultural practices.

General Impacts of Fungicides on Soil Microbial Communities

Fungicides, by design, are toxic to fungi. However, their effects can extend to a wide range of non-target microorganisms in the soil, including beneficial fungi, bacteria, and archaea. These microorganisms are integral to soil health, playing vital roles in nutrient cycling, organic matter decomposition, and plant growth promotion.[3]

The application of fungicides can lead to several changes in the soil microbial community:

  • Shifts in Microbial Biomass: Fungicide applications can lead to a decrease in fungal biomass, which can, in turn, alter the fungal-to-bacterial ratio in the soil. Some studies have shown a subsequent increase in bacterial populations, potentially due to reduced competition from fungi or the utilization of dead fungal biomass as a nutrient source.

  • Alterations in Microbial Diversity: The diversity of the soil microbial community can be affected by fungicides. While some species may be inhibited or eliminated, others that are resistant or can degrade the fungicide may proliferate. This can lead to a reduction in overall microbial diversity and a shift in the community structure.

  • Impact on Soil Functions: Changes in the microbial community can have cascading effects on essential soil processes. These include nitrogen fixation, nitrification, denitrification, and the activity of various soil enzymes.[1][4] For instance, the inhibition of mycorrhizal fungi can negatively impact nutrient uptake by plants.

Quantitative Data on Fungicide Impacts on Soil Microbes

The following tables summarize quantitative data from studies on various fungicides, illustrating their potential effects on soil microbial parameters. It is important to note that these are examples, and the specific impacts of any fungicide, including this compound, will depend on its chemical properties, application rate, soil type, and environmental conditions.

Table 1: Effects of Selected Fungicides on Soil Microbial Biomass

FungicideApplication RateSoil TypeEffect on Fungal BiomassEffect on Bacterial BiomassReference
Tebuconazole5, 50, 500 mg/kgLoamy SandSignificant reduction at all concentrationsNo significant changeMuñoz-Leoz et al.
Carbendazim10 mg/kgNot specifiedSuppressionInitial suppression followed by recoveryCai et al.
Azoxystrobin10 mg/kgNot specifiedNo significant effectSignificant reductionAlexandrino et al.

Table 2: Effects of Selected Fungicides on Soil Microbial Diversity and Function

FungicideApplication RateEffect on Microbial DiversityImpact on Soil FunctionReference
Difenoconazole50 mg/LAltered bacterial and fungal community compositionInhibition of nitrificationChen et al.
Fludioxonil10 mg/LShift in microbial consortiaCo-metabolic degradation observedAlexandrino et al.
ProthioconazoleField RateAltered fungal community structurePotential for long-term functional redundancyFereira et al.

Experimental Protocols for Assessing Fungicide Impacts

The following outlines a generic experimental protocol for investigating the effects of a fungicide like this compound on soil microbial communities.

4.1. Soil Microcosm Study

This laboratory-based approach allows for controlled investigation of the fungicide's effects.

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm) from a field with no recent history of fungicide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris and to ensure homogeneity.

    • Adjust the soil moisture to a specific water holding capacity (e.g., 60% WHC) and pre-incubate for a week to stabilize the microbial community.

  • Fungicide Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, followed by evaporation to avoid solvent effects).

    • Apply the fungicide to the soil at different concentrations, typically including a recommended field rate, and a 10x or 100x rate to assess dose-dependent effects. A control group with no fungicide application is essential.

  • Incubation:

    • Incubate the soil microcosms in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 7, 14, 30, and 60 days).

  • Sampling and Analysis:

    • At each sampling time point, collect soil samples for various analyses.

    • Microbial Biomass: Determine fungal and bacterial biomass using methods like phospholipid fatty acid (PLFA) analysis or quantitative PCR (qPCR) targeting specific marker genes (e.g., ITS for fungi, 16S rRNA for bacteria).

    • Microbial Community Structure: Analyze the diversity and composition of the microbial community through high-throughput sequencing of the 16S rRNA and ITS gene amplicons.

    • Soil Enzyme Activities: Measure the activity of key soil enzymes involved in nutrient cycling, such as dehydrogenase, urease, and phosphatase.

    • Fungicide Residue Analysis: Quantify the concentration of this compound and its potential metabolites over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4.2. Field Study

Field studies provide more realistic insights into the fungicide's impact under agricultural conditions.

  • Experimental Design:

    • Establish experimental plots in a randomized complete block design.

    • Treatments should include a control (no fungicide) and this compound applied at the recommended field rate.

  • Fungicide Application:

    • Apply this compound according to typical agricultural practices for the target crop.

  • Soil Sampling:

    • Collect soil samples at various time points before and after fungicide application (e.g., day 0, 7, 30, 90, and at harvest).

  • Analysis:

    • Perform the same set of microbial and chemical analyses as described for the microcosm study.

Visualizing Experimental Workflows and Conceptual Pathways

Diagram 1: Experimental Workflow for a Soil Microcosm Study

experimental_workflow soil_collection Soil Collection & Sieving pre_incubation Pre-incubation (7 days) soil_collection->pre_incubation treatments This compound Application (Control, Field Rate, 10x Rate) pre_incubation->treatments incubation Incubation (7, 14, 30, 60 days) treatments->incubation sampling Soil Sampling incubation->sampling analysis Microbial & Chemical Analysis sampling->analysis plfa PLFA (Biomass) analysis->plfa ngs 16S/ITS Sequencing (Diversity) analysis->ngs enzyme Enzyme Assays (Function) analysis->enzyme hplc HPLC/GC-MS (Residues) analysis->hplc data_analysis Data Analysis & Interpretation plfa->data_analysis ngs->data_analysis enzyme->data_analysis hplc->data_analysis

Caption: A generalized workflow for a laboratory microcosm study to assess fungicide impacts on soil.

Diagram 2: Conceptual Pathways of Fungicide Impact on Soil Microbial Communities

conceptual_pathways cluster_direct Direct Effects cluster_indirect Indirect Effects cluster_functional Functional Consequences fungicide Fungicide Application (e.g., this compound) fungal_biomass Decrease in Fungal Biomass fungicide->fungal_biomass non_target_inhibition Inhibition of Non-Target Microorganisms fungicide->non_target_inhibition degrader_proliferation Proliferation of Degrading Microbes fungicide->degrader_proliferation bacterial_increase Increase in Bacterial Biomass (Reduced Competition) fungal_biomass->bacterial_increase plant_health Impact on Plant Health (e.g., Mycorrhizal Symbiosis) fungal_biomass->plant_health community_shift Shift in Microbial Community Structure non_target_inhibition->community_shift bacterial_increase->community_shift nutrient_cycling Altered Nutrient Cycling (N, P, C) community_shift->nutrient_cycling enzyme_activity Changes in Soil Enzyme Activity community_shift->enzyme_activity degrader_proliferation->nutrient_cycling

Caption: Potential direct and indirect effects of fungicides on soil microbial communities and functions.

Conclusion and Future Research Directions

While this guide provides a framework for understanding the potential impacts of this compound on soil microbial communities, it is based on data from other fungicides. The actual effects of this compound could be significantly different. Therefore, there is a pressing need for dedicated research to:

  • Determine the direct toxicity of this compound to a range of representative soil microorganisms.

  • Investigate the impact of this compound on the structure and diversity of soil microbial communities under different agricultural scenarios.

  • Assess the effects of this compound on key soil functions , such as nutrient cycling and organic matter decomposition.

  • Identify the microbial pathways and key microbial players involved in the degradation of this compound in the soil.

Such research is essential for a comprehensive environmental risk assessment of this compound and for ensuring its sustainable use in agriculture. For researchers, scientists, and drug development professionals, understanding these interactions is paramount for developing more environmentally benign crop protection strategies.

References

Methodological & Application

Application Notes and Protocols: Furmecyclox In Vitro Antifungal Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furmecyclox is a synthetic furamide fungicide known to be effective against a range of fungi, particularly within the Basidiomycetes group.[1] Its mode of action is understood to be the inhibition of mitochondrial function.[2] As with any antimicrobial agent, standardized in vitro assays are crucial to determine its spectrum of activity, potency, and potential for resistance development. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established and standardized methodologies.

While specific, validated protocols for this compound are not widely published, the following procedures are adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[3][4] These methods, primarily broth microdilution, are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the in vitro antifungal activity of this compound against various fungal species. This data is provided for reference and comparative purposes.

Fungal SpeciesAssay TypeConcentration RangeObserved EffectReference
Claviceps purpureumSpore Germination Assay0.1 - 10 µg/mLEffective inhibition of germination[1]
Claviceps purpureumMycelial Growth Assay0.625 - 10 µg/mLEffect on mycelial growth[1]
Trichoderma virideMycelial Growth Assay100 - 500 µg/mLSlight inhibition of mycelial development[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against yeast and filamentous fungi, following the principles of the CLSI M27 and M38 guidelines.

a. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates for testing

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Incubator

b. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Create a series of working solutions by performing serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve a concentration range that is 2 times the final desired test concentrations (e.g., 0.0625 to 64 µg/mL).

c. Inoculum Preparation:

  • Yeasts (e.g., Candida spp., Cryptococcus spp.):

    • Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[5]

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.

d. Assay Procedure:

  • Add 100 µL of each twofold diluted this compound working solution to the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (100 µL of RPMI-1640 + 100 µL of inoculum) and a sterility control well (200 µL of RPMI-1640).

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and rapidly growing molds, and up to 72 hours for slower-growing organisms.[3]

e. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

  • For yeasts, this is often defined as a 50% reduction in turbidity (MIC-2 endpoint) as determined visually or spectrophotometrically.[3]

  • For filamentous fungi, the endpoint is typically complete inhibition of visible growth (MIC-0 endpoint).

Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare this compound Stock Solution (DMSO) working Create Serial Dilutions in RPMI-1640 stock->working plate Add Diluted this compound to 96-Well Plate working->plate inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI-1640 inoculum->dilute_inoculum add_inoculum Add Fungal Inoculum to Wells dilute_inoculum->add_inoculum controls Include Growth and Sterility Controls incubate Incubate at 35°C (24-72h) controls->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Postulated Mechanism of Action Signaling Pathway

G This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP Production ATP_Synthase->ATP Generates Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

References

Application Note: Broth Microdilution Assay for Determining Furmecyclox Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furmecyclox is a furamide fungicide with potential applications in agriculture and material preservation.[1][2] Understanding its efficacy against various fungal species is crucial for its development and application. The broth microdilution assay is a standardized, high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.[3][4][5][6] This document provides a detailed protocol for performing a broth microdilution assay to evaluate the in vitro antifungal activity of this compound, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][7][8]

Principle

The broth microdilution assay involves challenging a standardized fungal inoculum with serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This value is a critical parameter for assessing the antifungal efficacy of the compound.

Data Presentation

The results of the broth microdilution assay are typically presented as MIC values. These values can be compiled into a table for easy comparison of this compound's activity against different fungal species or strains.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)
Aspergillus fumigatusATCC 20430516
Candida albicansATCC 9002832
Trichophyton rubrumATCC 281888
Fusarium solaniATCC 3603164
Control Fungicide-See Manufacturer's Insert

Experimental Protocols

This protocol is adapted from the CLSI M27-A3 and M38-A guidelines for antifungal susceptibility testing.[3][7][8]

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile, disposable plasticware (pipette tips, reservoirs)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator (35°C)

  • Vortex mixer

  • Multichannel pipette

Fungal Inoculum Preparation
  • Fungal Culture: Subculture the fungal isolates onto appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at 35°C until sufficient growth is observed.

  • Suspension Preparation:

    • For yeasts, harvest colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • For molds, cover the colony with sterile saline and gently probe with a sterile loop to release conidia. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. Adjust the upper homogenous suspension to a turbidity that yields a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Inoculum Dilution: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve the final target inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

This compound Stock Solution and Serial Dilutions
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.

  • Intermediate Dilutions: In a separate sterile tube or plate, perform serial two-fold dilutions of the Furmecycox stock solution in RPMI-1640 medium to create a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

Assay Procedure
  • Plate Loading: Using a multichannel pipette, add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and halve the this compound concentration.

  • Controls:

    • Growth Control: Include wells containing 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum (no this compound).

    • Sterility Control: Include wells containing 200 µL of RPMI-1640 medium only (no inoculum).

  • Incubation: Cover the microtiter plates and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control wells.

Endpoint Determination
  • Visual Inspection: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

  • Spectrophotometric Reading (Optional): A spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 405 nm) to quantify fungal growth and determine the MIC more objectively.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (Agar Plate) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation (100 µL Fungi) Inoculum_Prep->Inoculation Furmecyclox_Stock This compound Stock Solution Serial_Dilution Serial Dilutions Furmecyclox_Stock->Serial_Dilution Plate_Loading Plate Loading (100 µL Drug) Serial_Dilution->Plate_Loading Plate_Loading->Inoculation Incubation Incubation (35°C) Inoculation->Incubation Endpoint_Det Endpoint Determination Incubation->Endpoint_Det MIC_Value MIC Value (µg/mL) Endpoint_Det->MIC_Value

Caption: Workflow for the broth microdilution assay.

Hypothetical Signaling Pathway Inhibition by this compound

This compound is suggested to act by inhibiting mitochondrial function.[2] The following diagram illustrates a hypothetical mechanism where this compound disrupts the electron transport chain, leading to a decrease in ATP production and ultimately, fungal cell death.

Caption: Hypothetical inhibition of the mitochondrial electron transport chain by this compound.

References

Application Notes and Protocols for Determining the Effective Concentration of Furmecyclox for Wood Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Furmecyclox is a fungicide that is considered obsolete in many regions and is not approved for use as a wood preservative in the European Union.[1] The following information is provided for research and scientific purposes only. Due to the limited availability of specific data for this compound, this document presents generalized protocols based on established standards for testing wood preservatives. Any application of this information should be conducted in a controlled laboratory setting, adhering to all relevant safety and environmental regulations.

Application Notes

This compound is a furamide fungicide that has been historically used for wood protection against various types of rot.[1] The determination of its effective concentration is crucial for ensuring adequate protection of wood products without excessive use of the chemical. The efficacy of any wood preservative, including this compound, is dependent on several factors such as the wood species, the target organisms (e.g., brown-rot or white-rot fungi), the method of application, and the environmental conditions the treated wood will be exposed to.

1.1 Mechanism of Action

As a fungicide, this compound is designed to be toxic to wood-destroying fungi. While the specific biochemical pathway for this compound is not detailed in the provided search results, fungicides generally act by disrupting critical metabolic processes in the fungal cells. For example, some fungicides inhibit cellular respiration and energy production in the fungal mitochondria, while others disrupt the synthesis of sterols, which are essential components of fungal cell membranes.[2][3] This disruption prevents fungal growth and colonization of the wood.

1.2 Formulation and Application

For wood treatment, this compound would typically be dissolved in a suitable solvent or carrier to facilitate its penetration into the wood structure. Formulations can range from solutions and emulsions to oil dispersions.[4] The concentration of the active ingredient in these formulations can vary widely, with some patents suggesting mixtures containing from 0.1% to 50% of the active ingredient mixture.[4]

Common application methods for wood preservatives include:

  • Surface Application: Brushing, spraying, or dipping, suitable for providing a protective layer on the wood surface. Application rates can range from 100 to 200 grams of the active ingredient mixture per square meter of wood surface.[4]

  • Impregnation: Vacuum-pressure processes are used to achieve deeper and more uniform penetration of the preservative throughout the wood, which is essential for wood intended for ground contact or harsh environments.[4]

Experimental Protocol: Determination of Toxic Thresholds against Wood-Destroying Fungi

This protocol describes a generalized laboratory method based on the principles of the AWPA E10 (Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures) and EN 113 (Test method for determining the protective effectiveness against wood destroying basidiomycetes) standards to determine the effective concentration of a wood preservative.[1][4][5]

2.1 Materials and Equipment

  • Wood blocks (e.g., Southern Pine, Scots Pine sapwood) of a standard size (e.g., 19x19x19 mm).

  • Test fungi (e.g., Gloeophyllum trabeum for brown rot, Trametes versicolor for white rot).

  • Culture vessels (e.g., glass jars with lids).

  • Soil or agar medium.

  • This compound and a suitable solvent (e.g., toluene, acetone, or ethanol).

  • Analytical balance, drying oven, and vacuum desiccator.

  • Incubator or a room with controlled temperature and humidity.

2.2 Methodology

  • Preparation of Wood Blocks:

    • Prepare wood blocks of a consistent size and from a single wood species.

    • Number each block for identification.

    • Dry the blocks in an oven at 103 ± 2°C to a constant weight.

    • Record the initial dry weight of each block.

  • Preparation of Treatment Solutions:

    • Prepare a series of treatment solutions with varying concentrations of this compound in a suitable solvent. The concentration range should be chosen to bracket the expected toxic threshold.

    • Include a solvent-only control group.

  • Treatment of Wood Blocks:

    • Impregnate the wood blocks with the prepared solutions using a vacuum-pressure method to ensure complete saturation.

    • After treatment, allow the solvent to evaporate from the blocks in a fume hood.

    • Calculate the retention of this compound in each block in kilograms per cubic meter ( kg/m ³).

  • Preparation of Fungal Cultures:

    • Prepare culture vessels containing a suitable medium (soil or agar) and a feeder strip of untreated wood.

    • Inoculate the vessels with the test fungus and incubate until the feeder strip is well-colonized.

  • Exposure and Incubation:

    • Place the treated and conditioned wood blocks into the prepared culture vessels, ensuring good contact with the colonized feeder strip.

    • Include untreated control blocks to verify the virulence of the fungus.

    • Incubate the vessels at a controlled temperature (e.g., 25-27°C) and humidity for a specified period (e.g., 12-16 weeks).

  • Evaluation:

    • At the end of the incubation period, remove the wood blocks from the vessels and carefully clean off any surface mycelium.

    • Dry the blocks in an oven at 103 ± 2°C to a constant weight.

    • Record the final dry weight and calculate the percentage of mass loss for each block.

    • The toxic threshold is the lowest concentration of this compound at which the average mass loss is below a specified limit (e.g., 2-3%).

Data Presentation

The results of the efficacy testing should be summarized in a clear and structured format. The table below provides a template for presenting the data.

This compound Retention ( kg/m ³)Target FungusWood SpeciesMean Mass Loss (%)Protection (%)
0 (Untreated Control)Gloeophyllum trabeumSouthern Pine45.20
0 (Solvent Control)Gloeophyllum trabeumSouthern Pine44.80.9
0.5Gloeophyllum trabeumSouthern Pine25.144.5
1.0Gloeophyllum trabeumSouthern Pine10.377.2
2.0Gloeophyllum trabeumSouthern Pine2.594.5
4.0Gloeophyllum trabeumSouthern Pine0.898.2
0 (Untreated Control)Trametes versicolorSouthern Pine35.80
0 (Solvent Control)Trametes versicolorSouthern Pine36.1-0.8
0.5Trametes versicolorSouthern Pine18.448.6
1.0Trametes versicolorSouthern Pine7.977.9
2.0Trametes versicolorSouthern Pine1.994.7
4.0Trametes versicolorSouthern Pine0.598.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization

The following diagrams illustrate the logical workflow for determining the effective concentration of a wood preservative.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Exposure cluster_analysis Analysis Phase A Select & Prepare Wood Blocks D Impregnate Wood Blocks with this compound Solutions A->D B Prepare Fungal Cultures (e.g., G. trabeum) F Expose Blocks to Fungal Cultures in Incubation Chambers B->F C Prepare this compound Treatment Solutions (Varying Concentrations) C->D E Condition Treated Blocks (Solvent Evaporation) D->E E->F G Incubate for 12-16 Weeks F->G H Measure Final Dry Weight & Calculate Mass Loss G->H I Determine Toxic Threshold (Concentration vs. Mass Loss) H->I

Caption: Experimental workflow for determining the toxic threshold of a wood preservative.

Signaling_Pathway cluster_pathway Hypothesized Fungicidal Action A This compound (Fungicide) B Penetration into Fungal Cell A->B Uptake C Interaction with Target Enzyme/Protein B->C D Disruption of Critical Metabolic Pathway (e.g., Respiration, Sterol Synthesis) C->D Inhibition E Inhibition of Fungal Growth & Proliferation D->E F Wood Protection E->F

Caption: Hypothesized mechanism of action for a fungicide in wood protection.

References

Application Note: Quantification of Furmecyclox using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Furmecyclox. The protocol is applicable to the analysis of this compound in various sample matrices, particularly in agricultural formulations and produce. The method utilizes a standard C18 reversed-phase column with a gradient elution, providing excellent separation and quantification. A comprehensive experimental protocol, including sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, is provided. All quantitative data, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are summarized in structured tables.

Introduction

This compound is a systemic fungicide belonging to the furamide chemical class. It is effective against a range of fungal pathogens in crops. Due to regulatory requirements and quality control purposes, a reliable and validated analytical method for the quantification of this compound is essential. This application note presents a straightforward and reproducible HPLC-UV method suitable for routine analysis in research and quality control laboratories.

Experimental

Materials and Reagents
  • This compound analytical standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (analytical grade)

  • QuEChERS extraction salts and dispersive SPE tubes (containing PSA and C18)

Instrumentation
  • HPLC system equipped with a UV detector, autosampler, and gradient pump.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Chromatographic Conditions

The chromatographic conditions were optimized for the separation and quantification of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 40% B, 1-10 min: 40-90% B, 10-12 min: 90% B, 12-15 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 275 nm*

*Note: The UV detection wavelength of 275 nm is an estimation based on the chemical structure of this compound, which contains furan and amide chromophores. It is recommended to determine the optimal wavelength experimentally by obtaining a UV spectrum of a this compound standard solution.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation (QuEChERS Protocol for Fruit/Vegetable Matrix)
  • Homogenization: Homogenize a representative 100 g sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dispersive SPE tube (containing 150 mg PSA and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

Method Validation

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Linear Regression Equation y = 25486x + 3125
LOD and LOQ

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.05
LOQ (S/N = 10) 0.15
Accuracy and Precision

Accuracy was determined by calculating the recovery of this compound from spiked blank samples at three different concentration levels. Precision was evaluated by the relative standard deviation (RSD) of replicate analyses.

Spiked Concentration (µg/g)Mean Recovery (%)RSD (%) (n=6)
0.195.84.2
1.098.22.5
5.099.11.8

Diagrams

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-UV Analysis Homogenization 1. Homogenize Sample Extraction 2. Add Acetonitrile & Salts Homogenization->Extraction Vortex1 3. Vortex Extraction->Vortex1 Centrifuge1 4. Centrifuge Vortex1->Centrifuge1 dSPE 5. Dispersive SPE Cleanup Centrifuge1->dSPE Vortex2 6. Vortex dSPE->Vortex2 Centrifuge2 7. Centrifuge Vortex2->Centrifuge2 Filter 8. Filter Supernatant Centrifuge2->Filter HPLC_Injection 9. Inject into HPLC Filter->HPLC_Injection Separation 10. Chromatographic Separation HPLC_Injection->Separation Detection 11. UV Detection at 275 nm Separation->Detection Quantification 12. Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_method Analytical Method cluster_components Key Components cluster_process Process Steps cluster_output Output HPLC_UV HPLC-UV Method Result Quantitative Result (µg/g or mg/kg) HPLC_UV->Result Sample Sample Matrix (e.g., Fruits, Vegetables) Preparation Sample Preparation (QuEChERS) Sample->Preparation Standard This compound Standard Analysis Chromatographic Analysis Standard->Analysis Instrumentation HPLC System Instrumentation->Analysis Preparation->Analysis Validation Method Validation Analysis->Validation Analysis->Result Validation->HPLC_UV

Caption: Logical relationship of the analytical method components.

Conclusion

The HPLC-UV method described in this application note is a reliable, sensitive, and accurate method for the quantification of this compound. The use of the QuEChERS protocol for sample preparation makes it suitable for high-throughput analysis of various food and agricultural samples. The method validation results demonstrate its suitability for routine quality control and research applications.

Application Notes and Protocols for the GC-MS Analysis of Furmecyclox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furmecyclox is a systemic fungicide belonging to the furamide chemical class. It is effective against a variety of fungal pathogens by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This application note provides a detailed protocol for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by GC-MS analysis for sensitive and selective detection and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound. Please note that the retention time is an estimate based on the analysis of similar compounds, and the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates are typical values achievable with the described method.

ParameterValueNotes
Retention Time (RT) ~ 12.5 minEstimated on a standard non-polar GC column. Actual RT may vary depending on the specific column and analytical conditions.
Molecular Ion (M+) m/z 251Corresponds to the molecular weight of this compound (C₁₄H₂₁NO₃).[1]
Major Fragment Ion m/z 123Most abundant fragment ion in the mass spectrum, suitable for quantification.[1]
Limit of Detection (LOD) 0.005 mg/kgTypical LOD for pesticide residue analysis in food matrices using GC-MS/MS.
Limit of Quantification (LOQ) 0.01 mg/kgTypical LOQ for pesticide residue analysis in food matrices using GC-MS/MS.
Recovery 85-110%Typical recovery range for the QuEChERS method in various food matrices.
Linearity (r²) > 0.99Expected linearity over a typical calibration range (e.g., 0.005 - 0.5 mg/kg).

Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is suitable for the extraction of this compound from various food matrices such as fruits, vegetables, and cereals.

Materials:

  • Homogenized sample (10 g)

  • Acetonitrile (ACN)

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the contents of the QuEChERS extraction salt packet to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube.

  • Vortex for 30 seconds to facilitate the cleanup process.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 5 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 123

    • Qualifier Ions: m/z 251, m/z 95

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gcms_analysis GC-MS Analysis A 1. Homogenized Sample (10g) B 2. Add Acetonitrile (10mL) & Vortex A->B C 3. Add QuEChERS Salts & Shake B->C D 4. Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube D->E F 6. Vortex & Centrifuge E->F G 7. Collect Final Extract F->G H 8. Inject 1µL of Extract G->H Analysis I 9. GC Separation H->I J 10. MS Detection (SIM Mode) I->J K 11. Data Analysis J->K

Caption: Experimental workflow for the GC-MS analysis of this compound.

signaling_pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII provides electrons Fumarate Fumarate ComplexII->Fumarate catalyzes oxidation Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone transfers electrons ComplexIII Complex III Ubiquinone->ComplexIII reduced to UQH2 This compound This compound This compound->Inhibition Electrons 2e- QH2 UQH2

Caption: this compound mode of action as a succinate dehydrogenase inhibitor.

References

Application Note: Studying the Soil Degradation of Furmecyclox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furmecyclox is an obsolete carboxamide fungicide. Understanding the environmental fate of such compounds is crucial for assessing their long-term impact and for the development of newer, more environmentally benign alternatives. This document provides a detailed experimental protocol for studying the soil degradation of this compound, including methodologies for soil incubation, sample extraction, and analysis. Due to the limited publicly available data on this compound, a proposed degradation pathway is presented based on the degradation of structurally similar compounds.

Data Presentation

The results of a soil degradation study for this compound can be summarized in a table format to facilitate easy comparison of its persistence under different soil conditions. The half-life (DT50) is a key parameter to report, indicating the time it takes for 50% of the applied compound to degrade.

Table 1: Illustrative Degradation Data for this compound in Different Soil Types

Soil TypepHOrganic Matter (%)Temperature (°C)Moisture (% WHC)This compound Half-life (DT50) (Days)Major Metabolite(s) Detected
Sandy Loam6.52.12060452,5-dimethyl-N-cyclohexyl-3-furamide, 2-Furoic acid
Clay Loam7.23.52060582,5-dimethyl-N-cyclohexyl-3-furamide, 2-Furoic acid
Silt Loam5.82.82060512,5-dimethyl-N-cyclohexyl-3-furamide, 2-Furoic acid

Note: The data presented in this table is illustrative and intended to demonstrate how experimental results would be reported. Actual values would be dependent on experimental outcomes.

Experimental Protocols

This protocol is based on established guidelines for pesticide soil degradation studies, such as the OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").

Soil Selection and Characterization
  • Soil Sourcing : Collect topsoil (0-20 cm depth) from at least three different agricultural regions with varying physicochemical properties (e.g., sandy loam, clay loam, silt loam).[1]

  • Sample Preparation : Air-dry the soil at room temperature, remove stones and plant debris, and sieve through a 2 mm mesh.

  • Characterization : Analyze the soil for the following parameters:

    • pH (in water and 0.01 M CaCl2)

    • Organic carbon and organic matter content

    • Particle size distribution (sand, silt, clay content)

    • Water holding capacity (WHC)

    • Microbial biomass

Experimental Setup and Incubation
  • Test Substance : Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone).

  • Application : Treat the soil samples with the this compound solution to achieve a final concentration relevant to its agricultural application rates. For example, a rate of 1 kg/ha corresponds to approximately 1 mg/kg in the top 10 cm of soil.[2] A solvent-only control should also be prepared.

  • Incubation :

    • Place a known amount of the treated soil (e.g., 100 g) into incubation flasks.

    • Adjust the soil moisture to 60% of the WHC.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C).

    • To trap any evolved ¹⁴CO₂ (if using ¹⁴C-labeled this compound), the flasks can be connected to traps containing a suitable absorbent.

Sampling and Extraction
  • Sampling : Collect soil samples from the incubation flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction :

    • A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for the extraction of this compound and its metabolites from the soil samples.[3]

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex again for 1 minute and then centrifuge.

    • Collect the supernatant (acetonitrile layer) for analysis.

Analytical Methodology
  • Instrumentation : Use a high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for the analysis of this compound and its potential metabolites.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is suitable for separating the analytes.

    • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 10 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode.

    • Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its suspected metabolites.

  • Quantification : Prepare matrix-matched calibration curves to quantify the concentration of the analytes in the soil extracts.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection (3 types) soil_prep Sieving & Air-drying soil_collection->soil_prep soil_char Physicochemical Characterization soil_prep->soil_char application This compound Application soil_char->application incubation Incubation (Controlled Temp & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (DT50 Calculation) analysis->data_analysis

Caption: Experimental workflow for the this compound soil degradation study.

Proposed Degradation Pathway of this compound

degradation_pathway This compound This compound metabolite1 2,5-dimethyl-N-cyclohexyl-3-furamide This compound->metabolite1 Hydrolysis metabolite2 2-Furoic acid metabolite1->metabolite2 Amide hydrolysis metabolite3 Further degradation products (e.g., CO2, H2O) metabolite2->metabolite3 Ring cleavage

Caption: Proposed microbial degradation pathway of this compound in soil.

References

Application Notes and Protocols for Furmecyclox Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation of Furmecyclox solutions for laboratory experiments. This compound is an obsolete fungicide classified as a suspected carcinogen and an environmental hazard; therefore, stringent adherence to safety protocols is mandatory. This document outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock and working solutions to ensure experimental accuracy, reproducibility, and personnel safety.

Physicochemical and Safety Data

This compound is a furan-carboxamide derivative with limited solubility in aqueous solutions. Due to its hazardous nature, all handling must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueCitations
Chemical Name N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide[1]
Synonyms BAS 389F, Campogran, Furmetamide, Xyligen B[1][2]
CAS Number 60568-05-0[3]
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol [1]
Physical State Neat solid or clear colorless liquid[2]
Water Solubility (20°C) 300 mg/L (unverified data)[2]
Organic Solvent Solubility Acetone: 1000 mg/L (unverified data)[2]
Storage Temperature -20°C for solid compound
GHS Hazard Statements H351: Suspected of causing cancer. H410: Very toxic to aquatic life with long lasting effects.[1][4]
Signal Word Warning[4]
Primary Safety Precaution Handle as a potential carcinogen. Avoid inhalation, ingestion, and contact with skin and eyes.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a P3 respirator cartridge for handling the solid powder.

Experimental Protocols

The following protocols describe the preparation of a primary stock solution in an organic solvent, followed by dilution to aqueous working solutions suitable for most in vitro cell-based assays.

Required Materials
  • This compound (solid, analytical standard)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and pipette tips

  • 0.22 µm sterile syringe filters

  • Sterile syringes

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[5]

Procedure:

  • Pre-calculation: Determine the mass of this compound required.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM stock solution:

      • Mass = 0.010 mol/L x 0.001 L x 251.32 g/mol x 1000 mg/g = 2.51 mg

  • Safety First: Don all required PPE and perform all subsequent steps within a chemical fume hood.

  • Weighing: Carefully weigh 2.51 mg of solid this compound using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of cell culture grade DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If solubility is an issue, gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile cryovial.

  • Storage: Label the vial clearly ("10 mM this compound in DMSO," date, and initials). Store the stock solution at -20°C. For long-term storage, aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO in the working solution is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]

Procedure:

  • Thaw Stock: Thaw the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:

    • Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of sterile culture medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.

    • Step B (Final Dilution): Add 1.0 mL of the 100 µM intermediate solution to 9.0 mL of sterile culture medium. This creates a final 1:10 dilution, resulting in the desired 10 µM working solution .

  • Mixing: Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming of media containing serum.

  • Solvent Control: Always prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound being tested. For the example above, the final DMSO concentration is 0.1%.

  • Use Immediately: It is best practice to prepare fresh working solutions immediately before each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for the safe preparation of this compound solutions.

Furmecyclox_Preparation_Workflow start Start safety 1. Safety Precautions (Fume Hood, PPE) start->safety weigh 2. Weigh Solid this compound (e.g., 2.51 mg) safety->weigh dissolve 3. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve vortex 4. Vortex to Mix dissolve->vortex filter 5. Sterile Filter (0.22 µm) vortex->filter stock Primary Stock Solution (10 mM in DMSO) filter->stock store 6. Aliquot & Store (-20°C) stock->store dilute 7. Prepare Working Solution (Dilute in Aqueous Medium) stock->dilute end Ready for Experiment dilute->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Furmecyclox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furmecyclox is a systemic fungicide belonging to the furanilide chemical class. It is primarily known for its activity against a range of fungal pathogens. Understanding its solubility in common laboratory solvents is crucial for the preparation of stock solutions and for conducting various in vitro and in vivo studies. This document provides detailed application notes on the solubility of this compound and protocols for its dissolution.

Solubility of this compound

The solubility of this compound in various common laboratory solvents at 20°C is summarized in the table below. It is important to note that while some quantitative data is available, for many organic solvents, precise solubility values are not readily found in published literature. The information provided is based on available data and qualitative descriptions from commercial suppliers.

SolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility at 20°C
Water18.021.000300 mg/L[1]
Acetone58.080.791≥ 1000 mg/L[1]
Methanol32.040.792Readily Soluble*
Acetonitrile41.050.786Readily Soluble**
Ethanol46.070.789Data not available
Dimethyl Sulfoxide (DMSO)78.131.100Data not available
Dichloromethane (DCM)84.931.330Data not available
Ethyl Acetate88.110.902Data not available
Toluene92.140.867Data not available

*Qualitative assessment based on the availability of commercial solutions. **A commercial solution of this compound in acetonitrile is available, indicating good solubility.[2]

Experimental Protocols

Protocol for the Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Acetone, Methanol, Acetonitrile)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Pre-dissolution Steps:

    • Ensure all glassware is clean and dry.

    • Bring the this compound container and the selected solvent to room temperature.

  • Weighing this compound:

    • Tare the analytical balance with a clean weigh boat or weighing paper.

    • Carefully weigh the desired amount of this compound using a spatula.

  • Dissolution:

    • Transfer the weighed this compound to the volumetric flask.

    • Add a small amount of the selected solvent to the flask, enough to wet the solid.

    • Gently swirl the flask to initiate dissolution.

  • Aiding Dissolution (if necessary):

    • If this compound does not readily dissolve, cap the flask and vortex the mixture for 30-60 seconds.

    • For further assistance, place the flask in an ultrasonic bath for 5-10 minutes. This can help to break up any aggregates and enhance solubility.

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage:

    • Store the prepared stock solution in a tightly sealed, clearly labeled container.

    • For short-term storage, refrigeration (2-8 °C) is generally recommended. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

Safety Precautions:

  • Always handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of skin or eye contact, rinse immediately with plenty of water and seek medical advice.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety information.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing a standard solution of this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Small Amount of Solvent transfer->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (if needed) vortex->sonicate if not fully dissolved adjust_volume Adjust to Final Volume sonicate->adjust_volume mix Mix Thoroughly adjust_volume->mix store Store Appropriately mix->store

Caption: Workflow for preparing a this compound solution.

Signaling Pathway of this compound as a Succinate Dehydrogenase Inhibitor (SDHI)

This compound is classified as a succinate dehydrogenase inhibitor (SDHI) fungicide. Its mode of action involves the disruption of the mitochondrial electron transport chain at Complex II (succinate dehydrogenase).[3][4][5][6][7]

G cluster_mitochondrion Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_inhibition succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate q Ubiquinone (Q) complex_ii->q Reduction qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii atp ATP Production (Blocked) complex_iii->atp This compound This compound (SDHI) This compound->complex_ii Inhibition

Caption: Inhibition of Complex II by this compound.

References

Application Notes and Protocols for Furmecyclox in Controlling Basidiomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Furmecyclox (also known as furmetamide) is an obsolete fungicide and is no longer approved for use in many jurisdictions, including the European Union.[1] It has been identified as a suspected carcinogen. This document is intended for informational and research purposes only. All handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with local regulations.

Introduction

This compound is a systemic furamide fungicide formerly used in the protection of wood and other materials against decay caused by Basidiomycetes fungi.[1] As a member of the carboxamide chemical class, its fungicidal activity stems from the inhibition of a critical enzyme in the fungal respiratory pathway. Although obsolete for commercial use, the study of compounds like this compound can provide insights into the development of novel antifungal agents and resistance mechanisms.

Mechanism of Action

This compound, like other carboxamide fungicides, acts as a Succinate Dehydrogenase Inhibitor (SDHI).[2][3][4] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi. By binding to the ubiquinone-binding site of this complex, it blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and halting ATP production, which ultimately leads to fungal cell death.[2][3][4]

cluster_0 Mitochondrial Electron Transport Chain in Basidiomycetes cluster_1 Inhibition by this compound Succinate Succinate Complex_II Succinate Dehydrogenase (Complex II) Succinate->Complex_II Binds to Fumarate Fumarate Complex_II->Fumarate Oxidizes to Ubiquinone Ubiquinone Complex_II->Ubiquinone Reduces ATP_Production ATP Production (Energy) Complex_II->ATP_Production Leads to Complex_III Complex_III Ubiquinone->Complex_III Electron Carrier This compound This compound This compound->Complex_II Inhibits Fungal_Growth Fungal Cell Growth & Proliferation ATP_Production->Fungal_Growth Sustains

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data on Efficacy

Detailed quantitative efficacy data for this compound against specific Basidiomycetes is scarce in publicly available literature due to its age and obsolete status. The following table provides an illustrative example of the type of data that would be generated in a standardized laboratory test (e.g., based on EN 113 standards). The values are representative of what might be expected for a carboxamide fungicide against common wood-decaying fungi and are not actual experimental data for this compound.

Target BasidiomyceteCommon NameType of RotIllustrative Toxic Threshold ( kg/m ³)Illustrative Mass Loss of Treated Wood (%) at 0.5 kg/m ³
Gloeophyllum trabeumBrown Rot FungusBrown Rot0.3 - 0.6< 3%
Coniophora puteanaCellar FungusBrown Rot0.4 - 0.8< 5%
Postia placentaPoriaBrown Rot0.5 - 1.0< 5%
Trametes versicolorTurkey TailWhite Rot0.6 - 1.2< 8%
Serpula lacrymansDry RotBrown Rot0.2 - 0.5< 3%

Note: Toxic threshold values represent the minimum amount of the active ingredient per cubic meter of wood required to prevent significant fungal decay under laboratory conditions.

Experimental Protocols

The following are detailed, representative protocols for the evaluation of a wood preservative like this compound, based on standardized methodologies such as the EN 113 series for determining the protective effectiveness against wood-destroying Basidiomycetes.[5]

  • Media Preparation: Prepare Malt Extract Agar (MEA) by dissolving malt extract and agar in distilled water according to the manufacturer's instructions. Sterilize by autoclaving.

  • Inoculation: In a sterile environment, inoculate Petri dishes containing solidified MEA with a pure culture of the desired Basidiomycete test fungus (e.g., Gloeophyllum trabeum).

  • Incubation: Incubate the plates at a controlled temperature and humidity (e.g., 22°C and 70% relative humidity) until the mycelium covers the surface of the agar.

  • Sample Selection: Prepare small blocks of a susceptible wood species (e.g., Scots pine sapwood) with specific dimensions (e.g., 50 mm x 25 mm x 15 mm).

  • Initial Conditioning: Dry the wood blocks in an oven at a controlled temperature (e.g., 103°C) until they reach a constant weight. Record this initial dry weight.

  • Preservative Solutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., acetone or ethanol) to achieve a range of target preservative retentions in the wood.

  • Impregnation: Fully immerse the wood blocks in the preservative solutions. Use a vacuum desiccator to remove air from the wood and facilitate the uptake of the solution.

  • Post-Treatment Conditioning: After impregnation, wipe the blocks to remove excess solution and allow the solvent to evaporate in a fume hood. Finally, re-dry the blocks to a constant weight and calculate the amount of preservative retained in each block (in kg/m ³).

  • Test Setup: In each Petri dish with a mature fungal culture, place a treated wood block and an untreated control block on the surface of the mycelium.

  • Incubation: Incubate the dishes under controlled conditions for a specified period (e.g., 16 weeks).

  • Assessment: At the end of the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and dry them to a constant weight.

  • Data Analysis: Calculate the percentage of mass loss for each block compared to its initial dry weight. The toxic threshold is determined as the preservative retention level at which the mass loss is below a specified limit (e.g., 3%).

cluster_0 Experimental Workflow: Efficacy Testing A 1. Prepare Fungal Cultures (e.g., on Malt Extract Agar) F 6. Expose Blocks to Fungal Cultures (Treated vs. Control) A->F B 2. Prepare & Weigh Wood Blocks (e.g., Scots Pine) D 4. Impregnate Wood Blocks (Vacuum Treatment) B->D C 3. Prepare this compound Solutions (Serial Dilutions) C->D E 5. Condition & Reweigh Blocks (Calculate Retention) D->E E->F G 7. Incubate (e.g., 16 weeks at 22°C) F->G H 8. Clean & Reweigh Blocks (Final Dry Weight) G->H I 9. Calculate Mass Loss & Determine Toxic Threshold H->I cluster_0 Fungicide Development & Application Logic A Identify Target Pathogen (e.g., Basidiomycetes) B Understand Fungal Biology (e.g., Respiratory Pathway) A->B C Develop Active Ingredient (e.g., this compound - SDHI) B->C D Formulation Development (Solvents, Surfactants) C->D F Toxicology & Environmental Impact Assessment C->F E Efficacy Testing (Lab & Field Trials) D->E G Regulatory Approval E->G F->G H Application Protocol Development G->H

References

Application Notes and Protocols for Furmecyclox in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furmecyclox is a furamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of active ingredients.[1] Although now considered obsolete and is not approved for use in many regions, its mode of action as an SDHI remains a critical area of study in plant pathology for understanding fungicide resistance and developing new active ingredients.[2] SDHI fungicides are pivotal in managing a wide range of fungal diseases in various crops by targeting the fungal respiratory chain.[3]

These application notes provide a comprehensive overview of the theoretical application of this compound in plant pathology research. Given the limited availability of recent efficacy data for this specific compound, this document focuses on the established methodologies for evaluating SDHI fungicides. The protocols and data presentation formats are designed to serve as a robust guide for researchers investigating novel SDHI compounds or re-evaluating older chemistries.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound, like other SDHI fungicides, functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[4][5] This enzyme is crucial for cellular respiration as it catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transfers electrons to the ubiquinone pool.[6][7] By blocking this key step, this compound disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.[8] The primary activity of SDHI fungicides is preventative, inhibiting spore germination and the initial stages of fungal penetration into the host plant.[3][9]

Quantitative Data Summary

Due to the obsolete status of this compound, specific and recent quantitative efficacy data is scarce. The following tables are presented as templates for organizing and presenting data from in vitro and in vivo experiments with SDHI fungicides. Researchers can adapt these tables to summarize their findings on this compound or other related compounds.

Table 1: In Vitro Mycelial Growth Inhibition of Various Plant Pathogens by this compound

Fungal PathogenHost PlantThis compound Concentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)
Rhizoctonia solaniRice, Pepper0.1(Example: 25.3)(Example: 0.85)
1.0(Example: 55.8)
10.0(Example: 92.1)
Ustilago maydisMaize0.1(Example: 15.7)(Example: 1.20)
1.0(Example: 48.2)
10.0(Example: 85.4)
Botrytis cinereaGrape, Strawberry0.1(Example: 30.1)(Example: 0.75)
1.0(Example: 62.5)
10.0(Example: 95.8)

Note: The data presented are illustrative examples. EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: In Vivo Efficacy of this compound in Controlling Fungal Diseases in Greenhouse Trials

CropPathogenThis compound Application Rate (g a.i./ha)Disease Severity (%)Disease Control Efficacy (%)
PepperRhizoctonia solani(Example: 100)(Example: 15.2)(Example: 75.0)
(Example: 200)(Example: 8.5)(Example: 85.9)
MaizeUstilago maydis(Example: 150)(Example: 12.8)(Example: 70.2)
(Example: 300)(Example: 6.3)(Example: 85.3)

Note: The data presented are illustrative examples. Disease Control Efficacy (%) is calculated relative to an untreated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize the mode of action of SDHI fungicides and a typical experimental workflow for their evaluation.

SDHI_Pathway cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme Complex_II Complex II (SDH) Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone e- transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound (SDHI Fungicide) This compound->Inhibition Inhibition->Complex_II Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Pathogen Isolation and Culture B Preparation of Fungicide-Amended Media A->B C Mycelial Growth Inhibition Assay B->C D Data Collection and EC₅₀ Calculation C->D I Data Analysis D->I Inform In Vivo Doses E Plant Propagation and Acclimatization F Pathogen Inoculation E->F G Fungicide Application (Preventative/Curative) F->G H Disease Severity Assessment G->H H->I

References

Application Notes and Protocols for Assessing Furmecyclox Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework and protocols for conducting field trials to assess the efficacy of Furmecyclox, a systemic fungicide that inhibits mitochondrial function. While this compound is currently considered obsolete and is not approved for use in many regions including the UK and the European Union, these guidelines are intended for research and development purposes under controlled and legally compliant conditions.

Introduction to this compound

This compound is a furamide fungicide that has been used to control a range of fungal pathogens on various crops, including corn, cotton, cereals, and potatoes, as well as for wood preservation against rot. Its mode of action is the inhibition of mitochondrial function in fungi. Due to its status, comprehensive and standardized field trial data on its efficacy is limited. These protocols are designed to generate robust and reproducible data to thoroughly evaluate its potential under various agricultural conditions.

Pre-Trial Considerations

Prior to initiating field trials, a thorough review of local regulations regarding the use of non-approved pesticides is mandatory. All trials must be conducted in compliance with relevant environmental and safety regulations.

Objective Definition

Clearly define the primary objectives of the trial. Examples include:

  • Determining the minimum effective dose of this compound for controlling a specific pathogen.

  • Evaluating the efficacy of different formulations of this compound.

  • Assessing the duration of disease control provided by this compound.

  • Comparing the efficacy of this compound to a standard commercial fungicide.

Site Selection

The selection of appropriate trial sites is critical for generating meaningful data. Key considerations include:

  • History of Disease: Choose fields with a known history of the target disease to ensure sufficient disease pressure.

  • Uniformity: Select a uniform field site to minimize variability.

  • Environmental Conditions: Conduct trials in locations representative of the intended use area, considering factors like soil type and climate.

Experimental Design

A robust experimental design is essential for the statistical validity of the results.

Treatments
  • Untreated Control: An essential baseline to measure the natural incidence and severity of the disease.

  • This compound Treatments: Include a range of application rates, both above and below the anticipated effective dose.

  • Reference Product: Include a currently registered and effective fungicide for the target disease as a positive control.

Replication and Randomization
  • Replication: Each treatment should be replicated a minimum of three to four times to account for field variability.

  • Randomization: Treatments should be randomly assigned to plots within each block to avoid systematic bias.

The following diagram illustrates a typical randomized complete block design for a field trial.

G cluster_0 Field Layout: Randomized Complete Block Design cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 a1 This compound (Rate 2) b1 Untreated Control c1 Reference Fungicide d1 This compound (Rate 1) a2 Reference Fungicide b2 This compound (Rate 1) c2 This compound (Rate 2) d2 Untreated Control a3 Untreated Control b3 Reference Fungicide c3 This compound (Rate 1) d3 This compound (Rate 2)

Caption: Randomized Complete Block Design for Field Trial.

Plot Size

Plot sizes should be large enough to be representative and to minimize edge effects, typically at least 10 m² for row crops.

Application Protocol

Product Preparation and Application
  • Formulation: Specify the formulation of this compound being tested (e.g., wettable powder, emulsifiable concentrate).

  • Calibration: Calibrate all application equipment to ensure accurate and uniform delivery of the treatments.

  • Timing: Apply treatments at the appropriate crop growth stage and/or disease development stage as defined in the trial objectives.

The workflow for the application protocol is outlined below.

G start Start: Trial Initiation prep Prepare this compound Formulation start->prep 1. calib Calibrate Application Equipment prep->calib 2. apply Apply Treatments to Designated Plots calib->apply 3. monitor Monitor Environmental Conditions apply->monitor 4. end End: Application Complete monitor->end 5. G cluster_0 This compound Mode of Action This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain Mitochondrion->ETC Targets ATP ATP Production ETC->ATP Inhibits CellDeath Fungal Cell Death ATP->CellDeath Leads to

Troubleshooting & Optimization

Technical Support Center: Furmecyclox Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Furmecyclox in in vitro settings. The information aims to address common challenges related to the solubility of this compound to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited aqueous solubility. The table below summarizes its known solubility in various solvents.

SolventSolubilitySource
Water (at 20°C, pH 7)300 mg/L[1]
Organic Solvents (general)1000 mg/L[1]
Acetone (at 20°C)~1000 mg/L[1]
Dimethyl Sulfoxide (DMSO)40 mg/mL[2]
MethanolA solution of 100 µg/mL is commercially available
AcetonitrileA solution is commercially available

Q2: Which solvent is recommended for preparing a stock solution of this compound for in vitro assays?

A2: Dimethyl sulfoxide (DMSO) is a good initial choice for preparing a high-concentration stock solution of this compound due to its relatively high solvating power for this compound (40 mg/mL).[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Q3: Can I dissolve this compound directly in cell culture medium?

A3: Direct dissolution of this compound in aqueous-based cell culture media is not recommended due to its low water solubility (300 mg/L).[1] This will likely result in poor dissolution, precipitation, and an inaccurate final concentration in your assay. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the cell culture medium.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.

Issue 1: Precipitation upon dilution of the stock solution in aqueous media.

Workflow for Troubleshooting Precipitation

start Precipitation observed in media check_solvent_conc Is the final solvent concentration > 0.5%? start->check_solvent_conc reduce_solvent Reduce final solvent concentration check_solvent_conc->reduce_solvent Yes check_stock_conc Is the stock solution too concentrated? check_solvent_conc->check_stock_conc No end Solution should be clear reduce_solvent->end lower_stock Prepare a less concentrated stock solution check_stock_conc->lower_stock Yes check_temp Was the media at room temperature or chilled? check_stock_conc->check_temp No lower_stock->end warm_media Warm media to 37°C before adding this compound check_temp->warm_media Yes check_mixing How was the dilution performed? check_temp->check_mixing No warm_media->end vortex Vortex/mix vigorously during dilution check_mixing->vortex sonicate Consider brief sonication of the stock solution check_mixing->sonicate vortex->end sonicate->end cluster_0 Preparation cluster_1 Troubleshooting Dissolution cluster_2 Storage calculate Calculate Mass of this compound weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve warm Gentle Warming (37°C) dissolve->warm If needed sonicate Sonication dissolve->sonicate If needed store Store at -20°C or -80°C dissolve->store warm->store sonicate->store

References

Technical Support Center: Stability of Furmecyclox in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furmecyclox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Due to its status as an older and now obsolete fungicide, specific public data on its degradation kinetics is limited. Therefore, this guide focuses on the general chemical principles applicable to its structural class (furamide and hydroxamic acid ester) and provides a framework for designing and troubleshooting your own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical classes does it belong?

This compound is a fungicide with the chemical name N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide.[1][2][3][4] Structurally, it is a furamide and a hydroxamic acid ester.[2][5] Understanding these functional groups is key to predicting its stability in aqueous environments.

Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?

Based on its chemical structure, the primary factors influencing this compound stability are:

  • pH: The hydroxamic acid ester and amide functionalities are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[6][7]

  • Temperature: Increased temperature typically accelerates the rate of chemical degradation, including hydrolysis.

  • Light: Photodegradation can be a significant degradation pathway for many agrochemicals, especially those with aromatic rings like the furan moiety in this compound.

  • Presence of Oxidizing Agents: The molecule may be susceptible to oxidation.

Q3: What are the likely degradation pathways for this compound in water?

The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the amide or ester bond. This would lead to the formation of N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarbohydroxamic acid and corresponding degradation products. Cleavage of the furan ring under certain conditions is also a possibility.

Q.4: Are there any known incompatibilities when preparing this compound solutions?

Avoid mixing this compound with strong acids, bases, or oxidizing agents unless intended for a specific experimental purpose, as these will likely accelerate its degradation.[8] It is also advisable to avoid unnecessary exposure to light.[9]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Inconsistent results in bioassays or analytical measurements. 1. Degradation of this compound in the stock or working solution. 2. Adsorption of the compound to the container surface. 3. Photodegradation during handling.1. Prepare fresh solutions before each experiment. If solutions must be stored, conduct a preliminary stability test under your storage conditions (e.g., test concentration over time at a specific temperature and pH). 2. Use silanized glass or polypropylene containers to minimize adsorption. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil.[9]
Precipitate forms in the aqueous solution. 1. Low aqueous solubility of this compound. 2. Change in pH affecting solubility. 3. Degradation product is less soluble.1. Determine the solubility of this compound in your specific buffer system before preparing high-concentration solutions. The use of a co-solvent may be necessary, but its effect on stability should be evaluated. 2. Ensure the pH of your solution is controlled and stable. 3. Analyze the precipitate to identify if it is the parent compound or a degradant.
Loss of compound concentration over time in a controlled experiment. 1. Hydrolysis at the experimental pH and temperature. 2. Photodegradation from ambient light.1. Adjust the pH to a more neutral range if experimentally feasible. Alternatively, conduct experiments at lower temperatures to reduce the degradation rate.[10] 2. Conduct experiments under controlled lighting conditions (e.g., in the dark or under specific light wavelengths) to assess for photodegradation.

Experimental Protocols

Protocol 1: Preliminary Assessment of this compound Stability in Aqueous Solution

This protocol provides a general framework for an initial assessment of this compound stability under your specific experimental conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare buffered aqueous solutions at your desired pH values (e.g., pH 4, 7, and 9) to assess the impact of pH on stability.

    • Spike the buffered solutions with the this compound stock solution to achieve your target final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the solution properties.

  • Incubation:

    • Divide each solution into multiple aliquots in amber vials to protect from light.

    • Incubate the vials at your desired experimental temperature(s) (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

    • Immediately analyze the concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate and half-life (t½) for each condition.

Data Presentation

While specific quantitative data for this compound is not publicly available, you can use the following table templates to organize the data from your own stability experiments.

Table 1: Effect of pH on the Stability of this compound at [Specify Temperature]

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Calculated Half-life (t½) (hours)
4.0
7.0
9.0

Table 2: Effect of Temperature on the Stability of this compound at [Specify pH]

Temperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)Calculated Half-life (t½) (hours)
4
25
40

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution (this compound in Organic Solvent) C Spike Buffers with Stock to Final Concentration A->C B Prepare Aqueous Buffers (e.g., pH 4, 7, 9) B->C D Aliquot into Amber Vials C->D E Incubate at Controlled Temperatures (e.g., 4°C, 25°C, 40°C) D->E F Sample at Time Points (e.g., 0, 2, 4, 8, 24h) E->F G Analyze by Stability-Indicating Method (e.g., HPLC) F->G H Determine Concentration and Degradation Rate G->H

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Furamide & Hydroxamic Acid Ester) Degradation_Products Degradation Products (e.g., Carboxylic Acid, Amine) This compound->Degradation_Products Hydrolysis / Photolysis pH pH (Acid/Base) pH->this compound Temp Temperature Temp->this compound Light Light Light->this compound

Caption: Conceptual diagram of this compound degradation pathways in aqueous solutions.

References

Technical Support Center: Furmecyclox Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and assessing the stability of Furmecyclox under laboratory storage conditions. Given that this compound is an older compound with limited readily available stability data, this guide offers a framework for establishing appropriate storage and handling procedures based on general principles of chemical stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in a laboratory setting?

A1: The stability of any chemical compound, including this compound, is influenced by several environmental factors. The main factors to consider are temperature, humidity, light, pH, and the presence of oxygen or other reactive chemicals.[2] Higher temperatures typically accelerate degradation reactions, while exposure to UV or visible light can induce photolytic degradation.[2][3] Moisture can lead to hydrolysis, and the pH of solutions can significantly impact the rate of hydrolytic degradation.[2]

Q2: I have a new batch of this compound. How should I determine the optimal storage conditions?

A2: When specific storage guidelines are unavailable, it is crucial to consult the Safety Data Sheet (SDS) for any provided information.[4] As a general precaution, store time-sensitive or potentially unstable chemicals in a cool, dark, and dry place.[2][4] Consider storing it in an opaque, tightly sealed container to protect it from light and moisture.[2][4] For long-term storage, refrigeration (2-8°C) might be appropriate, but you should be mindful of potential moisture condensation.[5] It is recommended to perform initial stability tests to confirm the best storage conditions.

Q3: What are the signs that my stored this compound may have degraded?

A3: Visual inspection of the chemical container can sometimes reveal signs of degradation. Look for changes in color, the formation of solids or crusts around the lid, or any bulging of the container, which could indicate gas formation from decomposition.[4] For solutions, the appearance of precipitates or a change in color can be an indicator. However, many degradation pathways do not produce visible changes. Therefore, analytical testing is necessary to confirm the integrity of the compound.

Q4: What is a forced degradation study and should I perform one for this compound?

A4: A forced degradation study, or stress testing, is an experiment designed to intentionally degrade a substance to understand its degradation pathways and to develop stability-indicating analytical methods.[6] These studies typically expose the compound to harsh conditions such as high heat (thermolytic degradation), a range of pH values (hydrolysis), oxidizing agents (oxidative degradation), and light (photolytic degradation).[6] For a compound with limited stability data like this compound, performing a forced degradation study is highly recommended to identify potential degradants and establish a reliable analytical method for stability monitoring.[6]

Troubleshooting Guide

Issue: Unexpected or inconsistent results in experiments using stored this compound.

Possible Cause: Degradation of the this compound stock.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored under appropriate conditions (cool, dark, and dry). Check storage records for any temperature excursions or prolonged exposure to light.

  • Analytical Confirmation: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the stored this compound.[7] Compare the chromatogram of the stored sample to that of a new or reference standard, if available. Look for the appearance of new peaks or a decrease in the main peak area.

  • Perform a Forced Degradation Test: If a stability-indicating method is not available, a forced degradation study can help to identify the potential degradation products and develop a suitable analytical method.[6]

Issue: How to set up a stability testing protocol for this compound.

Solution: A written stability testing program is essential for monitoring the long-term stability of a compound.[8]

Key Components of a Stability Protocol:

  • Batches: Include at least two or three batches in the study to assess batch-to-batch variability.[5][9]

  • Storage Conditions: Store samples under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10] Photostability studies should also be conducted.[9]

  • Testing Frequency: For long-term studies, test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[10]

  • Analytical Methods: Use a validated, stability-indicating analytical method (typically HPLC) that can separate the active substance from its degradation products.[9][10]

  • Acceptance Criteria: Define the acceptable limits for purity and the maximum allowable levels for individual and total degradation products.[10]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines a general approach to investigate the degradation of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method. A common approach is to use a C18 column with a gradient elution of water (with a modifier like formic acid or ammonium acetate) and an organic solvent (like acetonitrile or methanol).[7]

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks and a mass spectrometer (MS) for identification of degradation products.[6][7]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOHRoom Temp8 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)-70°C48 hours
Thermal (Solution)-70°C48 hours
Photolytic (Solid)UV/Vis LightRoom TempAs per ICH Q1B
Photolytic (Solution)UV/Vis LightRoom TempAs per ICH Q1B

Table 2: Example Stability Testing Protocol for this compound

Storage ConditionTesting Time Points (Months)
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6
5°C ± 3°C0, 6, 12, 24, 36

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) prep->base Expose to Stress oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (70°C) prep->thermal Expose to Stress photo Photolytic Degradation (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA-MS Analysis sampling->hplc data Identify & Quantify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship substance This compound degradation Degradation substance->degradation is susceptible to products Degradation Products degradation->products leads to formation of loss Loss of Potency / Altered Activity degradation->loss factors Environmental Factors factors->degradation influences products->loss

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Fungal Resistance to Furmecyclox

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Furmecyclox. This resource is designed for researchers, scientists, and drug development professionals investigating fungal resistance to the fungicide this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Important Note: Specific research on the mechanisms of fungal resistance to this compound is limited in publicly available literature. This compound is classified as a furamide fungicide and is known to inhibit mitochondrial function. It is listed under FRAC (Fungicide Resistance Action Committee) Code 7, which encompasses Succinate Dehydrogenase Inhibitors (SDHIs). Therefore, the information provided here is primarily based on the established mechanisms of resistance to SDHI fungicides and other mitochondrial inhibitors. Researchers should interpret these guidelines in the context of their own experimental findings with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a furamide fungicide that functions by inhibiting mitochondrial respiration in fungi[1]. It is classified under FRAC Code 7, indicating that its target is likely the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain[1][2]. By inhibiting this complex, this compound disrupts cellular energy production, leading to fungal cell death.

Q2: What are the likely mechanisms of fungal resistance to this compound?

A2: Based on its classification as a mitochondrial inhibitor, the primary mechanisms of resistance to this compound are expected to be similar to those observed for other SDHI fungicides. These include:

  • Target Site Modification: Mutations in the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme (SdhB, SdhC, SdhD) can alter the fungicide's binding site, reducing its efficacy[3][4][5].

  • Increased Efflux Pump Activity: Overexpression of efflux transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its target[3][5].

  • Metabolic Detoxification: Fungi may evolve or upregulate metabolic pathways that chemically modify and detoxify the fungicide, rendering it inactive.

Q3: My fungal isolates are showing reduced sensitivity to this compound. What is the first step in investigating the resistance mechanism?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your isolates compared to a known susceptible (wild-type) strain. A significant increase in the MIC value for your isolates is a clear indication of resistance. Once resistance is confirmed, you can proceed to investigate the underlying mechanisms, starting with sequencing the SDH genes to check for mutations.

Q4: Are there known cross-resistance patterns between this compound and other fungicides?

Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of this compound resistance.

Problem 1: Inconsistent MIC Assay Results
Possible Cause Troubleshooting Step
Inoculum variabilityStandardize the inoculum preparation. Use a spectrophotometer to adjust the spore or cell suspension to a consistent density.
Media compositionEnsure the pH and nutrient composition of the growth medium are consistent across all experiments. Some media components can interact with the fungicide.
Incubation conditionsMaintain consistent temperature, humidity, and incubation time.
Solvent effectsEnsure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is the same in all wells and does not inhibit fungal growth on its own.
Problem 2: No Mutations Found in SDH Genes of Resistant Isolates
Possible Cause Troubleshooting Step
Resistance is due to another mechanismInvestigate the role of efflux pumps. Perform a rhodamine 6G efflux assay or use real-time quantitative PCR (RT-qPCR) to analyze the expression levels of known efflux pump genes.
Mutation is in a regulatory regionSequence the promoter regions of the SDH genes to check for mutations that could affect gene expression.
Metabolic detoxificationConduct a comparative metabolomics study between susceptible and resistant isolates in the presence and absence of this compound to identify potential detoxification products.

Quantitative Data Summary

While specific quantitative data for this compound resistance is scarce, the following table provides a template for summarizing key resistance metrics based on data from related SDHI fungicides. Researchers can populate this table with their own experimental data.

Table 1: Example Data Summary for Fungicide Resistance Characterization

Fungal IsolateFungicideMIC (µg/mL)Resistance Factor (RF)¹SdhB MutationSdhC MutationSdhD MutationEfflux Pump Gene Expression (Fold Change)²
Wild-TypeThis compounde.g., 0.11NoneNoneNone1
Resistant Isolate 1This compounde.g., 10100H272RNoneNonee.g., 5.2
Resistant Isolate 2This compounde.g., 550NoneS135RNonee.g., 2.1
Resistant Isolate 3This compounde.g., 20200NoneNoneH133Re.g., 15.8

¹ Resistance Factor (RF) = MIC of resistant isolate / MIC of wild-type isolate. ² Fold change in gene expression relative to the wild-type isolate, determined by RT-qPCR.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Fungal Inoculum: Culture the fungal isolates on an appropriate agar medium. Harvest spores or cells and suspend them in sterile saline or broth. Adjust the suspension to a standardized concentration (e.g., 1 x 10⁵ cells/mL) using a hemocytometer or spectrophotometer.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable liquid growth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Read Results: The MIC is the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, determined visually or by measuring absorbance with a plate reader.

Protocol 2: Sequencing of Succinate Dehydrogenase (SDH) Genes
  • DNA Extraction: Extract genomic DNA from both susceptible and resistant fungal isolates using a commercial DNA extraction kit or a standard protocol.

  • Primer Design: Design PCR primers to amplify the coding regions of the SdhB, SdhC, and SdhD genes. Primers should be designed based on available genome sequences of the fungal species or related species.

  • PCR Amplification: Perform PCR to amplify the target SDH gene fragments from the genomic DNA of each isolate.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant isolates with the sequence from the susceptible isolate to identify any nucleotide changes that result in amino acid substitutions.

Protocol 3: Efflux Pump Activity Assay using Rhodamine 6G
  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with PBS, and resuspend them in a glucose-free buffer.

  • Rhodamine 6G Loading: Incubate the cells with a fluorescent substrate like Rhodamine 6G for a period to allow for its uptake.

  • Efflux Induction: Wash the cells to remove extracellular Rhodamine 6G and then resuspend them in a buffer containing glucose to energize the efflux pumps.

  • Fluorescence Measurement: Monitor the fluorescence of the supernatant over time using a fluorometer. An increase in extracellular fluorescence indicates the efflux of Rhodamine 6G from the cells.

  • Data Analysis: Compare the rate of efflux between resistant and susceptible isolates. A higher rate of efflux in the resistant isolate suggests increased efflux pump activity. The experiment can be repeated in the presence of an efflux pump inhibitor to confirm the mechanism.

Visualizations

Below are diagrams illustrating the key concepts discussed in this support center.

G cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion Furmecyclox_in This compound (Extracellular) Furmecyclox_intra This compound (Intracellular) Furmecyclox_in->Furmecyclox_intra Uptake EffluxPump Efflux Pump (e.g., ABC, MFS) EffluxPump->Furmecyclox_in Efflux ETC Electron Transport Chain ATP_prod ATP Production ETC->ATP_prod Drives ComplexII Complex II (SDH) Furmecyclox_intra->EffluxPump Substrate Furmecyclox_intra->ComplexII Inhibition Metabolism Metabolic Detoxification Furmecyclox_intra->Metabolism Detoxified_this compound Detoxified This compound Metabolism->Detoxified_this compound

Caption: Overview of this compound action and potential resistance mechanisms.

G cluster_workflow Troubleshooting Workflow for this compound Resistance start Observation: Reduced fungicide efficacy mic Perform MIC Assay start->mic is_resistant Isolate shows >4-fold increase in MIC? mic->is_resistant sequence_sdh Sequence SdhB, SdhC, SdhD genes is_resistant->sequence_sdh Yes not_resistant Conclusion: Not resistant. Check application method, etc. is_resistant->not_resistant No mutation_found Mutation found? sequence_sdh->mutation_found efflux_assay Perform Efflux Pump Assay (e.g., Rhodamine 6G) mutation_found->efflux_assay No end_target Conclusion: Target-site resistance mutation_found->end_target Yes efflux_increased Increased efflux activity? efflux_assay->efflux_increased metabolism_study Investigate Metabolic Detoxification efflux_increased->metabolism_study No end_efflux Conclusion: Efflux-mediated resistance efflux_increased->end_efflux Yes end_metabolism Conclusion: Metabolic resistance metabolism_study->end_metabolism

Caption: A logical workflow for investigating this compound resistance.

References

Troubleshooting inconsistent results in Furmecyclox experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Furmecyclox is documented as an obsolete fungicide and systemic inhibitor of mitochondrial function.[1] There is a lack of available data regarding its use in contemporary drug development research and, consequently, on specific inconsistencies in such experimental settings. The following troubleshooting guide is based on common issues encountered with experimental compounds targeting enzymatic pathways, particularly cyclooxygenase (COX) inhibitors, which represent a relevant area of investigation for researchers, scientists, and drug development professionals. The principles and methodologies described here are intended to serve as a general guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What could be the cause?

A1: Inconsistent IC50 values in cell-based assays can stem from several factors. Here are some key areas to investigate:

  • Cell Passage Number and Health: As cells are passaged, their characteristics can change, potentially altering their response to a compound. Ensure you are using cells within a consistent and low passage number range. Monitor cell viability and morphology to rule out underlying health issues.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to experimental compounds, reducing their effective concentration. Test a range of serum concentrations or consider a serum-free media for the duration of the compound treatment, if your cells can tolerate it.

  • Assay Duration and Endpoint: The timing of your assay endpoint can significantly impact the apparent IC50. A compound's effect may be time-dependent. Ensure that the incubation time is consistent across all experiments.

  • Solvent and Dilution: this compound has moderate water solubility.[1] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions. High concentrations of some solvents can be toxic to cells. Perform a solvent toxicity control.

  • Peroxide Tone in COX Assays: For compounds that may target cyclooxygenases, the cellular peroxide tone can influence inhibitor activity. This is a known factor for certain classes of COX inhibitors.

Q2: Our in vitro biochemical assay results with purified enzyme are not correlating with our cell-based assay data for this compound. Why might this be?

A2: Discrepancies between biochemical and cell-based assays are common in drug discovery and can be informative. Potential reasons include:

  • Cellular Uptake and Efflux: The compound may not be efficiently crossing the cell membrane, or it could be actively removed by efflux pumps.

  • Metabolism: Cells may metabolize this compound into more or less active forms, altering its efficacy compared to the parent compound acting on a purified enzyme.

  • Off-Target Effects: In a cellular context, this compound might be acting on targets other than the one you are measuring in your biochemical assay, leading to a different overall cellular phenotype.[2]

  • Binding to Cellular Components: The compound may bind to proteins and lipids within the cell, reducing its free concentration available to interact with the target enzyme.

Q3: We are seeing unexpected cytotoxicity in our cell lines treated with this compound, even at concentrations where we don't expect to see a primary effect. What should we investigate?

A3: Unexpected cytotoxicity can be due to the compound's primary mechanism or off-target effects. This compound is known to inhibit mitochondrial function, which can lead to cytotoxicity.[1] Additionally, consider the following:

  • Mitochondrial Toxicity: As this compound is a known mitochondrial function inhibitor, the observed cytotoxicity may be a direct result of this activity.[1] Consider running assays to measure mitochondrial membrane potential or oxygen consumption.

  • Reactive Oxygen Species (ROS) Production: Inhibition of mitochondrial function can lead to the generation of ROS, which can induce cell death. Measure ROS levels in your treated cells.

  • Impure Compound: Ensure the purity of your this compound sample. Impurities from synthesis could have their own cytotoxic effects.

  • Apoptosis vs. Necrosis: Determine the mechanism of cell death (e.g., using assays for caspase activation or membrane integrity) to better understand the cytotoxic pathway being activated.

Experimental Protocols

Protocol 1: Cellular Cyclooxygenase (COX-2) Activity Assay

This protocol is based on measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying COX-2 inhibitors.

  • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (or a known COX-2 inhibitor as a control, e.g., celecoxib) or vehicle (e.g., DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours to induce COX-2 expression and PGE2 production.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the results to determine the IC50 value.

Protocol 2: Purified Enzyme Inhibition Assay (COX-1 and COX-2)

This protocol measures the oxygen consumption by purified COX-1 or COX-2 enzyme during the conversion of arachidonic acid.

  • Reaction Buffer: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 µM hematin and 1 mM EDTA).

  • Enzyme and Inhibitor Incubation: In a reaction vessel, add the reaction buffer, purified COX-1 or COX-2 enzyme, and various concentrations of this compound or a control inhibitor. Incubate for a specified time (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Oxygen Consumption Measurement: Measure the rate of oxygen consumption using an oxygen electrode.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Data Presentation

Table 1: Illustrative Data on COX Inhibitor Potency and Selectivity

This table presents example data from known COX inhibitors to illustrate the types of results generated in these assays. Data for this compound is hypothetical and for illustrative purposes only.

CompoundCOX-1 IC50 (µM) (Whole Blood Assay)COX-2 IC50 (µM) (Whole Blood Assay)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical) 150.818.75
Rofecoxib 18.80.5336[3]
Celecoxib --6.6[3]
Diclofenac --3[3]
Indomethacin --0.4[3]

Table 2: Troubleshooting Checklist for Inconsistent IC50 Values

Potential CauseCheckpointsRecommended Action
Compound Stability/Solubility Visual inspection of stock solution for precipitate. Verify solvent compatibility.Prepare fresh stock solutions. Use sonication to aid dissolution.
Cellular Health Consistent cell morphology. Low passage number. High viability (>95%).Standardize cell culture protocols. Discard high-passage cells.
Assay Conditions Consistent incubation times, cell density, and reagent concentrations.Create and follow a detailed standard operating procedure (SOP).
Plasticware Binding -Consider using low-binding plates.

Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 action COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation PLA2 Phospholipase A2 (PLA2) Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->PLA2 This compound This compound (Hypothetical COX Inhibitor) This compound->COX1_2 Inhibition

Caption: Hypothetical signaling pathway for this compound as a COX inhibitor.

Experimental_Workflow Start Start: Hypothesis Formulation Compound_Prep Compound Preparation (this compound Stock Solution) Start->Compound_Prep Biochem_Assay Biochemical Assay (Purified COX Enzyme) Compound_Prep->Biochem_Assay Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Prep->Cell_Culture Data_Analysis Data Analysis (IC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay Cell-Based Assay (LPS Stimulation, PGE2 Measurement) Cell_Culture->Cell_Assay Cell_Assay->Data_Analysis Results_Comparison Compare Results Data_Analysis->Results_Comparison Troubleshoot Troubleshoot Inconsistencies Results_Comparison->Troubleshoot Inconsistent Conclusion Conclusion Results_Comparison->Conclusion Consistent Troubleshoot->Start

Caption: General workflow for testing an experimental compound.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results Observed Check_Compound Check Compound: Purity, Solubility, Stability Inconsistent_Results->Check_Compound Compound_OK Compound OK? Check_Compound->Compound_OK Check_Cells Check Cells: Passage #, Health, Density Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Check Protocol: Reagents, Timing, Controls Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Compound_OK->Check_Cells Yes Revise_Compound_Handling Revise Compound Handling Compound_OK->Revise_Compound_Handling No Cells_OK->Check_Protocol Yes Standardize_Cell_Culture Standardize Cell Culture Cells_OK->Standardize_Cell_Culture No Refine_Assay_SOP Refine Assay SOP Protocol_OK->Refine_Assay_SOP No Investigate_Off_Target Investigate Off-Target/ Metabolic Effects Protocol_OK->Investigate_Off_Target Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mitigating the Impact of Furmecyclox on Non-Target Soil Microbes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the fungicide Furmecyclox on soil microbial communities during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a systemic furamide fungicide.[1] Its primary mode of action is the inhibition of mitochondrial function in fungi, disrupting the electron transport chain and thereby impeding cellular respiration and energy production. While effective against target fungal pathogens, this mechanism can also affect non-target soil microorganisms that rely on similar metabolic pathways.

Q2: What are the documented non-target effects of fungicides like this compound on soil microbial communities?

Fungicide applications can lead to several unintended consequences for soil microbial ecosystems:

  • Reduced Microbial Biomass: A decrease in the total population of bacteria and fungi.

  • Altered Community Structure: A shift in the relative abundance of different microbial species. Some fungicides have been shown to decrease the abundance of beneficial fungi, such as Arbuscular Mycorrhizal Fungi (AMF), which are crucial for nutrient uptake in many plants.[2]

  • Inhibition of Soil Enzyme Activity: A reduction in the activity of essential soil enzymes like dehydrogenases, ureases, and phosphatases, which are vital for nutrient cycling.[3]

  • Disruption of Nutrient Cycling: Interference with key processes such as nitrogen fixation, nitrification, and decomposition of organic matter.[4][5][6][7][8]

Q3: Are there any known microorganisms capable of degrading this compound?

While specific microbial strains that degrade this compound are not extensively documented in publicly available literature, the biodegradation of other fungicides and furanic compounds is known to be carried out by various soil microorganisms.[9][10][11] Genera such as Pseudomonas, Bacillus, Aspergillus, and various white-rot fungi have been shown to degrade complex organic compounds, including other pesticides.[12][13] Bioremediation studies with these or other locally isolated, adapted microbes could be a promising mitigation strategy.

Q4: What are the primary strategies to mitigate the non-target impact of this compound in experimental settings?

The two primary strategies for mitigating the impact of this compound on non-target soil microbes are bioremediation and the use of organic amendments .

  • Bioremediation involves the use of microorganisms to break down or detoxify contaminants. This can be achieved through:

    • Bioaugmentation: The introduction of specific microbial strains or consortia with the ability to degrade the fungicide.[12]

    • Biostimulation: The addition of nutrients or other amendments to stimulate the growth and activity of indigenous soil microorganisms that can degrade the fungicide.[14]

  • Organic Amendments , such as compost, biochar, or spent mushroom substrate, can help mitigate the effects of fungicides by:

    • Adsorbing the fungicide, reducing its bioavailability to non-target microbes.

    • Providing a source of carbon and nutrients, which can stimulate the growth of a diverse microbial community, potentially increasing its resilience to the fungicide.

    • Enhancing the overall health and buffering capacity of the soil.

Troubleshooting Guides

Issue 1: Significant decline in microbial biomass post-Furmecyclox application.

Possible Cause: High concentration or bioavailability of this compound leading to broad-spectrum toxicity to non-target soil microbes.

Troubleshooting Steps:

  • Optimize Dosage: Re-evaluate the experimental concentration of this compound. Determine the minimum effective concentration required for your experiment to reduce unnecessary pressure on non-target microbes.

  • Introduce Organic Amendments:

    • Compost: Incorporate mature, high-quality compost into the soil matrix. Compost can adsorb fungicides and provide a nutrient-rich environment to support microbial recovery.

    • Biochar: Biochar can also effectively adsorb fungicides, reducing their immediate impact on the microbial community. The application rate should be optimized based on soil type and the specific biochar properties.

  • Bioaugmentation:

    • If possible, introduce a consortium of microbes known to be resistant to or capable of degrading similar chemical compounds. Pre-screening of indigenous soil microbes for this compound tolerance can be a valuable step.

Issue 2: Inhibition of key soil enzyme activities (e.g., dehydrogenase, urease).

Possible Cause: this compound directly or indirectly inhibiting the production or function of extracellular enzymes crucial for nutrient cycling.

Troubleshooting Steps:

  • Biostimulation with Nutrient Addition: Supplement the soil with a balanced nutrient solution to stimulate the activity of the surviving microbial population.

  • Application of Organic Amendments: Organic matter can act as a substrate for microbial growth and enzyme production, helping to restore enzyme activities.

  • Monitor Enzyme Recovery: Conduct time-series experiments to track the recovery of enzyme activities after the application of mitigation strategies. This will help in determining the effectiveness of the chosen approach.

Enzyme Typical Impact of Fungicides Potential Mitigation Strategy
DehydrogenaseOften inhibited, indicating a decrease in overall microbial activity.[3]Application of labile carbon sources (e.g., glucose, root exudates) to stimulate microbial respiration.
UreaseInhibition can lead to reduced nitrogen availability for plants.[3]Addition of nitrogen-rich organic matter to support the recovery of nitrogen-cycling bacteria.
PhosphataseReduced activity can limit phosphorus availability.[3]Application of compost or manure to enhance the population of phosphate-solubilizing microbes.
Issue 3: Altered soil microbial community structure and loss of beneficial microbes.

Possible Cause: Selective toxicity of this compound, favoring the growth of resistant species while suppressing sensitive and beneficial microorganisms like AMF.

Troubleshooting Steps:

  • Inoculation with Beneficial Microbes: After the initial impact of this compound has subsided, consider re-introducing beneficial microbes, such as AMF or plant growth-promoting rhizobacteria (PGPRs), to the soil.

  • Use of Diverse Organic Amendments: A mix of different organic materials can provide a wider range of niches and resources, promoting the re-establishment of a diverse microbial community.

  • Phytoremediation: In some experimental setups, planting specific plant species that are known to support diverse microbial communities in their rhizosphere can aid in the recovery of the soil microbiome.

Experimental Protocols

Protocol 1: Assessment of Soil Dehydrogenase Activity

This protocol is based on the colorimetric determination of the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF).

Materials:

  • Fresh soil samples

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3% w/v)

  • Tris buffer (0.1 M, pH 7.6)

  • Methanol or Ethanol

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Weigh 5 g of fresh soil into a centrifuge tube.

  • Add 2.5 ml of the 3% TTC solution and 5 ml of Tris buffer.

  • Incubate the samples in the dark at 37°C for 24 hours.

  • After incubation, add 10 ml of methanol and shake vigorously for 1 minute to extract the TPF.

  • Centrifuge the suspension at 5000 rpm for 5 minutes.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • A standard curve should be prepared using known concentrations of TPF to quantify the results.

Protocol 2: Phospholipid Fatty Acid (PLFA) Analysis for Microbial Community Structure

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.

Materials:

  • Freeze-dried soil samples

  • Chloroform, Methanol, Phosphate buffer

  • Solid Phase Extraction (SPE) columns (Silica)

  • Hexane, Acetone

  • Methanolic KOH

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Extract lipids from 3g of freeze-dried soil using a chloroform:methanol:phosphate buffer mixture (1:2:0.8 v/v/v).

  • Fractionation: Separate the lipid fractions using SPE columns. Elute neutral lipids with chloroform, glycolipids with acetone, and phospholipids with methanol.

  • Methylation: Convert the phospholipids to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis using methanolic KOH.

  • Analysis: Analyze the FAMEs using a GC-MS. The resulting peaks are identified and quantified against known standards. Different PLFAs are biomarkers for specific microbial groups (e.g., bacteria, fungi, actinomycetes).

Protocol 3: Next-Generation Sequencing (NGS) of Soil Microbial DNA

NGS provides a detailed insight into the taxonomic composition of the soil microbial community.

Materials:

  • Soil samples

  • DNA extraction kit (e.g., MO BIO PowerSoil® DNA Isolation Kit)

  • PCR reagents (primers for 16S rRNA for bacteria/archaea or ITS for fungi, polymerase, dNTPs)

  • Thermal cycler

  • Gel electrophoresis equipment

  • NGS platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from soil samples using a suitable commercial kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify a target gene region (e.g., V4 region of the 16S rRNA gene for bacteria) using specific primers with adapter sequences for the NGS platform.

  • Library Preparation: Clean up the PCR products and quantify the DNA. Pool the libraries from different samples.

  • Sequencing: Perform sequencing on the chosen NGS platform.

  • Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads, classify the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and determine the taxonomic composition and diversity of the microbial community.

Visualizations

Diagram 1: Generalized Signaling Pathway of Mitochondrial Inhibition

cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ Reduced_Respiration Reduced Cellular Respiration ETC->Reduced_Respiration ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Energy_Depletion Energy Depletion (Low ATP) ATP->Energy_Depletion This compound This compound This compound->ETC Inhibits Inhibited_Growth Inhibited Growth & Metabolism Energy_Depletion->Inhibited_Growth

Caption: Generalized pathway of this compound inhibiting the mitochondrial electron transport chain.

Diagram 2: Experimental Workflow for Assessing this compound Impact and Mitigation

cluster_Experiment_Setup Experimental Setup cluster_Analysis Analysis cluster_Outcome Outcome Soil_Collection Soil Collection & Characterization Microcosm_Setup Microcosm Setup Soil_Collection->Microcosm_Setup Furmecyclox_Application This compound Application (Different Concentrations) Microcosm_Setup->Furmecyclox_Application Mitigation_Treatments Mitigation Treatments (Compost, Biochar, Bioremediation) Furmecyclox_Application->Mitigation_Treatments Sampling Time-Series Sampling Mitigation_Treatments->Sampling Incubation Microbial_Analysis Microbial Community Analysis (PLFA, NGS) Sampling->Microbial_Analysis Enzyme_Assays Enzyme Activity Assays (Dehydrogenase, etc.) Sampling->Enzyme_Assays Data_Analysis Statistical Data Analysis Microbial_Analysis->Data_Analysis Enzyme_Assays->Data_Analysis Conclusion Evaluation of Mitigation Strategy Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating strategies to mitigate this compound's impact on soil microbes.

Diagram 3: Logical Relationship of Mitigation Strategies

cluster_Mitigation Mitigation Approaches cluster_Bioremediation_Mechanisms Bioremediation Mechanisms cluster_Amendment_Mechanisms Amendment Mechanisms Furmecyclox_Impact This compound Impact on Soil Microbes Bioremediation Bioremediation Furmecyclox_Impact->Bioremediation Organic_Amendments Organic Amendments Furmecyclox_Impact->Organic_Amendments Bioaugmentation Bioaugmentation (Introduce Degraders) Bioremediation->Bioaugmentation Biostimulation Biostimulation (Stimulate Native Degraders) Bioremediation->Biostimulation Adsorption Adsorption of this compound Organic_Amendments->Adsorption Nutrient_Provision Provision of Nutrients & Carbon Organic_Amendments->Nutrient_Provision Conclusion Improved Soil Microbial Health Bioaugmentation->Conclusion Biostimulation->Conclusion Adsorption->Conclusion Nutrient_Provision->Conclusion

Caption: Logical relationships between this compound impact and mitigation strategies.

References

Technical Support Center: Optimizing Analytical Methods for Furmecyclox Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Furmecyclox. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this compound in various matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Troubleshooting

Question: I am observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis. What are the possible causes and solutions?

Answer:

Poor peak shape for this compound can be attributed to several factors, often related to the analyte's interaction with the GC system or the sample matrix.

  • Active Sites in the Inlet or Column: this compound, like many pesticides, can interact with active sites (silanol groups) in the GC inlet liner or the column itself, leading to peak tailing.

    • Solution:

      • Use a deactivated inlet liner (e.g., silylated).

      • Perform regular inlet maintenance, including replacing the liner and septum.

      • Condition the column according to the manufacturer's instructions to ensure proper deactivation.

      • Consider using a retention gap to trap non-volatile matrix components.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution:

      • Dilute the sample.

      • Reduce the injection volume.

  • Inappropriate Temperature Program: A temperature ramp that is too fast or an initial temperature that is too high can cause peak distortion.

    • Solution:

      • Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate to improve peak shape.

  • Matrix Effects: Co-eluting matrix components can interfere with the peak shape.

    • Solution:

      • Improve the sample cleanup procedure to remove interfering compounds. Techniques like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., C18, PSA) can be effective.[1][2][3]

      • Use matrix-matched standards for calibration to compensate for matrix effects.[2][3]

Question: My this compound recovery is low and inconsistent when using the QuEChERS method. How can I improve it?

Answer:

Low and variable recovery in QuEChERS extraction is a common issue that can often be resolved by optimizing the extraction and cleanup steps.

  • Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile is commonly used, but its polarity might not be optimal for this compound in all matrices.

    • Solution:

      • Ensure proper partitioning by adding the salting-out mixture (e.g., MgSO₄ and NaCl) immediately after the addition of acetonitrile and shaking vigorously.

      • For certain matrices, a buffered QuEChERS method (e.g., citrate or acetate buffering) might provide better and more consistent recoveries.

  • Cleanup (dSPE) Step: The type and amount of dSPE sorbent can significantly impact recovery. Some sorbents may retain this compound, leading to lower recoveries.

    • Solution:

      • Evaluate different dSPE sorbents. Primary secondary amine (PSA) is used to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments. However, GCB can also adsorb planar molecules, so its use should be carefully evaluated for this compound.

      • Optimize the amount of sorbent used. Too much sorbent can lead to analyte loss.

  • Matrix pH: The pH of the sample matrix can influence the stability and extraction efficiency of this compound.

    • Solution:

      • Use a buffered QuEChERS method to maintain a consistent pH during extraction.

  • Analyte Degradation: this compound may be susceptible to degradation during extraction or cleanup.

    • Solution:

      • Perform the extraction and cleanup steps quickly and at a controlled temperature if necessary.

      • Analyze the samples as soon as possible after preparation.

HPLC Troubleshooting

Question: I am experiencing retention time drift for this compound in my HPLC analysis. What could be the cause?

Answer:

Retention time instability can compromise the reliability of your analytical method. Several factors can contribute to this issue.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation can lead to shifting retention times.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Ensure accurate measurement of all components.

      • Degas the mobile phase thoroughly before use to prevent bubble formation.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient elution, can cause retention time drift.

    • Solution:

      • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10 column volumes.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.

    • Solution:

      • Use a column oven to maintain a constant and controlled temperature.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., worn seals, check valve problems) can cause retention time shifts.

    • Solution:

      • Perform regular pump maintenance.

      • Check for leaks in the system.

      • Monitor the pump pressure for any unusual fluctuations.

Question: My this compound peak is showing significant tailing in my HPLC chromatogram. How can I resolve this?

Answer:

Peak tailing in HPLC is often a result of secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups in the this compound molecule, causing tailing.

    • Solution:

      • Use a modern, high-purity silica column with end-capping to minimize silanol activity.

      • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by working at a lower pH, e.g., pH 2-4).

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Column Contamination: Accumulation of strongly retained matrix components on the column can lead to peak distortion.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Implement a robust sample cleanup procedure.

      • Periodically flush the column with a strong solvent to remove contaminants.

  • Mobile Phase Mismatch: A significant difference in the solvent strength of the sample diluent and the mobile phase can cause peak distortion.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and other pesticides using GC-MS and HPLC. These values are indicative and may vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Typical GC-MS/MS Performance Data for Pesticide Residue Analysis

ParameterValueReference
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)1 - 10 µg/kg[5]
Limit of Quantification (LOQ)5 - 20 µg/kg[2][5]
Recovery (at 10-100 µg/kg)70 - 120%[4]
Precision (RSD)< 20%[4]

Table 2: Typical HPLC-DAD/MS Performance Data for Pesticide Residue Analysis

ParameterValueReference
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 5 µg/L
Limit of Quantification (LOQ)0.5 - 10 µg/L
Recovery (at 0.1-1.0 µg/L)80 - 110%
Precision (RSD)< 15%

Experimental Protocols

The following are detailed methodologies for the analysis of this compound in soil and agricultural products.

Protocol 1: GC-MS/MS Analysis of this compound in Soil

1. Sample Preparation (QuEChERS Method) [1][2][3]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Transfer the supernatant to a vial for GC-MS/MS analysis.

2. GC-MS/MS Parameters

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet: Splitless mode, 280 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 5 °C/min to 200 °C

    • Ramp 3: 10 °C/min to 300 °C, hold for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound: (Precursor ion and product ions to be determined from a standard)

Protocol 2: HPLC-DAD Analysis of this compound in Fruits and Vegetables

1. Sample Preparation (Modified QuEChERS)

  • Homogenize 15 g of the sample with 15 mL of acetonitrile containing 1% acetic acid.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an 8 mL aliquot of the supernatant and transfer to a dSPE tube containing 1.2 g MgSO₄, 400 mg PSA, and 400 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Transfer 4 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-DAD Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Detection: 254 nm (or optimal wavelength determined by UV scan of this compound standard)

Visualizations

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis Sample Soil Sample (10g) Extraction Add Acetonitrile & Salts, Shake Sample->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 dSPE dSPE Cleanup (PSA, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Injection Inject 1 µL FinalExtract->Injection GC GC Separation (HP-5ms column) Injection->GC MS MS/MS Detection (MRM Mode) GC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for this compound analysis in soil by GC-MS/MS.

Logical Relationship for HPLC Troubleshooting (Retention Time Drift)

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Retention Time Drift Cause1 Inconsistent Mobile Phase Composition Problem->Cause1 Cause2 Insufficient Column Equilibration Problem->Cause2 Cause3 Temperature Fluctuations Problem->Cause3 Cause4 Pump Malfunction Problem->Cause4 Solution1 Prepare Fresh Mobile Phase Daily Degas Thoroughly Cause1->Solution1 Solution2 Increase Equilibration Time (>10 column volumes) Cause2->Solution2 Solution3 Use a Column Oven Cause3->Solution3 Solution4 Perform Pump Maintenance Check for Leaks Cause4->Solution4

Caption: Troubleshooting logic for HPLC retention time drift.

References

Technical Support Center: Quantitative Analysis of Furmecyclox

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the quantitative analysis of the fungicide Furmecyclox.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantitative analysis of this compound?

The most significant challenges are related to sample preparation and signal detection. The primary issue is the matrix effect , where co-extracted compounds from the sample matrix (e.g., vegetables, soil, milk) interfere with the analyte's ionization in the mass spectrometer source. This can lead to either signal suppression or enhancement, causing inaccurate quantification. Another key challenge is ensuring the stability of this compound in analytical standards and prepared samples, as degradation can lead to underestimation of the analyte concentration.

Q2: Which analytical technique is better for this compound, Gas Chromatography (GC) or Liquid Chromatography (LC)?

Both GC and LC are suitable for analyzing this compound. The choice depends on the sample matrix, available equipment, and the desired sensitivity.

  • LC-MS/MS is often preferred for its high selectivity and sensitivity, especially for complex food matrices, as it can often handle less volatile matrix components better than GC.

  • GC-MS/MS is also a powerful technique, but matrix effects can sometimes be more pronounced due to the non-volatile matrix components accumulating in the injector and column.

Q3: What is the recommended sample preparation method for this compound in complex matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely used for pesticide residue analysis in food and environmental samples. This procedure involves an extraction step with acetonitrile, followed by a partitioning step using salts (like MgSO₄ and NaCl) and a cleanup step using dispersive solid-phase extraction (d-SPE). The d-SPE step removes interfering matrix components such as fats, pigments, and sugars.

Q4: My analytical standards for this compound show signs of degradation. How can I improve stability?

Degradation of analytical standards is a major source of quantitative error. To ensure stability:

  • Storage: Store stock solutions at low temperatures, typically ≤ -18°C, in tightly sealed containers to prevent solvent evaporation.

  • Solvent Choice: Use a high-purity, appropriate solvent like acetonitrile or toluene. Some compounds may require acidification (e.g., with acetic or formic acid) to prevent base-catalyzed degradation, though the specific requirements for this compound should be verified.

  • Monitor Stability: Regularly check the stability of your standards against a newly prepared one or a certified reference material. Long-term studies have shown that many pesticide standards can be stable for years if stored correctly.

Q5: How can I effectively mitigate matrix effects in my analysis?

Mitigating matrix effects is crucial for accurate quantification. The most common and effective strategy is the use of matrix-matched calibration standards . This involves preparing your calibration curve in a blank matrix extract that has been processed using the same method as your samples. This ensures that the standards and samples experience similar levels of signal suppression or enhancement. Other strategies include improving the sample cleanup step, diluting the sample extract, or using an isotope-labeled internal standard if available.

Troubleshooting Guide: Inaccurate Quantitative Results

This guide addresses the common problem of obtaining inaccurate (either too high or too low) quantitative results for this compound.

Observed Problem Potential Cause Recommended Solution & Action Steps
Low Analyte Recovery 1. Analyte Degradation: this compound may be unstable during sample extraction or in the final extract.1. Check pH: Some pesticides are labile to acidic or basic conditions. Ensure the pH of your extraction and final solution is appropriate. Buffering the initial extraction (a key part of some QuEChERS methods) can help. 2. Minimize Temperature: Perform extraction steps at room temperature or below if the analyte is thermally labile. 3. Acidify Final Extract: For base-labile compounds, adding a small amount of formic acid to the final vial can improve stability.
2. Inefficient Extraction: The chosen solvent or method may not be effectively extracting this compound from the matrix.1. Verify QuEChERS Method: Ensure you are using a validated QuEChERS protocol appropriate for your sample matrix. The original method may need modification for different commodities. 2. Ensure Proper Homogenization: The sample must be thoroughly homogenized to ensure the extraction solvent has full contact with the analyte. 3. Check Solvent Polarity: Confirm acetonitrile is the appropriate solvent. For some matrices, alternative solvents might be needed.
High Analyte Recovery / Signal Enhancement 1. Matrix Enhancement Effect: Co-eluting matrix components enhance the ionization efficiency of this compound. This is a known issue in both GC and LC analysis.1. Use Matrix-Matched Standards: This is the most effective solution. Prepare calibration standards in blank matrix extract to compensate for the effect. 2. Improve Cleanup: Use a more effective d-SPE sorbent combination (e.g., PSA + C18) to remove the specific interfering compounds. 3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thus minimizing the enhancement effect.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variations in sample homogenization, extraction times, or pipetting can lead to inconsistent results.1. Standardize Workflow: Ensure every sample is processed identically. Use calibrated pipettes and consistent agitation times. 2. Use an Internal Standard: Incorporate an internal standard early in the workflow to correct for variations in extraction efficiency and instrument response.
2. Instrument Instability: Fluctuations in the LC or MS system can cause variable results.1. System Suitability Check: Before running the sequence, inject a standard multiple times to ensure the system is stable (peak area RSD < 5%). 2. Clean the MS Source: Matrix components can build up on the mass spectrometer's ion source, leading to erratic signal. Regular cleaning is essential.

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Fruits/Vegetables for LC-MS/MS Analysis

This protocol is a general guideline based on the widely adopted QuEChERS methodology.

1. Sample Homogenization:

  • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • If an internal standard is used, add it at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

3. Liquid-Liquid Partitioning:

  • Add a salt mixture (commonly pre-packaged) containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride).

  • Immediately cap and shake vigorously for 1 minute. The salts absorb water and induce phase separation.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE powder. A common mixture is 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).

  • Vortex the tube for 30 seconds to ensure the cleanup sorbents interact with the extract.

  • Centrifuge at ≥10,000 rcf for 2 minutes.

5. Final Extract Preparation:

  • Carefully transfer the supernatant (the cleaned extract) into an autosampler vial.

  • At this stage, it may be beneficial to add a small amount of acid (e.g., 5 µL of 1% formic acid in acetonitrile) to stabilize pH-sensitive analytes.

  • The sample is now ready for injection into the LC-MS/MS system.

Visualizations and Diagrams

Quantitative_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Sample Receipt & Homogenization Extraction 2. QuEChERS Extraction Sample->Extraction Add Acetonitrile Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Add Salts & Centrifuge FinalExtract 4. Final Extract Preparation Cleanup->FinalExtract Transfer Supernatant LCMS 5. LC-MS/MS Analysis FinalExtract->LCMS Inject into Instrument Integration 6. Peak Integration LCMS->Integration Calibration 7. Calibration & Quantification Integration->Calibration Apply Calibration Curve Report 8. Final Report Calibration->Report

Caption: General workflow for quantitative analysis of this compound from sample preparation to final report.

Troubleshooting_Low_Recovery Start Problem: Low Analyte Recovery Check_Stability Is the analyte stable? (Check pH, Temp) Start->Check_Stability Check_Extraction Is the extraction efficient? Start->Check_Extraction Check_Stability->Check_Extraction Yes Degradation Potential Degradation Check_Stability->Degradation No Inefficient_Extraction Inefficient Extraction Check_Extraction->Inefficient_Extraction No Sol_Stability Action: Acidify final extract. Re-prepare standards. Degradation->Sol_Stability Sol_Extraction Action: Verify QuEChERS method. Ensure proper homogenization. Inefficient_Extraction->Sol_Extraction

Caption: Decision tree for troubleshooting low analyte recovery during this compound analysis.

Matrix_Effect_Concept Concept: Ion Source Matrix Effects cluster_Source Mass Spec Ion Source Droplet ESI Droplet Analyte_Ion [this compound+H]+ Droplet->Analyte_Ion Ionization Analyte This compound Analyte->Droplet Matrix Matrix Component Matrix->Droplet Matrix->Analyte_Ion Suppresses or Enhances Ionization Detector To Mass Analyzer Analyte_Ion->Detector

Improving the stability of Furmecyclox stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Furmecyclox stock solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a systemic fungicide.[1] Its mode of action is the inhibition of mitochondrial function.[1] Specifically, it is classified as a succinate dehydrogenase inhibitor (SDHI). SDHIs block the fungal respiratory chain at complex II, interrupting the tricarboxylic acid (TCA) cycle and electron transport chain, which ultimately leads to fungal cell death.

Q2: What are the general recommendations for preparing this compound stock solutions?

To prepare a this compound stock solution, it is recommended to dissolve the compound in a suitable organic solvent. This compound is a clear, colorless liquid in its pure form. While specific solubility data is limited, it is known to be soluble in organic solvents such as acetone and acetonitrile. For precise concentrations, it is crucial to use high-purity this compound and a high-grade solvent. Preparation should be done in a well-ventilated area, using appropriate personal protective equipment.

Q3: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of this compound stock solutions, they should be stored in airtight, amber glass vials to protect from light. It is recommended to store them at low temperatures, with options including refrigeration (2-8°C) or freezing (-20°C). The optimal temperature may depend on the solvent used and the desired storage duration. Always refer to the supplier's recommendation if available.

Q4: How can I determine the stability of my this compound stock solution over time?

To assess the stability of your stock solution, a stability study should be performed. This involves storing aliquots of the solution under various conditions (e.g., different temperatures, light exposure) and analyzing the concentration of this compound at regular intervals. A detailed protocol for a stability study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue: My experimental results are inconsistent, and I suspect my this compound stock solution is unstable.

This is a common issue that can arise from the degradation of the active compound in the stock solution. The following troubleshooting workflow can help identify and resolve the problem.

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes & Solutions InconsistentResults Inconsistent Experimental Results CheckPreparation 1. Review Solution Preparation Protocol InconsistentResults->CheckPreparation CheckStorage 2. Verify Storage Conditions (Temp, Light, Container) CheckPreparation->CheckStorage PrepError Incorrect concentration or handling CheckPreparation->PrepError CheckSolvent 3. Evaluate Solvent Quality and pH CheckStorage->CheckSolvent StorageIssue Degradation due to improper storage CheckStorage->StorageIssue PerformStability 4. Conduct a Stability Check CheckSolvent->PerformStability SolventIssue Solvent impurity or pH-driven degradation CheckSolvent->SolventIssue PrepareFresh 5. Prepare a Fresh Stock Solution PerformStability->PrepareFresh DegradedStock Stock solution has degraded over time PerformStability->DegradedStock Resolution Use fresh solution and implement proper protocols PrepareFresh->Resolution

Caption: Troubleshooting workflow for unstable this compound solutions.

Detailed Troubleshooting Steps:

  • Review Solution Preparation Protocol:

    • Question: Was the correct mass of this compound and volume of solvent used?

    • Action: Double-check all calculations and measurements. Ensure that the this compound was fully dissolved.

  • Verify Storage Conditions:

    • Question: Was the stock solution stored at the recommended temperature and protected from light?

    • Action: Confirm that the storage temperature was consistently maintained. Solutions should be stored in amber vials to prevent photodegradation.

  • Evaluate Solvent Quality and pH:

    • Question: Was a high-purity, anhydrous solvent used? Could the pH of the solvent have contributed to degradation?

    • Action: Use a fresh bottle of high-grade solvent. Some carboxamide fungicides exhibit pH-dependent stability, with lower stability under alkaline conditions. Consider preparing the solution in a pH-buffered solvent if hydrolysis is suspected.

  • Conduct a Stability Check:

    • Question: How can I confirm if my stock solution has degraded?

    • Action: Analyze the concentration of your current stock solution using an appropriate analytical method like HPLC. Compare this to the expected concentration and, if available, to a freshly prepared standard.

  • Prepare a Fresh Stock Solution:

    • Action: If degradation is suspected, the most reliable solution is to prepare a fresh stock solution using a new batch of this compound and high-quality solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₂₁NO₃
Molecular Weight251.32 g/mol
Physical StateClear, colorless liquid
Melting Point33 °C
Boiling Point401.6 °C at 760 mmHg
Water Solubility300 mg/L (at 20°C, pH 7)[1]
Organic Solvent Solubility1000 mg/L (in Acetone at 20°C)[1]

Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended Storage TemperatureNotes
Acetonitrile2-8°CA common solvent for analytical standards.
Acetone-20°CSuitable for long-term storage.
Dimethyl Sulfoxide (DMSO)-20°CEnsure use of anhydrous DMSO to prevent hydrolysis.

Note: Specific stability data for this compound in these solvents is limited. The recommendations are based on general best practices for fungicide stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acetonitrile

  • Materials:

    • This compound (solid or liquid)

    • Anhydrous acetonitrile (HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL, Class A)

    • Pipettes

    • Amber glass vials with screw caps

  • Procedure:

    • Calculate the mass of this compound required to prepare 10 mL of a 10 mM solution (Mass = 10 mmol/L * 0.010 L * 251.32 g/mol = 0.0251 g or 25.1 mg).

    • Accurately weigh the calculated amount of this compound and transfer it to the 10 mL volumetric flask.

    • Add a small amount of acetonitrile to the flask to dissolve the this compound.

    • Once dissolved, add acetonitrile to the flask until the volume reaches the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial for storage.

    • Label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Stability Assessment of this compound Stock Solutions

  • Objective: To determine the stability of a this compound stock solution under specific storage conditions.

  • Procedure:

    • Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Immediately analyze a sample of the fresh solution ("time zero" sample) using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration.

    • Aliquot the remaining stock solution into several amber glass vials.

    • Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature, exposed to light).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

    • Allow the solution to equilibrate to room temperature.

    • Analyze the concentration of this compound in the sample.

    • Compare the measured concentration at each time point to the initial concentration. A decrease of more than 10% is often considered significant degradation.

Mandatory Visualization

This compound Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disrupts the production of ATP, the cell's primary energy currency.

SDHI_Pathway cluster_0 Mitochondrial Matrix cluster_1 Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- transfer This compound This compound This compound->SDH Inhibition ComplexIII Complex III CoQ->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis

Caption: this compound inhibits succinate dehydrogenase (SDH).

References

Best practices for handling Furmecyclox in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Furmecyclox (Metalaxyl)

A Note on Terminology: "this compound" is a historical trade name for a fungicide.[1] The active ingredient responsible for its fungicidal properties is Metalaxyl .[2] This guide focuses on the best practices for handling Metalaxyl in a laboratory setting, as this is the compound researchers will be working with. Metalaxyl is a systemic fungicide belonging to the acylalanine class, widely used to control oomycete pathogens like Phytophthora and Pythium.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is Metalaxyl and what is its mechanism of action?

A1: Metalaxyl is a systemic, benzenoid fungicide with both protective and curative properties.[4] It specifically targets oomycete fungi.[3] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis by targeting and disrupting the function of RNA polymerase I in the fungal cells.[3][5] This disruption prevents protein synthesis, thereby inhibiting mycelial growth and the formation of sporangia.[2][6]

Q2: What is the difference between Metalaxyl and Metalaxyl-M (Mefenoxam)?

A2: Metalaxyl is a racemic mixture of two isomers (R and S enantiomers).[7] The R-enantiomer is the biologically active component that controls plant diseases, while the S-enantiomer is inactive.[8] Metalaxyl-M, also known as Mefenoxam, consists almost entirely of the more active R-enantiomer (minimum 97%).[7][9] This allows for lower application rates to achieve the same or better efficacy.[7][8]

Q3: What are the key physical and chemical properties of Metalaxyl?

A3: Metalaxyl is a colorless, odorless crystalline solid or a fine white powder.[10] It is stable in acidic and neutral media and to hydrolysis under normal environmental pH values.[2][11] Key quantitative properties are summarized below.

Data Presentation: Physicochemical Properties of Metalaxyl

PropertyValueSource(s)
Molecular Formula C15H21NO4[10]
Molecular Weight 279.33 g/mol [10]
Melting Point 71-72 °C[10][12]
Water Solubility 7,100 - 8,400 mg/L (at 20-22 °C)[12]
Solubility (Organic) Very soluble in methanol, benzene, hexane. Soluble in ethanol, acetone, toluene.[10]
Vapor Pressure 0.293 mPa (at 20 °C)
Stability Stable to hydrolysis at normal environmental pH. Decomposes in UV light.[11][13]

Q4: How should Metalaxyl be stored in the lab?

A4: Store Metalaxyl in a cool, dry, well-ventilated, and secure area, out of direct sunlight and away from heat sources.[14][15] Keep the container tightly closed.[14] Stock solutions can be stored at -20°C for one month or -80°C for up to six months in sealed containers, protected from moisture.[16] Do not store near food, beverages, or animal feed.[15]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Stock Solutions

  • Question: My Metalaxyl is not dissolving properly in water, or it's precipitating out of my aqueous stock solution. What should I do?

  • Answer:

    • Check the Solvent: While Metalaxyl has relatively high water solubility for a fungicide (up to 8.4 g/L), it is much more soluble in organic solvents like methanol, ethanol, or acetone.[10] For high-concentration stock solutions, consider using an appropriate organic solvent first, then diluting to the final aqueous concentration.

    • Verify Temperature: Ensure the solvent temperature is appropriate. Solubility data is typically provided at 20-25°C.[10]

    • pH Considerations: Metalaxyl is most stable in neutral to acidic conditions.[2] If your medium is highly alkaline (pH > 8), it could accelerate degradation, although this is a slower process.[17]

    • Use Metalaxyl-M: The purified R-enantiomer (Mefenoxam) can sometimes have different formulation properties and may be less prone to crystallization issues than the racemic mixture.[8]

Issue 2: Inconsistent or No Fungicidal Activity in Experiments

  • Question: I'm not observing the expected inhibition of oomycete growth in my assay. What could be the cause?

  • Answer:

    • Target Organism: Confirm that your target pathogen is an oomycete (e.g., Phytophthora, Pythium). Metalaxyl has a specific mode of action and is not effective against non-oomycete fungi.[2][4]

    • Fungicide Resistance: Resistance to Metalaxyl is a well-documented issue and can develop rapidly in pathogen populations due to its single-site mode of action.[6][18] Acquire a known-sensitive strain of your target oomycete to use as a positive control. If the control is inhibited but your experimental strain is not, resistance is the likely cause.

    • Compound Degradation: Although stable to hydrolysis, Metalaxyl can be degraded by UV light and microbial action.[11][17] Ensure your stock solutions are stored properly (dark, cold) and that your experimental setup does not expose the compound to intense light for prolonged periods.[16][19] Repeated use in non-sterile soil can lead to enhanced microbial degradation, reducing its half-life significantly.[17]

    • Incorrect Concentration: Double-check all calculations for dilutions and stock solution preparation. Use a sensitive bioassay to confirm the concentration and activity of your working solutions if problems persist.[17]

Issue 3: Potential for Contamination or Off-Target Effects

  • Question: I'm concerned about Metalaxyl affecting other microbes in my experiment or contaminating my lab space. What are the best practices?

  • Answer:

    • Handling Precautions: Always handle Metalaxyl powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[14][20] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[14][21]

    • Spill Management: Clean up spills immediately. For small spills, use an inert absorbent material like sand or vermiculite, place it in a sealed container for disposal.[15] For larger spills, dike the area to prevent spreading.[15]

    • Waste Disposal: Dispose of waste containing Metalaxyl according to your institution's hazardous waste guidelines. Do not discharge into sewer systems or waterways, as it can be harmful to aquatic life.[15][21]

    • Specificity: Be aware that while Metalaxyl is targeted at oomycetes, its application, especially in non-sterile soil or environmental samples, can affect the broader microbial community.[6]

Experimental Protocols

Protocol 1: Preparation of a Metalaxyl Stock Solution

  • Objective: To prepare a 10 mg/mL stock solution of Metalaxyl in methanol.

  • Materials:

    • Metalaxyl powder (analytical grade)

    • Methanol (HPLC grade)

    • Analytical balance

    • Sterile conical tube (e.g., 15 mL or 50 mL)

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube or weighing paper on an analytical balance.

    • Carefully weigh 100 mg of Metalaxyl powder.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add 10 mL of methanol to the tube.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller, sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one month or -80°C for up to six months.[16]

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

  • Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of Metalaxyl against an oomycete pathogen.

  • Materials:

    • Metalaxyl stock solution (e.g., 10 mg/mL in methanol)

    • Sterile deionized water

    • Appropriate culture medium for the target oomycete (e.g., V8 agar, cornmeal agar)

    • Sterile petri dishes (90 mm)

    • Actively growing culture of the oomycete pathogen

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Prepare the culture medium according to the manufacturer's instructions and autoclave.

    • Allow the medium to cool to approximately 45-50°C in a water bath.

    • Prepare serial dilutions of the Metalaxyl stock solution. For example, to test concentrations from 0.01 to 10 µg/mL, add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. Remember to include a solvent control (agar with methanol only, at the highest volume used for the treatments) and a negative control (agar only).

    • Gently swirl the flasks to ensure even distribution of the fungicide and pour approximately 20 mL of the amended agar into each sterile petri dish. Allow the plates to solidify.

    • Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing pathogen culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.

    • Seal the plates with paraffin film and incubate in the dark at the optimal growth temperature for the pathogen.

    • Measure the radial growth of the mycelium in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

    • Determine the EC50 value by plotting the inhibition percentage against the log of the Metalaxyl concentration and performing a probit or logistic regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Analysis weigh Weigh Metalaxyl Powder dissolve Dissolve in Methanol (Stock) weigh->dissolve serial_dilute Prepare Serial Dilutions dissolve->serial_dilute mix_agar Mix Dilutions with Molten Agar serial_dilute->mix_agar pour_plates Pour Amended Petri Dishes mix_agar->pour_plates inoculate Inoculate with Mycelial Plug pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate EC50 measure->calculate

Caption: Workflow for an in vitro mycelial growth inhibition assay.

signaling_pathway metalaxyl Metalaxyl target RNA Polymerase I (in Oomycete Nucleus) metalaxyl->target inhibition Inhibition target->inhibition process rRNA Synthesis (Transcription) inhibition->process Blocks ribosome Ribosome Assembly process->ribosome protein Protein Synthesis ribosome->protein growth Mycelial Growth & Spore Formation protein->growth

Caption: Mechanism of action for Metalaxyl in oomycete fungi.

References

Validation & Comparative

Validating the Antifungal Activity of Furmecyclox In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro antifungal activity of Furmecyclox against common fungal pathogens, benchmarked against established antifungal agents: Fluconazole, Itraconazole, and Amphotericin B. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antifungal compounds.

Comparative Antifungal Activity

The in vitro efficacy of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant Candida species. For context, the performance of this compound is compared with that of Fluconazole, Itraconazole, and Amphotericin B.

Table 1: Comparative In Vitro Antifungal Activity (MIC/MFC in µg/mL)

Fungal SpeciesThis compound (Hypothetical Data)FluconazoleItraconazoleAmphotericin B
Candida albicans2 / 40.25 - 40.03 - 10.12 - 1
Candida glabrata8 / 168 - 640.12 - 20.25 - 2
Candida krusei4 / 816 - 640.25 - 40.5 - 4
Candida parapsilosis1 / 21 - 80.03 - 0.50.12 - 1
Candida tropicalis2 / 42 - 160.06 - 10.25 - 2

Note: Data for Fluconazole, Itraconazole, and Amphotericin B are compiled from various in vitro studies.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The data for this compound is hypothetical and for illustrative purposes.

Anti-Biofilm Activity of this compound

The ability of this compound to inhibit biofilm formation by Candida albicans was quantified using the crystal violet assay. The results are presented as the percentage of biofilm inhibition at various concentrations of the compound.

Table 2: Anti-Biofilm Activity of this compound against Candida albicans

This compound Concentration (µg/mL)Biofilm Inhibition (%) (Hypothetical Data)
125
255
480
895

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol with some modifications.[15][16][17]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: A serial two-fold dilution of this compound and the comparator drugs was prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation: Each well was inoculated with the fungal suspension and the plates were incubated at 35°C for 24-48 hours.[16][18]

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible fungal growth compared to the drug-free control well.[15][16]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC was determined as a subsequent step to the MIC assay.[15][19][20]

  • Subculturing: Aliquots of 10-20 µL were taken from all wells showing no visible growth in the MIC assay.[21]

  • Plating: The aliquots were plated on SDA plates.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MFC Determination: The MFC was defined as the lowest concentration of the drug that resulted in no fungal growth on the SDA plates, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[19][20]

Biofilm Inhibition Assay (Crystal Violet Method)

The effect of this compound on Candida albicans biofilm formation was quantified using the crystal violet staining method.[22][23][24][25]

  • Biofilm Formation: A standardized suspension of C. albicans was added to the wells of a 96-well plate containing various concentrations of this compound in a suitable growth medium. The plates were incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: The wells were gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells.[23]

  • Staining: The remaining biofilms were stained with a 0.1% crystal violet solution for 15-45 minutes.[22][23]

  • Destaining: After washing away the excess stain, the bound crystal violet was solubilized with 95% ethanol or another suitable solvent.[23]

  • Quantification: The absorbance of the destained solution was measured at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to the untreated control.[22][26]

Visualizing Experimental Workflow and Fungal Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Antifungal_Activity_Workflow Experimental Workflow for Antifungal Activity Assessment cluster_mic MIC Determination cluster_mfc MFC Determination cluster_biofilm Biofilm Inhibition Assay A Fungal Culture Preparation B Inoculum Standardization A->B C Serial Drug Dilution in 96-well Plate B->C D Inoculation and Incubation (24-48h) C->D E Visual/Spectrophotometric Reading D->E F MIC Endpoint Determination E->F G Aliquoting from Wells with No Growth F->G Input for MFC H Plating on Agar Medium G->H I Incubation (24-48h) H->I J Colony Counting I->J K MFC Endpoint Determination J->K L Biofilm Growth with Drug M Washing Non-adherent Cells L->M N Crystal Violet Staining M->N O Destaining N->O P Absorbance Measurement O->P Q Calculation of Inhibition P->Q

Caption: Workflow for in vitro antifungal susceptibility testing.

Fungal_Signaling_Pathways Potential Fungal Signaling Pathways Targeted by Antifungals cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_signal Stress Response Pathways Ergosterol Ergosterol Synthesis PKC PKC-Mkc1 Pathway (Cell Wall Integrity) Ergosterol->PKC Stress Signal Glucan β-(1,3)-glucan Synthesis Glucan->PKC Stress Signal Chitin Chitin Synthesis Chitin->PKC Stress Signal PKC->Chitin Upregulation Calcineurin Calcineurin-Crz1 Pathway Calcineurin->Chitin Upregulation HOG HOG Pathway (Osmotic Stress) This compound This compound (Hypothesized Targets) This compound->Ergosterol Inhibition This compound->PKC Disruption This compound->Calcineurin Inhibition

Caption: Hypothesized targets of this compound in fungal signaling.

References

Comparative Efficacy of Furmecyclox and Propiconazole in Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of agricultural and wood preservation fungicides, both furmecyclox and propiconazole have been utilized for their efficacy against a range of fungal pathogens. While direct comparative studies are limited, available data suggests distinct advantages for each compound depending on the target pathogen and application. This compound has demonstrated high efficacy in seed treatments against soil-borne pathogens like Rhizoctonia solani, whereas propiconazole, a broad-spectrum triazole fungicide, is widely used for systemic control of various fungal diseases in crops and as a wood preservative.

Executive Summary of Efficacy

A study on the control of pre-emergence damping-off of canola caused by Rhizoctonia solani indicated that this compound provided approximately 90% control when applied as a seed treatment. In the same context, propiconazole was described as having moderate activity. While this suggests superior performance of this compound in this specific application, a lack of direct quantitative data for propiconazole prevents a precise comparison.

Propiconazole's efficacy is well-documented across a variety of applications. In vitro studies have shown that propiconazole can achieve 100% mycelial inhibition of Rhizoctonia solani at concentrations of 500 ppm and above.[1] For wood preservation, propiconazole has shown excellent activity against both brown and white rot fungi.[2]

Data Presentation

Table 1: Efficacy Against Rhizoctonia solani

FungicideApplicationPathogenEfficacySource
This compoundSeed TreatmentRhizoctonia solani (damping-off in canola)~90% controlQualitative comparison
PropiconazoleSeed TreatmentRhizoctonia solani (damping-off in canola)Moderate activityQualitative comparison
PropiconazoleIn vitroRhizoctonia solani100% mycelial inhibition at ≥ 500 ppm[1]

Table 2: Efficacy as Wood Preservatives

FungicideApplicationTarget FungiEfficacySource
PropiconazoleWood PreservativeBrown and White Rot FungiExcellent activity[2]
This compoundWood PreservativeWood rot fungiEffective (obsolete)[3]

Mechanisms of Action

The two fungicides exhibit distinct mechanisms of action at the cellular level.

This compound: This furamide fungicide acts by inhibiting mitochondrial function.[3] It is believed to disrupt the mitochondrial respiratory chain, a critical pathway for cellular energy (ATP) production in fungi. The precise complex within the respiratory chain that this compound inhibits is a subject of ongoing research.

Propiconazole: As a triazole fungicide, propiconazole is a demethylation inhibitor (DMI).[4][5] It specifically inhibits the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, inhibition of fungal growth.[4]

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is commonly used to assess the direct impact of a fungicide on fungal mycelial growth.

Workflow:

prep Prepare PDA medium sterilize Sterilize medium prep->sterilize add_fungicide Add fungicide to molten PDA (various concentrations) sterilize->add_fungicide pour Pour into Petri dishes add_fungicide->pour inoculate Inoculate with fungal disc pour->inoculate incubate Incubate inoculate->incubate measure Measure mycelial growth incubate->measure calculate Calculate percent inhibition measure->calculate

Caption: Workflow for in vitro fungicide efficacy testing.

Methodology:

  • Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and sterilized by autoclaving.

  • Fungicide Incorporation: A stock solution of the test fungicide (e.g., propiconazole) is prepared. The fungicide is added to the molten PDA at various concentrations (e.g., 100, 250, 500, 1000, 1500, 2000 ppm).[6] A control set without any fungicide is also prepared.

  • Pouring Plates: The PDA, with and without the fungicide, is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small disc of mycelium from a pure culture of the target fungus (e.g., Rhizoctonia solani) is placed at the center of each plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Data Collection: The radial growth of the fungal mycelium is measured at regular intervals.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

Wood Preservative Efficacy Testing (EN 113 Standard)

This European standard specifies a method for determining the toxic values of a wood preservative against pure cultures of wood-destroying basidiomycetes.

Workflow:

prep_blocks Prepare wood blocks treat_blocks Treat blocks with preservative (various retentions) prep_blocks->treat_blocks condition_blocks Condition treated blocks treat_blocks->condition_blocks expose_fungi Expose blocks to fungal culture in Kolle flasks condition_blocks->expose_fungi incubate Incubate for 16 weeks expose_fungi->incubate measure_weight_loss Determine percentage weight loss incubate->measure_weight_loss

Caption: Workflow for wood preservative efficacy testing.

Methodology:

  • Wood Block Preparation: Small blocks of a susceptible wood species (e.g., Scots pine sapwood) are prepared to standard dimensions (50 x 25 x 15 mm).

  • Preservative Treatment: The wood blocks are treated with the preservative (e.g., propiconazole) at a range of concentrations to achieve different retention levels.

  • Conditioning: The treated blocks are conditioned to allow for fixation of the preservative.

  • Fungal Exposure: The treated and untreated control blocks are sterilized and placed in Kolle flasks containing a pure, actively growing culture of a wood-destroying fungus (e.g., Coniophora puteana or Gloeophyllum trabeum) on a malt agar medium.

  • Incubation: The flasks are incubated at a controlled temperature and humidity (e.g., 22°C and 70% RH) for 16 weeks.[2]

  • Assessment: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The percentage weight loss of each block is calculated. The toxic threshold is determined as the interval between the retention that allows a mean weight loss of 3% or less and the next lower retention that results in a weight loss greater than 3%.[2]

Signaling Pathway Diagrams

cluster_this compound This compound Mechanism of Action Mito Fungal Mitochondrion ETC Electron Transport Chain (Complexes I-IV) Mito->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ETC Inhibits

Caption: this compound inhibits the mitochondrial respiratory chain.

cluster_propiconazole Propiconazole Mechanism of Action Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Propiconazole Propiconazole Propiconazole->Demethylase Inhibits Demethylase->Ergosterol

Caption: Propiconazole inhibits ergosterol biosynthesis.

References

A Comparative Analysis of Furmecyclox and Tebuconazole for Wood Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fungicides, Furmecyclox and Tebuconazole, which have been used for wood preservation. Due to the obsolete status of this compound, direct comparative studies with modern fungicides like Tebuconazole are scarce. This report synthesizes the available data to offer a parallel assessment of their properties and efficacy, highlighting their distinct mechanisms of action and performance against wood decay fungi.

I. Overview and Chemical Properties

This compound and Tebuconazole belong to different classes of fungicides and operate through distinct biochemical pathways to inhibit fungal growth. Tebuconazole remains a widely used active ingredient in wood preservatives, often in combination with other compounds, while this compound is no longer in common use.

PropertyThis compoundTebuconazole
Chemical Class FuramideTriazole
Mode of Action Inhibition of mitochondrial function[1]Sterol Biosynthesis Inhibitor (SBI)[2]
Systemic Activity Systemic[1]Systemic
Regulatory Status Obsolete, Not approved in the EU[1]Currently used in numerous registered products

II. Mechanism of Action

The fundamental difference between these two fungicides lies in their mode of action at the cellular level.

This compound: This fungicide disrupts the mitochondrial respiratory chain in fungi, specifically inhibiting mitochondrial function.[1] This process is crucial for energy production (ATP synthesis) within the fungal cells. By cutting off the energy supply, this compound effectively halts metabolic processes essential for fungal growth and survival.

Tebuconazole: As a demethylation inhibitor (DMI), Tebuconazole targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] It specifically inhibits the C14-demethylase enzyme, which leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This disruption of the cell membrane's integrity and function ultimately inhibits fungal growth.[2]

Fungicide_Modes_of_Action cluster_0 This compound cluster_1 Tebuconazole This compound This compound RespiratoryChain Respiratory Chain This compound->RespiratoryChain Inhibits Mitochondrion Mitochondrion ATP ATP Synthesis RespiratoryChain->ATP Drives Tebuconazole Tebuconazole C14Demethylase C14-Demethylase Tebuconazole->C14Demethylase Inhibits ErgosterolPathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol C14Demethylase->Ergosterol Produces CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of

Fig. 1: Simplified signaling pathways for this compound and Tebuconazole.

III. Efficacy Against Wood Decay Fungi

Brown-Rot Fungi

Brown-rot fungi, such as those from the Gloeophyllum and Poria genera, are major contributors to wood decay.

FungicideTest FungusWood SpeciesTest MethodRetention ( kg/m ³)Mass Loss (%)
TebuconazoleGloeophyllum trabeumNot SpecifiedEN 113 / EN 730.03 - 0.08 (Toxic Value)Not Specified
Tebuconazole + Propiconazole (TP)Brown-rot fungusCunninghamia lanceolataSurface Treatment0.09 (g/m²)<3
Tebuconazole + Propiconazole (TP)Brown-rot fungusPinus radiataSurface Treatment0.45 (g/m²)<3

Note: Toxic value is the minimum retention of the preservative in the wood that prevents fungal decay.

White-Rot Fungi

White-rot fungi, such as Trametes versicolor, are also significant wood-degrading organisms.

FungicideTest FungusWood SpeciesTest MethodRetention ( kg/m ³)Mass Loss (%)
Tebuconazole + Propiconazole (TP)Trametes versicolorCunninghamia lanceolataSurface Treatment>0.23 (g/m²)>3
Tebuconazole + Propiconazole (TP)Trametes versicolorPinus radiataSurface Treatment0.45 (g/m²)<3
Tebuconazole + Propiconazole (TP)Trametes versicolorPicea asperataSurface TreatmentNot Specified<3

Note: Data for Tebuconazole is often presented in combination with Propiconazole, another triazole fungicide.

IV. Experimental Protocols

Standardized laboratory tests are crucial for evaluating the efficacy of wood preservatives. The most common methods are the agar-block test and the soil-block test.

Agar-Block Test (e.g., EN 113)

This method is widely used in Europe to determine the toxic values of wood preservatives against pure cultures of wood-destroying basidiomycetes.

Agar_Block_Test_Workflow A Wood Block Preparation (e.g., 50x25x15 mm) B Preservative Treatment (Varying Retentions) A->B C Sterilization B->C D Inoculation with Fungal Culture on Agar Medium C->D E Incubation (Controlled Temperature & Humidity) D->E F Final Assessment: - Visual Inspection - Mass Loss Calculation E->F

Fig. 2: General workflow of the Agar-Block test for wood preservatives.

Methodology:

  • Wood Sample Preparation: Small blocks of a specified wood species are prepared to standard dimensions.

  • Preservative Treatment: The blocks are treated with a range of concentrations of the fungicide to achieve different retention levels.

  • Leaching (Optional but recommended): To test the permanence of the preservative, some treated blocks undergo a standardized leaching procedure (e.g., EN 84) to simulate weathering.

  • Exposure to Fungi: The treated and untreated control blocks are placed in culture vessels containing a malt agar medium that is fully colonized by a specific wood decay fungus.

  • Incubation: The vessels are incubated under controlled temperature and humidity for a specified period (typically 16 weeks).

  • Evaluation: After incubation, the blocks are removed, cleaned of mycelium, and oven-dried. The percentage of mass loss is calculated and compared to the untreated controls. The toxic threshold is determined as the lowest retention of the preservative that prevents significant decay.

Soil-Block Test (e.g., AWPA E10)

This method is prevalent in North America and uses a soil substrate to maintain the moisture content necessary for fungal growth.

Soil_Block_Test_Workflow A Wood Block Preparation (e.g., 19x19x19 mm) B Preservative Treatment (Varying Retentions) A->B C Conditioning & Initial Weighing B->C D Sterilization of Blocks and Soil Jars C->D E Placement of Blocks on Feeder Strips in Soil Jars D->E F Inoculation with Fungal Culture E->F G Incubation (Controlled Temperature & Humidity) F->G H Final Weighing & Mass Loss Calculation G->H

Fig. 3: General workflow of the Soil-Block test for wood preservatives.

Methodology:

  • Test Setup: Culture bottles are prepared with a soil substrate, a feeder strip of untreated wood, and water to maintain a high humidity.

  • Inoculation: The feeder strips are inoculated with the test fungus and incubated until the fungus covers the strip.

  • Wood Sample Treatment: Test blocks are treated with various concentrations of the wood preservative.

  • Exposure: The treated test blocks are placed on the colonized feeder strips in the culture bottles.

  • Incubation: The bottles are incubated for a specified period (e.g., 12 weeks) under controlled conditions.

  • Evaluation: The mass loss of the treated blocks is determined and compared to untreated controls to assess the preservative's efficacy.

V. Conclusion

This compound and Tebuconazole represent two different approaches to fungicidal wood protection. This compound, an obsolete fungicide, acts by inhibiting mitochondrial function, a general metabolic pathway. Tebuconazole, a widely used triazole, has a more specific target in the fungal cell membrane by inhibiting ergosterol biosynthesis.

While a direct, side-by-side comparison of their efficacy from a single study is unavailable, the existing data for Tebuconazole demonstrates its effectiveness against a range of wood decay fungi, particularly when used in combination with other fungicides like propiconazole. The lack of recent data on this compound reflects its discontinued use in the industry. For researchers and professionals in drug development, the distinct modes of action of these two compounds can provide valuable insights into different strategies for controlling fungal growth. The established testing protocols outlined in this guide are essential for the rigorous evaluation of any new or existing wood preservative systems.

References

Efficacy of Furmecyclox and Other Furamide Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the efficacy and mechanisms of furamide fungicides, with a focus on Succinate Dehydrogenase Inhibitors.

Introduction

Furmecyclox is a systemic fungicide belonging to the furamide chemical class. Like other members of this group, its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This disruption of the tricarboxylic acid (TCA) cycle and electron transport chain leads to a cessation of energy production within the fungal cells, ultimately resulting in cell death. Due to this mechanism, furamides are classified as Succinate Dehydrogenase Inhibitors (SDHIs).

This guide provides a comparative overview of the efficacy of furamide and other carboxamide fungicides that share this SDHI mechanism. Due to the limited availability of recent efficacy data for this compound, which is now considered an obsolete fungicide, this guide will focus on data from more contemporary and widely studied SDHI fungicides such as Boscalid and Carboxin to provide a representative comparison of this class of fungicides.[1] The data presented is primarily from in vitro studies against the common plant pathogen Rhizoctonia solani.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The target of SDHI fungicides is the succinate dehydrogenase (SDH) complex, a key enzyme in the mitochondrial respiratory chain. This enzyme complex is responsible for the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the normal transfer of electrons and thereby inhibiting fungal respiration.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP (Energy) ETC->ATP SDHI SDHI Fungicide (e.g., this compound) SDHI->SDH Inhibition

Caption: Mechanism of action of SDHI fungicides.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of selected carboxamide SDHI fungicides against the mycelial growth of Rhizoctonia solani. The data is presented as the concentration of the fungicide required for 50% effective concentration (EC50) or as percentage inhibition at specific concentrations.

Table 1: EC50 Values of SDHI Fungicides against Rhizoctonia solani

FungicideChemical ClassEC50 (mg/L)Reference
BoscalidCarboxamide2.37[2]

Table 2: Mycelial Growth Inhibition of Rhizoctonia solani by SDHI Fungicides at 100 ppm

Fungicide CombinationActive IngredientsMycelial Growth Inhibition (%)Reference
Vitavax PowerCarboxin 37.5% + Thiram 37.5%88.33[3][4]

Note: Thiram is a dithiocarbamate fungicide with a multi-site mode of action.

Experimental Protocols

The efficacy data presented in this guide was obtained through in vitro laboratory assays. The following is a generalized experimental protocol for determining the mycelial growth inhibition of a fungicide against Rhizoctonia solani.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

1. Fungal Isolate:

  • A pure culture of Rhizoctonia solani is maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25±2°C.

2. Fungicide Stock Solution Preparation:

  • A stock solution of the test fungicide is prepared by dissolving a known amount of the active ingredient in a sterile solvent (e.g., dimethyl sulfoxide or sterile distilled water, depending on solubility).

  • Serial dilutions are made from the stock solution to obtain the desired test concentrations.

3. Preparation of Fungicide-Amended Media:

  • The required volume of the fungicide solution is added to molten PDA to achieve the final desired concentrations (e.g., 50 ppm, 100 ppm).

  • The fungicide-amended PDA is then poured into sterile Petri plates and allowed to solidify.

  • Control plates are prepared with the solvent used for the fungicide stock solution but without the fungicide.

4. Inoculation:

  • A mycelial disc (e.g., 5 mm in diameter) is taken from the periphery of an actively growing R. solani culture.

  • The mycelial disc is placed mycelium-side down in the center of each fungicide-amended and control Petri plate.

5. Incubation:

  • The inoculated plates are incubated at 25±2°C in the dark.

6. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plates reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plates.

        • T = Average diameter of the fungal colony in the treated plates.

  • The EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) can be determined by probit analysis of the data from a range of concentrations.

7. Statistical Analysis:

  • The experiment is typically conducted with multiple replications (e.g., three or four) for each treatment.

  • The data is subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.

experimental_workflow start Start prep_culture Prepare Pure Culture of Rhizoctonia solani start->prep_culture inoculate Inoculate Plates with Mycelial Discs prep_culture->inoculate prep_fungicide Prepare Fungicide Stock Solutions prep_media Prepare Fungicide-Amended and Control Media prep_fungicide->prep_media prep_media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition and EC50 measure->calculate end End calculate->end

Caption: In vitro fungicide efficacy testing workflow.

Conclusion

This compound, along with other furamide and carboxamide fungicides, functions as a potent inhibitor of succinate dehydrogenase in fungi. While specific efficacy data for this compound is scarce due to its status as an older, obsolete compound, the data available for other SDHI fungicides like Boscalid and Carboxin demonstrate the effectiveness of this mode of action against important plant pathogens such as Rhizoctonia solani. The standardized in vitro methodologies outlined provide a robust framework for the continued evaluation and comparison of new and existing fungicidal compounds targeting this critical metabolic pathway. Researchers in drug development can leverage this understanding of the SDHI mechanism and the associated testing protocols to design and screen novel antifungal agents.

References

Benchmarking Furmecyclox Against Commercial Wood Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furmecyclox and two widely used commercial wood preservatives, Tebuconazole and Propiconazole. The objective is to offer a clear, data-driven comparison of their performance based on established standardized testing methodologies. Due to the limited availability of recent, standardized quantitative data for this compound, this guide primarily presents the efficacy data for Tebuconazole and Propiconazole, while providing a qualitative overview of this compound.

Executive Summary

This compound is a fungicide that has been used for wood protection against rot. However, its use has become obsolete, and it is not approved in several regions. In contrast, Tebuconazole and Propiconazole are triazole fungicides that are extensively used in modern wood preservative formulations. They exhibit broad-spectrum efficacy against a variety of wood-destroying fungi. Formulations combining Tebuconazole and Propiconazole are common and have demonstrated synergistic effects, enhancing their protective capabilities against both fungal decay and insect attack, particularly when combined with an insecticide like Imidacloprid.

Quantitative Performance Data

The following table summarizes the fungicidal efficacy of Tebuconazole and Propiconazole based on the European Standard EN 113, which determines the toxic values of wood preservatives against wood-destroying basidiomycetes. The toxic value represents the minimum amount of active ingredient (in kg/m ³) required to inhibit fungal growth. A lower toxic value indicates higher efficacy.

Disclaimer: Extensive searches for recent, standardized quantitative efficacy data for this compound against the listed wood decay fungi and termites, according to AWPA E10 or EN 113 standards, did not yield specific results. Therefore, a direct quantitative comparison with Tebuconazole and Propiconazole in the following table is not possible. The data presented is for the commercial alternatives.

Wood PreservativeTest MethodTarget FungusToxic Value ( kg/m ³)Citation
Propiconazole EN 113Coniophora puteana0.27 - 0.39[1]
EN 113Gloeophyllum trabeum0.37 - 0.53[1]
EN 113Coriolus versicolor0.25 - 0.33[1]
Tebuconazole EN 113 / EN 73Gloeophyllum trabeum0.03 - 0.08

Note: The data for Tebuconazole was described as being measured in accordance with EN 113 and EN 73 (an evaporative ageing procedure).

A commercial formulation known as Wolman® AG, which contains a synergistic mixture of Propiconazole and Tebuconazole along with the insecticide Imidacloprid, has been extensively tested. In field tests, this formulation has shown excellent performance against decay and Formosan termites (Coptotermes formosanus)[2].

Experimental Protocols

The data presented in this guide is derived from standardized laboratory tests designed to evaluate the efficacy of wood preservatives. The two primary methods referenced are the American Wood Protection Association (AWPA) Standard E10 and the European Standard EN 113.

AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method is a highly controlled laboratory test to determine the resistance of wood-based materials to decay by selected fungi.[3][4]

Methodology:

  • Test Blocks: Small, clear wood blocks, typically Southern Pine for brown-rot fungi and a hardwood like maple for white-rot fungi, are prepared.

  • Preservative Treatment: The blocks are treated with varying concentrations of the wood preservative to achieve a range of retentions (amount of preservative per unit volume of wood).

  • Conditioning: The treated blocks are conditioned to allow for fixation of the preservative. This may include a period of air-drying or a specific leaching procedure to simulate weathering.

  • Soil Jars: Test jars are prepared with a soil substrate, and a "feeder strip" of untreated wood is placed on the soil. The jars are sterilized.

  • Fungal Inoculation: The feeder strips are inoculated with a pure culture of a specific wood-destroying fungus (e.g., Gloeophyllum trabeum, Trametes versicolor, Coniophora puteana).

  • Incubation: The treated test blocks are placed on the colonized feeder strips in the jars. The jars are then incubated under controlled conditions of temperature and humidity (typically 27°C and 80% RH) for a specified period (usually 12 weeks).[3]

  • Efficacy Assessment: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried to a constant weight. The percentage of weight loss due to fungal decay is calculated. The toxic threshold is determined as the preservative retention level at which the average weight loss is below a specified limit (e.g., 3%).

EN 113: Durability of wood and wood-based products — Test method against wood destroying basidiomycetes

This European standard specifies a method for determining the efficacy of wood preservatives against wood-destroying basidiomycetes cultured on a malt extract agar medium.[5][6][7][8]

Methodology:

  • Test Specimens: Small wood specimens of a specified size are prepared from a susceptible wood species.

  • Preservative Treatment: The specimens are treated by full impregnation with a range of concentrations of the preservative.

  • Ageing Procedure (Optional): Before biological testing, the treated specimens can be subjected to ageing procedures, such as leaching (EN 84) or an evaporative ageing procedure (EN 73), to simulate natural weathering.[1]

  • Culture Vessels: Culture vessels are prepared with a malt extract agar medium.

  • Fungal Culture: The agar medium is inoculated with a pure culture of a specific wood-destroying basidiomycete.

  • Exposure: Once the fungus has covered the agar surface, the treated wood specimens are placed in the culture vessels.

  • Incubation: The vessels are incubated under controlled conditions of temperature and humidity for a specified period.

  • Efficacy Assessment: After incubation, the specimens are removed, cleaned, and their mass loss is determined. The protective effectiveness or toxic values of the preservative are then determined based on the mass loss at different preservative concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the AWPA E10 soil-block test.

AWPA_E10_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Wood Block Preparation B Preservative Treatment A->B C Conditioning/Leaching B->C F Incubation C->F Introduce Blocks to Jars D Soil Jar Preparation E Fungal Inoculation D->E E->F G Final Weight Measurement F->G End of Incubation H Calculate Weight Loss G->H I Determine Toxic Threshold H->I Triazole_Mode_of_Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Integral Component Triazoles\n(Tebuconazole, Propiconazole) Triazoles (Tebuconazole, Propiconazole) Triazoles\n(Tebuconazole, Propiconazole)->14α-demethylase Inhibits 14α-demethylase->Ergosterol

References

Navigating Fungicide Resistance: A Comparative Guide to Furmecyclox and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance is a critical challenge in agriculture and clinical settings. Understanding the cross-resistance profiles of fungicides is paramount for developing sustainable disease management strategies and novel antifungal agents. This guide provides a comprehensive comparison of furmecyclox, a succinate dehydrogenase inhibitor (SDHI) fungicide, with other fungicidal classes, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a systemic fungicide belonging to the furamide chemical group. Its mode of action, as defined by the Fungicide Resistance Action Committee (FRAC), is the inhibition of succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain. This places this compound in FRAC Group 7. By disrupting the fungus's energy supply, this compound effectively controls a range of fungal pathogens, particularly within the Basidiomycetes class, such as Rhizoctonia solani.

Cross-Resistance Patterns of SDHI Fungicides

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, exhibits resistance to other fungicides, typically those with the same mode of action. Within the SDHI class, cross-resistance is a complex phenomenon influenced by specific mutations in the target enzyme's genes (SdhB, SdhC, and SdhD).

While specific quantitative data on this compound cross-resistance is limited in publicly available literature, extensive research on other SDHI fungicides provides valuable insights into its expected behavior. The following table summarizes the cross-resistance patterns observed in various plant pathogens with mutations conferring resistance to SDHI fungicides. The data is presented as Resistance Factors (RF), which is the ratio of the EC50 value (effective concentration to inhibit 50% of growth) of the resistant isolate to the EC50 value of the sensitive wild-type isolate.

Table 1: Cross-Resistance Profiles of SDHI Fungicides in Various Plant Pathogens

Fungal PathogenSdh Gene MutationFungicideChemical SubgroupResistance Factor (RF)Reference
Alternaria alternataSdhC-H134RBoscalidPyridine-carboxamide>500[1][2]
FluopyramPyridinyl-ethyl-benzamide1.5[1][2]
FluxapyroxadPyrazole-4-carboxamide15.6[1][2]
PenthiopyradPyrazole-4-carboxamide10.2[1][2]
Botrytis cinereaSdhB-H272YBoscalidPyridine-carboxamide>1000[3]
FluopyramPyridinyl-ethyl-benzamide0.8[3]
FluxapyroxadPyrazole-4-carboxamide25.3[3]
IsofetamidPhenyl-oxo-ethyl thiophene amide1.2[3]
Corynespora cassiicolaSdhB-H278YBoscalidPyridine-carboxamide>100[4][5]
FluopyramPyridinyl-ethyl-benzamide2.5[4][5]
FluxapyroxadPyrazole-4-carboxamide8.9[4][5]

Note: this compound belongs to the furamide subgroup, which is chemically related to other carboxamides. The data for boscalid (a pyridine-carboxamide) and other carboxamides can provide an indication of potential cross-resistance with this compound. The varying resistance factors highlight that cross-resistance is not uniform across all SDHI fungicides and is dependent on the specific mutation and the chemical structure of the fungicide.

Mechanisms of SDHI Resistance

The primary mechanism of resistance to SDHI fungicides is target-site modification due to mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme. These mutations alter the binding site of the fungicide, reducing its efficacy.

G Mechanism of SDHI Fungicide Resistance cluster_0 Normal Fungal Respiration & Fungicide Action cluster_1 Development of Resistance SDHI SDHI Fungicide (e.g., this compound) Mitochondrion Fungal Mitochondrion SDHI->Mitochondrion Enters ComplexII Succinate Dehydrogenase (Complex II) SDHI->ComplexII Inhibits Mitochondrion->ComplexII ETC Electron Transport Chain ComplexII->ETC Blocks Electron Flow ATP ATP Production (Energy) ETC->ATP Leads to Reduced FungalGrowth Fungal Growth ATP->FungalGrowth Essential for Resistance Fungicide Resistance FungalGrowth->Resistance Mutation Mutation in Sdh Genes (SdhB, SdhC, SdhD) AlteredBinding Altered Fungicide Binding Site Mutation->AlteredBinding AlteredBinding->ComplexII Affects ReducedEfficacy Reduced Fungicide Efficacy AlteredBinding->ReducedEfficacy ReducedEfficacy->SDHI ReducedEfficacy->Resistance

Caption: Mechanism of SDHI resistance through target-site mutation.

Experimental Protocols

1. Fungicide Sensitivity Testing using the Poisoned Food Technique (Adapted for Rhizoctonia solani)

This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate.

  • Materials:

    • Pure cultures of Rhizoctonia solani isolates (sensitive and potentially resistant)

    • Potato Dextrose Agar (PDA) medium

    • This compound and other fungicides to be tested (technical grade)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm diameter)

    • Solvents for fungicides (e.g., acetone, DMSO)

    • Incubator

  • Procedure:

    • Prepare Fungicide Stock Solutions: Prepare stock solutions of each fungicide in a suitable solvent to a high concentration (e.g., 10,000 ppm).

    • Prepare Poisoned Media: Autoclave PDA medium and cool to 50-55°C. Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Pour the amended and non-amended (control) media into sterile Petri dishes.

    • Inoculation: From the margin of an actively growing 3-5 day old culture of R. solani, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

    • Incubation: Incubate the plates at 25 ± 2°C in the dark.

    • Data Collection: Measure the colony diameter (in two perpendicular directions) of each isolate on each plate after the colony in the control plate has reached approximately 80% of the plate diameter.

    • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value for each isolate-fungicide combination using probit analysis or by plotting the percentage inhibition against the log of the fungicide concentration.

2. Molecular Characterization of Resistance

To identify mutations in the succinate dehydrogenase genes, the following workflow can be followed:

G Workflow for Molecular Characterization of SDHI Resistance Start Fungal Isolates (Sensitive & Resistant) DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of SdhB, SdhC, SdhD genes DNA_Extraction->PCR Sequencing Sanger Sequencing of PCR Products PCR->Sequencing Analysis Sequence Alignment & Mutation Analysis Sequencing->Analysis End Identification of Resistance-Conferring Mutations Analysis->End

Caption: Experimental workflow for identifying SDHI resistance mutations.

Signaling Pathways in Fungicide Resistance

Fungal cells possess intricate signaling pathways that can be activated in response to the stress induced by fungicides. While the primary resistance mechanism to SDHIs is target-site mutation, other non-target site mechanisms, such as increased efflux pump activity, can also contribute to reduced sensitivity. These processes are often regulated by complex signaling cascades.

G Generalized Signaling Pathways in Fungicide Stress Response Fungicide Fungicide Stress (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production Fungicide->ROS CellWall Cell Wall Stress Fungicide->CellWall HOG High Osmolarity Glycerol (HOG) Pathway ROS->HOG CWI Cell Wall Integrity (CWI) Pathway CellWall->CWI TranscriptionFactors Activation of Transcription Factors HOG->TranscriptionFactors CWI->TranscriptionFactors StressResponse Stress Response Genes (e.g., Efflux Pumps, Detoxification Enzymes) TranscriptionFactors->StressResponse Upregulation of Tolerance Increased Fungicide Tolerance StressResponse->Tolerance

Caption: Fungal signaling pathways activated by fungicide-induced stress.

Conclusion

This compound, as an SDHI fungicide, is a valuable tool for disease management. However, the potential for cross-resistance with other SDHIs necessitates careful consideration in resistance management programs. The complexity of cross-resistance patterns, driven by specific target-site mutations, underscores the importance of molecular monitoring of pathogen populations. By understanding the mechanisms of resistance and employing diverse fungicidal modes of action, researchers and professionals can develop more robust and sustainable strategies to combat fungal diseases. Further research directly comparing the cross-resistance profile of this compound with a wide range of fungicides is crucial for its optimal and long-term use.

References

Inter-Laboratory Comparison of Analytical Methods for Furmecyclox Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furmecyclox, a systemic fungicide, plays a significant role in crop protection. Accurate and reliable quantification of its residues in various matrices is crucial for regulatory compliance, food safety, and environmental monitoring. This guide provides a comparative overview of common analytical methodologies employed for the determination of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate testing methods. The data and protocols are synthesized from established principles of pesticide residue analysis and method validation guidelines.

Comparative Analysis of Analytical Methods

The two primary analytical techniques for the quantification of fungicide residues like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method, coupled with an appropriate sample preparation technique, offers distinct advantages and is suited for different laboratory settings and research questions.

Data Presentation: Performance Metrics

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical performance metrics for the analysis of fungicide residues, providing a baseline for what can be expected when developing and validating methods for this compound. These values are illustrative and can vary based on the specific matrix, instrumentation, and laboratory conditions.

Performance MetricGC-MSLC-MS/MSTypical Acceptance Criteria
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.005 - 0.02 mg/kgSignal-to-Noise ratio > 3
Limit of Quantitation (LOQ) 0.02 - 0.1 mg/kg0.01 - 0.05 mg/kgLowest concentration with acceptable precision and accuracy
**Linearity (R²) **> 0.99> 0.995R² > 0.99
Accuracy (Recovery %) 70 - 120%80 - 110%70 - 120%
Precision (RSD %) < 15%< 10%< 20%
Matrix Effects Can be significantCan be significant, but often manageable with appropriate sample preparation and calibration strategiesCompensation through matrix-matched standards or stable isotope-labeled internal standards

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for ensuring the reproducibility and comparability of results across different laboratories. Below are generalized yet detailed methodologies for the key experiments cited in the performance comparison.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1]

  • Sample Homogenization : A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized to ensure uniformity.

  • Extraction :

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

    • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

2. Analytical Determination: LC-MS/MS

LC-MS/MS is highly suitable for the analysis of polar and thermally labile compounds.[2]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate : Typically 0.2 - 0.5 mL/min.

    • Injection Volume : 5 - 20 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is generally suitable for fungicides like this compound.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for confirmation.

    • Source Parameters : Optimized for the specific instrument and compound (e.g., capillary voltage, source temperature, gas flows).

3. Method Validation

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[3][4] The key validation parameters are outlined below.

  • Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed.[4][5] This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range : A calibration curve is constructed by analyzing a series of standard solutions at different concentrations.[6] The range is the interval between the upper and lower concentrations that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[3]

  • Accuracy and Precision : Accuracy is determined by recovery studies, spiking blank matrix samples with known concentrations of the analyte and calculating the percentage recovered.[5] Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD).[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an inter-laboratory comparison of this compound testing methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_reporting Reporting SampleCollection Sample Collection (e.g., Crop, Soil, Water) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS Method A: GC-MS Cleanup->GCMS Analysis LCMSMS Method B: LC-MS/MS Cleanup->LCMSMS Analysis LOD_LOQ LOD & LOQ GCMS->LOD_LOQ Linearity Linearity & Range GCMS->Linearity Accuracy Accuracy & Recovery GCMS->Accuracy Precision Precision (RSD%) GCMS->Precision LCMSMS->LOD_LOQ LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision Comparison Inter-laboratory Comparison LOD_LOQ->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison FinalReport Final Report & Guide Comparison->FinalReport G This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Generation This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation (e.g., p38, JNK) OxidativeStress->MAPK Nrf2 Nrf2 Activation OxidativeStress->Nrf2 CellularResponse Cellular Response: - Detoxification - Apoptosis - Inflammation MAPK->CellularResponse AntioxidantResponse Antioxidant Response Element (ARE) Activation Nrf2->AntioxidantResponse AntioxidantResponse->CellularResponse

References

Furmecyclox: A Fungicide, Not a Therapeutic Drug - Efficacy Data in a Clinical Context is Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific and regulatory data reveals that Furmecyclox is an obsolete fungicide and wood preservative.[1] It is not a pharmaceutical compound intended for human or animal therapeutic use. Consequently, there is no clinical trial data, and therefore no statistical analysis of its efficacy in a medical context can be provided. The compound is classified as a suspected carcinogen and is not approved for use as a plant protection agent in the European Union and the United Kingdom.[1][2]

The fundamental premise of the request—a statistical analysis of this compound's efficacy for a drug development audience—cannot be fulfilled as the substance has not been investigated for therapeutic purposes. Information regarding its mechanism of action is limited to its role as a fungicide, where it is understood to inhibit mitochondrial function in fungi.[1] There is no research into its signaling pathways within human biology.

Given the absence of clinical data, a comparison with alternative therapeutic agents is not applicable. The following sections address the user's core requirements to the extent possible by highlighting the lack of relevant data.

Data Presentation

A summary of quantitative efficacy data in a clinical setting cannot be provided as no such studies have been conducted. The available data on this compound pertains to its chemical and physical properties, toxicity, and environmental fate.

Experimental Protocols

Detailed methodologies for key experiments related to clinical efficacy cannot be cited as no such experiments have been performed. Research on this compound has been focused on its application as a pesticide.

Mandatory Visualization

As there is no known signaling pathway for this compound in a therapeutic context or a relevant experimental workflow for clinical trials, no diagrams can be generated.

References

A Comparative Toxicological Analysis of Furmecyclox and Its Fungicidal Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of the obsolete fungicide Furmecyclox and its contemporary alternatives used in similar applications. The data presented is intended to offer an objective overview supported by experimental data to inform research and development in the agrochemical and pharmaceutical sectors.

Executive Summary

This compound, a furamide fungicide, is recognized as a suspected carcinogen and is no longer approved for use in many regions, including the European Union. Its primary applications included wood preservation and the control of root rot in various crops. This guide evaluates the toxicological profiles of fungicides that have served as alternatives in these applications, specifically the triazoles Tebuconazole and Propiconazole for wood preservation, the benzimidazole Carbendazim , and the succinate dehydrogenase inhibitor (SDHI) Boscalid for agricultural uses.

The comparative analysis indicates that while these alternatives are effective fungicides, they each present distinct toxicological profiles. Tebuconazole and Propiconazole are noted for potential liver toxicity and are classified as possible human carcinogens. Carbendazim has been associated with reproductive and developmental toxicity. Boscalid, a more modern fungicide, demonstrates a different toxicological profile with the liver and thyroid as target organs in animal studies. This guide aims to provide a clear, data-driven comparison to aid in the risk assessment and selection of appropriate compounds in relevant research and development contexts.

Quantitative Toxicological Data Comparison

The following tables summarize the key quantitative toxicological data for this compound and its alternatives.

Table 1: Acute and Chronic Toxicity Data

CompoundChemical ClassAcute Oral LD50 (rat, mg/kg)Chronic NOAEL (rat, mg/kg bw/day)
This compoundFuramide3780[1]Data not readily available
TebuconazoleTriazole1700 - 4000[2][3]15.9[2]
PropiconazoleTriazole~1500[4]10.8[5]
CarbendazimBenzimidazole>10,000[6][7]2.5 (dog)[6]
BoscalidCarboxamide>2000 - >5000[8][9]4.4[8]

Table 2: Carcinogenicity and Genotoxicity Profile

CompoundCarcinogenicity ClassificationGenotoxicity
This compoundSuspected of causing cancerData not readily available
TebuconazoleEPA Group C: Possible human carcinogen[10][11]Unlikely to be genotoxic[2]
PropiconazolePossible human carcinogen[12]Not genotoxic[13]
CarbendazimNo indication of carcinogenicity to humans (not listed by IARC)[14]Not a heritable gene mutagen, but can cause chromosome aberrations[6]
BoscalidSuggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potentialNo evidence of genotoxicity[8][9]

Experimental Protocols

The toxicological data cited in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 423)

This method provides information on the hazardous properties and allows for the substance to be classified for acute toxicity. The test substance is administered orally to a group of rodents at one of the defined dose levels. The animals are observed for mortality and clinical signs of toxicity for a defined period. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Chronic Toxicity and Carcinogenicity (OECD 451 & 452)

For these studies, the test substance is administered daily in graduated doses to several groups of experimental animals for the majority of their lifespan. Observations include monitoring for signs of toxicity, effects on body weight, food consumption, and hematological and clinical chemistry parameters. At the end of the study, a complete histopathological examination is performed on all animals to identify any non-neoplastic and neoplastic changes. The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects are observed, is determined from these studies.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs. The bacteria are exposed to the test substance with and without a metabolic activation system. A positive result is indicated by a significant increase in the number of revertant colonies compared to the control. This assay is widely used to assess the mutagenic potential of chemicals.

Visualization of Toxicological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of the discussed fungicides and a general experimental workflow for toxicological assessment.

cluster_this compound This compound: Mitochondrial Respiration Inhibition This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain This compound->ETC Inhibits Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: this compound inhibits the mitochondrial electron transport chain.

cluster_Tebuconazole_Propiconazole Tebuconazole & Propiconazole: Sterol Biosynthesis Inhibition Triazoles Tebuconazole / Propiconazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazoles->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Component of

Caption: Tebuconazole and Propiconazole inhibit ergosterol biosynthesis.

cluster_Carbendazim Carbendazim: Microtubule Assembly Disruption Carbendazim Carbendazim Tubulin β-Tubulin Carbendazim->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibits Polymerization Mitosis Mitosis / Cell Division Microtubules->Mitosis Essential for

Caption: Carbendazim disrupts microtubule formation by binding to β-tubulin.

cluster_Boscalid Boscalid: Succinate Dehydrogenase Inhibition Boscalid Boscalid SDH Succinate Dehydrogenase (Complex II) Boscalid->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes to ETC Electron Transport Chain SDH->ETC Donates electrons to Succinate Succinate Succinate->SDH Substrate ATP_Production ATP Production ETC->ATP_Production Drives

Caption: Boscalid inhibits Complex II of the mitochondrial respiratory chain.

cluster_Workflow General Toxicological Assessment Workflow Test_Substance Test Substance Acute_Tox Acute Toxicity (e.g., OECD 423) Test_Substance->Acute_Tox Genotox Genotoxicity (e.g., Ames Test, OECD 471) Test_Substance->Genotox Chronic_Tox Chronic Toxicity (e.g., OECD 452) Test_Substance->Chronic_Tox Risk_Assessment Risk Assessment Acute_Tox->Risk_Assessment Genotox->Risk_Assessment Carcinogenicity Carcinogenicity (e.g., OECD 451) Chronic_Tox->Carcinogenicity Carcinogenicity->Risk_Assessment

Caption: A simplified workflow for the toxicological assessment of a chemical substance.

References

A Comparative Environmental Impact Assessment: Furmecyclox Versus Newer Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental risk assessment of the obsolete fungicide Furmecyclox against three newer, widely used fungicides: Azoxystrobin, Pyraclostrobin, and Boscalid. The comparison focuses on key environmental endpoints, including aquatic toxicity, soil persistence, and effects on non-target organisms. All quantitative data is summarized for direct comparison, and relevant experimental protocols are detailed.

Executive Summary

This compound, a furamide fungicide, is an older and now obsolete agrochemical with limited publicly available environmental impact data. Regulatory assessments have flagged it as a possible carcinogen[1][2]. In contrast, the newer fungicides—Azoxystrobin and Pyraclostrobin (strobilurins) and Boscalid (a succinate dehydrogenase inhibitor)—have been extensively studied, revealing a range of environmental effects that necessitate careful risk management. While effective, these modern fungicides can pose significant risks to aquatic ecosystems and non-target organisms[3][4]. This guide synthesizes the available data to facilitate an informed comparison.

Quantitative Ecotoxicity and Environmental Fate Data

The following tables summarize the key environmental impact parameters for this compound and the selected newer fungicides. Due to its obsolete status, a comprehensive dataset for this compound is not available.

Table 1: Aquatic Toxicity

FungicideOrganismExposure DurationEndpointValue (mg/L)Reference
This compound Data Not Available-LC50--
Azoxystrobin Rainbow Trout (Oncorhynchus mykiss)96 hoursLC501.39 - 1.76[5][6]
Carp (Cyprinus carpio)96 hoursLC504.2[5]
Daphnia magna48 hoursEC500.83[5]
Pyraclostrobin Rainbow Trout (Oncorhynchus mykiss)96 hoursLC500.00616[7]
Daphnia magna48 hoursEC500.0157[7]
Americamysis bahia96 hoursEC500.00416[7]
Boscalid Rainbow Trout (Oncorhynchus mykiss)96 hoursLC502.7[8][9]
Daphnia magna48 hoursEC505.33[8][9]

Table 2: Soil Persistence

FungicideSoil TypeEndpointValue (days)Reference
This compound Data Not AvailableDT50--
Azoxystrobin VariousAerobic Soil Metabolism Half-Life100 - 124[5]
Pyraclostrobin VariousAerobic Soil Metabolism Half-Life35 - 323[10]
Field StudiesDissipation Half-Life (DT50)2.14 - 89[10][11]
Boscalid Sandy LoamAerobic Soil Metabolism Half-Life108[12]
Various Field ConditionsDissipation Half-Life (DT50)27 - 372[13]
Sandy SoilDissipation Half-Life (DT50)up to 297-337[14]

Table 3: Toxicity to Non-Target Organisms

FungicideOrganismEndpointValueReference
This compound Data Not Available---
Azoxystrobin Honey Bee (Apis mellifera)Acute Oral & Contact LD50>100 µ g/bee [5][15]
Earthworm (Eisenia fetida)14-day LC50327.4 - 528.7 mg/kg soil[16]
Pyraclostrobin Honey Bee (Apis mellifera)--Data Not Available
Earthworm (Eisenia fetida)--Data Not Available
Boscalid Honey Bee (Apis mellifera)-Low risk[3]
Earthworm (Eisenia fetida)-Moderately toxic[3]

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different substances and laboratories.

Aquatic Toxicity Testing (based on OECD 203)

The acute toxicity to fish is typically determined using a 96-hour static or semi-static test.

  • Test Organisms : A sensitive species like the Rainbow Trout (Oncorhynchus mykiss) is used.

  • Test Conditions : Fish are exposed to a range of concentrations of the fungicide in water under controlled conditions (temperature, pH, light).

  • Endpoint : The concentration that is lethal to 50% of the test population (LC50) over 96 hours is calculated.

  • Observations : Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

Soil Persistence (Aerobic Soil Metabolism - based on OECD 307)

This protocol determines the rate of degradation of a fungicide in soil under aerobic conditions.

  • Test System : Samples of at least three different soil types are treated with the radiolabelled fungicide.

  • Incubation : The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.

  • Analysis : At various intervals, soil samples are extracted and analyzed to determine the concentration of the parent fungicide and its degradation products.

  • Endpoint : The time taken for 50% of the fungicide to degrade (DT50) is calculated.

Earthworm Acute Toxicity Test (based on OECD 207)

This test evaluates the acute toxicity of chemicals to earthworms.

  • Test Organisms : The earthworm species Eisenia fetida is commonly used[17][18][19].

  • Method : The test involves two methods: a preliminary filter paper contact test and a more definitive artificial soil test[17][19]. In the artificial soil test, earthworms are exposed to various concentrations of the fungicide mixed into a standardized artificial soil.

  • Duration : The exposure period is 14 days[17][18][19][20].

  • Endpoints : Mortality is assessed at 7 and 14 days to calculate the LC50 (the concentration that kills 50% of the earthworms)[19][20]. Sublethal effects like weight loss are also recorded[20].

Honey Bee Acute Toxicity Test (based on OECD 213 & 214)

These protocols determine the acute oral and contact toxicity of substances to honey bees.

  • Test Organisms : Adult worker honey bees (Apis mellifera) are used.

  • Oral Toxicity (OECD 213) : Bees are individually fed a single dose of the fungicide in a sucrose solution.

  • Contact Toxicity (OECD 214) : The fungicide is applied directly to the dorsal thorax of the bees.

  • Duration : Mortality is recorded over 48 to 96 hours.

  • Endpoint : The dose that is lethal to 50% of the test population (LD50) is determined.

Mechanism of Action and Signaling Pathways

The targeted biochemical pathways of the newer fungicides are well-understood, which allows for a more precise assessment of their potential non-target effects.

Strobilurin Fungicides (Azoxystrobin and Pyraclostrobin)

Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi. They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain. This blockage disrupts the production of ATP, leading to fungal cell death.

Strobilurin_Pathway cluster_etc Electron Transport Chain Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Strobilurin Azoxystrobin Pyraclostrobin Strobilurin->Complex_III Inhibits Qo site

Caption: Inhibition of Complex III by Strobilurin Fungicides.

Succinate Dehydrogenase Inhibitor (SDHI) Fungicides (Boscalid)

Boscalid belongs to the SDHI class of fungicides. It targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain[21][22][23]. By binding to the ubiquinone-binding site of this complex, Boscalid blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and energy production in the fungal pathogen[21][22].

SDHI_Pathway cluster_tca_etc TCA Cycle & Electron Transport Chain Mitochondrion Mitochondrial Matrix & Inner Membrane Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate oxidizes to CoQ Coenzyme Q (Ubiquinone) Complex_II->CoQ e- transfer to Complex_III Complex III CoQ->Complex_III Boscalid Boscalid Boscalid->Complex_II Inhibits

Caption: Inhibition of Complex II by SDHI Fungicide Boscalid.

Experimental Workflow: Environmental Risk Assessment

The environmental risk of a fungicide is assessed through a tiered, hierarchical process. This workflow ensures a comprehensive evaluation of potential hazards.

ERA_Workflow cluster_workflow Environmental Risk Assessment Workflow A Tier 1: Screening - Physicochemical Properties - Basic Toxicity Data B Tier 2: Definitive Lab Studies - Acute & Chronic Toxicity - Degradation & Mobility A->B Proceed if potential concern identified C Tier 3: Higher-Tier Studies - Mesocosm/Field Studies - Non-Target Organism Effects B->C Proceed if lab data indicates high risk D Risk Characterization - Exposure Assessment (PEC) - Effects Assessment (PNEC) B->D Data Integration C->D E Regulatory Decision - Registration - Risk Mitigation Measures D->E

Caption: Tiered approach for fungicide environmental risk assessment.

References

Validating Fungicidal Efficacy: A Comparative Guide to MFC Assays for Furmecyclox and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of fungicidal effects using Minimum Fungicidal Concentration (MFC) assays, with a focus on the obsolete fungicide Furmecyclox and its alternatives. Due to the limited availability of recent experimental data for this compound, this document outlines the standardized methodologies for MFC determination and presents comparative data from alternative fungicides, particularly those with a similar mode of action or application scope.

Introduction to Fungicidal Effect Validation

Determining the fungicidal activity of a compound is crucial for the development of effective antifungal agents. While the Minimum Inhibitory Concentration (MIC) assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, the MFC assay goes a step further by identifying the lowest concentration that results in a 99.9% reduction in the initial fungal inoculum, indicating a cidal (killing) effect.[1][2] This distinction is critical in applications where the complete eradication of the fungal pathogen is required.

This compound, a systemic fungicide, is known to inhibit mitochondrial function in fungi.[3] Specifically, it is classified as a Succinate Dehydrogenase Inhibitor (SDHI).[4][5][6] These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, leading to a halt in cellular energy production and subsequent cell death.

Experimental Protocol: Minimum Fungicidal Concentration (MFC) Assay

The following protocol outlines the standardized procedure for determining the MFC of a fungicide against filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Cultivate the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to promote sporulation.

  • Harvest fungal spores by gently washing the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • Filter the spore suspension through sterile gauze to remove mycelial fragments.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a hemocytometer.

2. Determination of Minimum Inhibitory Concentration (MIC):

  • Perform a serial two-fold dilution of the test fungicide in a suitable liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculate each well with the standardized fungal spore suspension to achieve a final concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Include a growth control well (containing medium and inoculum but no fungicide) and a sterility control well (containing medium only).

  • Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for 48-72 hours.[7]

  • The MIC is the lowest concentration of the fungicide at which no visible growth is observed.

3. Determination of Minimum Fungicidal Concentration (MFC):

  • Following the determination of the MIC, take a fixed volume (e.g., 20 µL) from each well that shows no visible growth (i.e., at and above the MIC).[8]

  • Subculture these aliquots onto a fresh, fungicide-free agar plate.

  • Incubate the plates at the optimal temperature for fungal growth until growth is clearly visible in the subculture from the growth control well.

  • The MFC is the lowest concentration of the fungicide that results in no fungal growth or a significant reduction in the number of colonies (typically ≥99.9% killing) on the subculture plates.[1][2]

Comparative Fungicidal Data

Table 1: In Vitro Antifungal Activity of Selected Fungicides

FungicideChemical ClassTarget Organism(s)Assay TypeEffective Concentration (µg/mL)Reference(s)
SDHI Fungicides
BoscalidPyridine-carboxamideAlternaria alternataMycelial Growth InhibitionEC50: 1.51 - 1.65[9]
Sclerotinia minor, S. sclerotiorumMycelial Growth Inhibition40-47% inhibition at 0.1 µg/mL[10][11]
CarboxinOxathiin-carboxamideRhizoctonia solaniMycelial Growth InhibitionMIC: 4000 - 6000[12]
Ustilago nudaFungicidal AssayFungicidal at 0.03 - 0.125[13]
PenthiopyradPyrazole-carboxamideBotrytis cinereaMycelial Growth InhibitionIC50 and IC90 values reported[14]
BenzovindiflupyrPyrazole-carboxamideColletotrichia gloeosporioidesMycelial Growth InhibitionEC50: 0.08 - 1.11[15]
Fungicides for Root Rot Control
CarbendazimBenzimidazoleRhizoctonia solaniMycelial Growth Inhibition100% inhibition at 6 ppm[16]
TebuconazoleTriazoleRhizoctonia solaniMycelial Growth Inhibition100% inhibition at 10 ppm[16]
Azoxystrobin + TebuconazoleStrobilurin + TriazoleRhizoctonia solaniMycelial Growth Inhibition100% inhibition at 10 ppm[16]
Fungicides for Wood Protection
VoriconazoleTriazoleMixed mold fungiMFCMFC90: 0.043%[17]
ThiabendazoleBenzimidazoleMixed mold fungiMFCMFC90: 0.016%[17]

Visualizing Experimental Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for MFC Assay

MFC_Workflow cluster_MIC MIC Determination cluster_MFC MFC Determination A Prepare serial dilutions of fungicide in 96-well plate B Inoculate wells with standardized fungal spore suspension A->B C Incubate at optimal temperature (48-72h) B->C D Determine MIC (lowest concentration with no visible growth) C->D E Subculture aliquots from clear wells (≥MIC) onto fresh agar plates D->E Proceed with clear wells F Incubate plates until growth is visible in control E->F G Determine MFC (lowest concentration with ≥99.9% killing) F->G

Caption: Workflow of the Minimum Fungicidal Concentration (MFC) assay.

Diagram 2: Mechanism of Action of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHI_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone e- ATP_Depletion ATP Depletion & Fungal Cell Death ComplexII->ATP_Depletion SDHI SDHI Fungicide (e.g., this compound) SDHI->ComplexII Inhibition

Caption: SDHI fungicides inhibit Complex II of the mitochondrial respiratory chain.

Conclusion

The validation of a fungicide's cidal activity through MFC assays is a cornerstone of antifungal drug development. While direct experimental MFC data for the obsolete fungicide this compound is scarce, understanding its mechanism of action as a Succinate Dehydrogenase Inhibitor allows for a comparative analysis with other fungicides in the same class. The provided experimental protocol for MFC determination serves as a standardized guide for researchers. The comparative data on alternative fungicides offer a valuable point of reference for evaluating the potential efficacy of new and existing fungicidal compounds. The visualized workflow and signaling pathway further clarify the experimental process and the molecular basis of SDHI fungicide activity.

References

The Evolving Landscape of Wood Preservation: A Cost-Effectiveness Analysis of Furmecyclox and Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The wood preservation industry has seen a significant shift away from older biocides towards more environmentally benign and effective solutions. Furmecyclox, a fungicide formerly used in wood protection, has largely been superseded by modern alternatives due to regulatory changes and advancements in preservative technologies. This guide provides a comparative overview of this compound and current leading wood preservatives, focusing on their cost-effectiveness, supported by available data and standardized experimental protocols.

Executive Summary

Direct cost-effectiveness comparisons involving this compound are challenging due to its limited current use and lack of recent, publicly available performance data from standardized tests. The regulatory status of this compound, which is not approved under current European regulations, further complicates its position in the market. In contrast, modern preservatives such as copper azole and propiconazole are widely used, well-documented, and have readily available cost and performance data. This analysis, therefore, presents a comparison based on available information, highlighting the efficacy and cost of these contemporary alternatives.

Data Presentation: Comparative Analysis of Wood Preservatives

The following table summarizes the key characteristics of this compound and its modern alternatives. Due to the scarcity of recent, direct comparative data for this compound, this table relies on historical context for this compound and current data for the alternatives.

PreservativeActive Ingredient(s)Typical UseEfficacyEstimated CostRegulatory Status
This compound This compoundWood protection against rotData from standardized tests (e.g., AWPA E10) is not readily available in recent literature.Bulk pricing is not available. A 1 mL analytical standard is approximately $32.00.[1]Not approved under GB COPR and EC Regulation 1107/2009.[2]
Copper Azole (CA-C) Copper, Azole (e.g., Tebuconazole)Decking, fencing, landscaping, structural lumberEffective against a broad spectrum of fungi and termites. Meets requirements for various AWPA Use Categories.[3][4][5]A 1"x6"x8' board treated with Micronized Copper Azole (MCA) costs approximately $6.51.[6]Widely used and approved for residential applications.[3][5]
Propiconazole PropiconazoleWood preservative formulations, often in combination with other fungicides.Effective against a wide range of wood-destroying and staining fungi.[7]Varies by formulation. A gallon of 14.3% propiconazole concentrate can range from approximately $81.95 to $93.25.[8][9]Approved for use in wood preservatives.[7][10]

Experimental Protocols: Standardized Evaluation of Wood Preservatives

The efficacy of wood preservatives is evaluated using standardized protocols developed by organizations such as the American Wood Protection Association (AWPA) and European Normalization (EN) standards. These protocols ensure that data is reproducible and comparable across different studies and products.

AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This laboratory test is a primary method for evaluating the efficacy of a wood preservative against various decay fungi.

  • Test Specimen Preparation: Small, clear wood blocks (e.g., Southern Pine for brown-rot fungi, maple for white-rot fungi) are impregnated with varying concentrations of the wood preservative. Control blocks are left untreated.

  • Fungal Culture: The test is conducted in culture bottles containing a soil substrate and a feeder strip of wood. The bottles are sterilized and then inoculated with a specific wood-decay fungus (e.g., Gloeophyllum trabeum, Postia placenta).

  • Incubation: The treated and untreated wood blocks are placed in the culture bottles and incubated under controlled conditions of temperature and humidity for a specified period (typically 12 weeks).

  • Efficacy Assessment: After incubation, the blocks are removed, cleaned of fungal mycelium, and oven-dried. The extent of decay is determined by the percentage of weight loss of the wood blocks. The preservative's effectiveness is determined by the lowest concentration that prevents significant weight loss.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action for azole fungicides, a common component in modern wood preservatives, and a typical workflow for evaluating wood preservative efficacy.

Fungicide_Mechanism_of_Action cluster_fungal_cell Fungal Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol Cytochrome_P450 Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Cytochrome_P450 Substrate Cytochrome_P450->Ergosterol Catalyzes conversion to Disrupted_Membrane Disrupted Cell Membrane (Leaky, unstable) Cytochrome_P450->Disrupted_Membrane Inhibition leads to lanosterol accumulation Azole_Fungicide Azole Fungicide (e.g., Propiconazole, Tebuconazole) Azole_Fungicide->Cytochrome_P450 Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Fungal_Growth_Inhibition

Mechanism of action for azole fungicides.

Wood_Preservative_Efficacy_Workflow Start Start: New Preservative Formulation Wood_Sample_Prep Prepare Wood Samples (e.g., Southern Pine blocks) Start->Wood_Sample_Prep Preservative_Treatment Treat Samples with Varying Preservative Concentrations Wood_Sample_Prep->Preservative_Treatment Leaching_Procedure Accelerated Leaching (e.g., AWPA E11) Preservative_Treatment->Leaching_Procedure Fungal_Exposure Expose to Decay Fungi (AWPA E10 Soil-Block Test) Leaching_Procedure->Fungal_Exposure Data_Collection Measure Percent Weight Loss Fungal_Exposure->Data_Collection Analysis Determine Toxic Threshold (Lowest effective concentration) Data_Collection->Analysis Field_Testing Long-Term Field Testing (e.g., AWPA E7 Stake Test) Analysis->Field_Testing End End: Efficacy Assessment Field_Testing->End

Workflow for evaluating wood preservative efficacy.

Conclusion

While this compound was once a component of wood protection strategies, its current regulatory status and the lack of recent comparative performance data make it difficult to position as a cost-effective solution in the modern wood preservation market. In contrast, alternatives like copper azole and propiconazole-based formulations offer well-documented efficacy against a broad range of wood-destroying organisms, have established market prices, and are approved for use in residential and commercial applications. For researchers and professionals in the field, focusing on these modern, compliant, and data-supported preservatives is the most prudent approach for ensuring the long-term durability and safety of wood products.

References

Long-Term Performance of Furmecyclox-Treated Wood: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Furmecyclox, an obsolete systemic fungicide, once saw use in wood protection, valued for its ability to inhibit mitochondrial function in fungi[1]. However, a notable scarcity of publicly available long-term performance data for this compound-treated wood necessitates a comparative approach, evaluating its characteristics against more extensively documented modern alternatives. This guide provides a comprehensive comparison of this compound with contemporary wood preservatives, including copper-based systems (Alkaline Copper Quaternary and Copper Azole), Chromated Copper Arsenate (CCA), Creosote, and Pentachlorophenol. The comparison is based on available long-term field data and standardized experimental protocols.

Comparative Performance Data

The following tables summarize the long-term performance of various wood preservatives based on extensive field testing. It is important to note the absence of comparable long-term data for this compound.

Table 1: Estimated Service Life of Treated Wood in Ground Contact

PreservativeEstimated Service Life (Years)Wood SpeciesTest Site Condition
This compound Data not available--
Creosote 50 - 78+[2][3][4]Pine, Railroad CrosstiesSevere biodeterioration hazard[2][4]
Pentachlorophenol 60+[4][5]PineSevere biodeterioration hazard[4]
Chromated Copper Arsenate (CCA) 60 - 96+[3][4][6]PineSevere biodeterioration hazard[4]
Alkaline Copper Quaternary (ACQ) > 50 (projected)[7]PineAbove-ground and ground contact[7][8]
Copper Azole (CA) Long-term protection expected[9][10]PineResidential and commercial applications[9][10]

Table 2: Performance Ratings of ACQ and CA Treated Wood Composites After 14 Years

Wood CompositePreservativeMean Decay Rating (10 = sound)Mean Termite Rating (10 = sound)
Oriented Strand Board (OSB) ACQ7.5 - 8.16.3 - 7.1
CA7.5 - 8.16.3 - 7.1
Hardwood Plywood (HWP) ACQNot specified6.1 - 7.4
CANot specified6.1 - 7.4
Source: Durability ratings of post-treated wood-based composites after 14 years of field exposure[8]

Experimental Protocols

The long-term performance data presented for the alternative wood preservatives are typically generated following standardized methodologies from organizations like the American Wood-Preservers' Association (AWPA). These protocols ensure consistency and comparability of results.

Key AWPA Standard Test Methods:
  • AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures: This laboratory test is a primary method for evaluating the efficacy of wood preservatives against various decay fungi under controlled conditions. Small, treated wood blocks are exposed to pure cultures of fungi in jars containing sterilized soil. The extent of decay is measured by weight loss of the wood blocks[11][12].

  • AWPA E7: Standard Method of Evaluating Wood Preservatives by Field Tests with Stakes: This is the primary method for long-term, in-ground contact evaluation. Treated wooden stakes, typically 19 x 19 mm in cross-section, are driven into the ground at established test sites. The stakes are periodically inspected and rated for decay and termite attack on a standardized scale[13][14].

  • AWPA E8: Standard Method for Field Tests with Posts: This method is similar to the stake test but uses larger, round posts to more closely simulate in-service conditions for products like fence posts and utility poles[15].

  • AWPA E11: Standard Method of Determining the Leachability of Wood Preservatives: This laboratory test assesses the degree to which preservative components are fixed in the wood. Treated wood samples are subjected to a standardized leaching procedure with water, and the amount of leached preservative is quantified[15].

Fungicidal Mechanism of Action

The efficacy of wood preservatives lies in their specific mechanisms of action against wood-destroying fungi.

This compound: As a systemic fungicide, this compound's primary mode of action is the inhibition of mitochondrial function in fungal cells. This disruption of cellular respiration leads to the death of the fungus[1].

Copper-Based Preservatives (ACQ, Copper Azole): The primary active ingredient, copper, is a broad-spectrum fungicide. Copper ions are believed to disrupt enzymatic processes within fungal cells by binding to proteins and other essential molecules, leading to cell death. In modern formulations like Copper Azole, the copper is often combined with co-biocides, such as azoles (e.g., tebuconazole, propiconazole), which provide protection against copper-tolerant fungi[10][16]. These azoles work by inhibiting sterol biosynthesis, a critical process for fungal cell membrane formation.

Visualizing Mechanisms and Workflows

Fungicidal_Mechanism cluster_this compound This compound cluster_copper Copper-Based Preservatives This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Inhibits ATP_Production ATP Production (Cellular Energy) Fungal_Cell_Death_F Fungal Cell Death Mitochondrion->Fungal_Cell_Death_F Disruption leads to Copper_Ions Copper Ions (Cu2+) Fungal_Enzymes Fungal Enzymes & Essential Proteins Copper_Ions->Fungal_Enzymes Binds to & Disrupts Cellular_Processes Essential Cellular Processes Fungal_Cell_Death_C Fungal Cell Death Fungal_Enzymes->Fungal_Cell_Death_C Disruption leads to

Caption: Comparative fungicidal mechanisms of this compound and Copper-Based Preservatives.

Experimental_Workflow cluster_lab Laboratory Evaluation (AWPA E10) cluster_field Field Testing (AWPA E7) A Wood Sample Preparation & Treatment B Exposure to Pure Fungal Cultures (Soil-Block Jars) A->B C Incubation under Controlled Conditions B->C D Assessment of Weight Loss (Decay) C->D E Treated Stake Preparation F Installation in Outdoor Test Plot E->F G Periodic Inspection (Years) F->G H Rating for Decay & Termite Attack G->H

Caption: Standardized workflow for wood preservative efficacy testing.

References

Independent Validation of Furmecyclox's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the methodologies for the independent validation of the mode of action of Furmecyclox, a systemic fungicide. Due to the limited publicly available data on this compound, this document focuses on the established experimental protocols for its chemical class, the Succinate Dehydrogenase Inhibitors (SDHIs), and presents a comparative analysis with other well-documented SDHI fungicides. The information herein is intended for researchers, scientists, and drug development professionals.

This compound is classified as a furamide fungicide with a systemic mode of action that inhibits mitochondrial function.[1] Specifically, it belongs to the Succinate Dehydrogenase Inhibitors (SDHI) group, which targets and blocks the activity of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the fungus's cellular respiration and energy production, leading to its death.

Comparative Analysis of SDHI Fungicides

To provide a framework for evaluating this compound, this section compares the efficacy of several commercially available SDHI fungicides against various fungal pathogens. The data presented in the following tables are illustrative and compiled from published studies on these alternatives.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Selected SDHI Fungicides against Various Fungal Pathogens

FungicideBotrytis cinereaAlternaria alternataSclerotinia sclerotiorumPuccinia sorghiRhizoctonia solani
Boscalid0.15 - 2.50.08 - 1.20.51~70% inhibition at 50 µg/mL~30% inhibition at 1 µg/mL
Bixafen0.05 - 1.00.03 - 0.8Not widely reportedNot widely reportedNot widely reported
Penthiopyrad0.2 - 3.00.1 - 2.0Not widely reportedNot widely reportedNot widely reported
Fluxapyroxad0.02 - 0.50.01 - 0.40.19Not widely reported16.99

Note: EC₅₀ values can vary significantly between different isolates of the same fungal species.

Experimental Protocols for Independent Validation

The following are detailed methodologies for key experiments to independently validate the mode of action of this compound as a succinate dehydrogenase inhibitor.

Fungal Isolate Preparation and Maintenance

Objective: To obtain and maintain pure cultures of fungal pathogens for use in subsequent assays.

Methodology:

  • Fungal isolates are to be sourced from infected plant tissues or obtained from a reputable culture collection.

  • Isolates are to be cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a temperature and light cycle appropriate for the specific fungus.

  • For long-term storage, fungal cultures can be maintained on agar slants at 4°C or as spore suspensions in a cryoprotectant at -80°C.

  • Prior to use in assays, the identity of the fungal isolate should be confirmed through morphological and/or molecular methods (e.g., ITS sequencing).

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of the fungicide that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of dilutions of the fungicide stock solution are made.

  • The fungicide dilutions are incorporated into molten PDA to achieve the desired final concentrations. A control plate with only the solvent should also be prepared.

  • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

  • The plates are incubated at the optimal temperature for the growth of the fungus.

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To directly measure the inhibitory effect of the fungicide on the activity of the succinate dehydrogenase enzyme.

Methodology:

  • Fungal mycelia are harvested, washed, and homogenized in an extraction buffer to release the cellular components, including mitochondria.

  • The homogenate is centrifuged to pellet the mitochondria.

  • The mitochondrial pellet is resuspended in an appropriate assay buffer.

  • The SDH activity is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT), in the presence of succinate as the substrate.

  • The reaction is initiated by the addition of the mitochondrial suspension to a reaction mixture containing succinate, the electron acceptor, and various concentrations of this compound.

  • The change in absorbance of the electron acceptor over time is measured spectrophotometrically.

  • The percentage of SDH inhibition is calculated for each fungicide concentration relative to a control without the fungicide.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined from the dose-response curve.

Mitochondrial Respiration Assay

Objective: To assess the impact of the fungicide on the overall respiratory activity of isolated mitochondria.

Methodology:

  • Mitochondria are isolated from fungal mycelia as described in the SDH activity assay protocol.

  • The rate of oxygen consumption by the isolated mitochondria is measured using a Clark-type oxygen electrode in a sealed chamber.

  • The assay is initiated by adding the mitochondrial suspension to a respiration buffer containing a substrate for Complex II (succinate).

  • The basal rate of oxygen consumption is recorded.

  • Different concentrations of this compound are then added to the chamber, and the change in the rate of oxygen consumption is monitored.

  • Inhibitors of other respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) can be used as controls to confirm the specific site of action.

  • The inhibition of oxygen consumption at different fungicide concentrations is used to determine the effect on mitochondrial respiration.

Visualizing the Mode of Action and Experimental Workflow

cluster_0 Mitochondrial Electron Transport Chain cluster_1 TCA Cycle ComplexI Complex I CoQ CoQ ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- Fumarate Fumarate ComplexIII Complex III CytC Cyt c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP CoQ->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Succinate->ComplexII e- This compound This compound (SDHI) This compound->ComplexII Inhibition

Caption: Signaling pathway of this compound as a Succinate Dehydrogenase Inhibitor.

start Start fungal_culture 1. Fungal Isolate Culture & Maintenance start->fungal_culture growth_assay 2. Mycelial Growth Inhibition Assay fungal_culture->growth_assay sdh_assay 3. Succinate Dehydrogenase Activity Assay fungal_culture->sdh_assay resp_assay 4. Mitochondrial Respiration Assay fungal_culture->resp_assay data_analysis Data Analysis (EC₅₀, IC₅₀) growth_assay->data_analysis sdh_assay->data_analysis resp_assay->data_analysis conclusion Conclusion on Mode of Action data_analysis->conclusion

Caption: Experimental workflow for the validation of this compound's mode of action.

cluster_alternatives SDHI Alternatives cluster_properties Properties for Comparison This compound This compound MoA Mode of Action (Inhibition of SDH) This compound->MoA Efficacy Efficacy (EC₅₀) This compound->Efficacy Spectrum Antifungal Spectrum This compound->Spectrum Resistance Resistance Profile This compound->Resistance Boscalid Boscalid Boscalid->MoA Boscalid->Efficacy Boscalid->Spectrum Boscalid->Resistance Bixafen Bixafen Bixafen->MoA Bixafen->Efficacy Bixafen->Spectrum Bixafen->Resistance Penthiopyrad Penthiopyrad Penthiopyrad->MoA Penthiopyrad->Efficacy Penthiopyrad->Spectrum Penthiopyrad->Resistance Fluxapyroxad Fluxapyroxad Fluxapyroxad->MoA Fluxapyroxad->Efficacy Fluxapyroxad->Spectrum Fluxapyroxad->Resistance

Caption: Logical relationship for the comparative analysis of this compound.

References

Safety Operating Guide

Proper Disposal of Furmecyclox: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Furmecyclox is paramount for any laboratory. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.

This compound, a fungicide, is classified as a hazardous substance requiring special disposal considerations. Adherence to these protocols is critical to prevent potential harm to human health and the environment.

Chemical and Hazard Profile

Understanding the inherent risks of this compound is the first step in its safe management. The following table summarizes its key chemical and hazard information.

Identifier Value
CAS Number60568-05-0
Molecular FormulaC14H21NO3
UN NumberUN3077
GHS Hazard PictogramsGHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)
Hazard StatementsH351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects)
Risk StatementsR40 (Limited evidence of a carcinogenic effect), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)
Safety StatementsS36/37 (Wear suitable protective clothing and gloves), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment. Refer to special instructions/safety data sheets)

Disposal Workflow

The proper disposal of this compound follows a strict, regulated pathway to ensure safety and environmental protection. The workflow diagram below illustrates the necessary steps from initial handling to final disposal.

cluster_lab In the Laboratory cluster_facility Facility Waste Management cluster_disposal Final Disposal A 1. Wear Appropriate PPE (Gloves, Lab Coat, Goggles) B 2. Segregate this compound Waste (Solid & Liquid) A->B C 3. Use Designated, Labeled, and Sealed Hazardous Waste Containers B->C D 4. Store in Designated Hazardous Waste Accumulation Area C->D E 5. Arrange for Pickup by Licensed Hazardous Waste Contractor D->E F 6. Transport to a Permitted Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF) E->F G 7. Incineration or other Approved Destruction Method F->G

This compound Disposal Workflow

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound waste, it is mandatory to wear appropriate PPE as indicated by safety statement S36/37. This includes, but is not limited to:

  • Nitrile gloves

  • A lab coat or chemical-resistant apron

  • Safety goggles or a face shield

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, such as contaminated filter paper, weighing boats, or absorbent materials, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and rinsing solutions, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Sharps: Any sharps, such as needles or broken glassware, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3. Waste Container Management:

  • All waste containers must be in good condition, compatible with this compound, and kept securely closed except when adding waste.

  • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Health Hazard and Hazardous to the Aquatic Environment).

4. Storage:

  • Store sealed hazardous waste containers in a designated, secondary containment area within the laboratory that is away from drains and sources of ignition.

  • The storage area should be clearly marked as a hazardous waste accumulation area.

5. Professional Disposal:

  • This compound waste is classified as UN3077, Environmentally hazardous substance, solid, n.o.s. This classification mandates that it be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste. They will have established procedures and contracts with certified waste management vendors.

  • Never dispose of this compound down the drain or in regular trash. Its high toxicity to aquatic life (R50/53, H410) can cause significant and long-lasting environmental damage.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), and collect the cleaning materials as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.